5-Fluoro-2-(isopropoxymethyl)phenylboronic acid
Description
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Properties
IUPAC Name |
[5-fluoro-2-(propan-2-yloxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO3/c1-7(2)15-6-8-3-4-9(12)5-10(8)11(13)14/h3-5,7,13-14H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKVOYZVOGHDAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)COC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid
Abstract
5-Fluoro-2-(isopropoxymethyl)phenylboronic acid is a key organoboron intermediate, increasingly pivotal in the realms of organic synthesis and medicinal chemistry. Its unique substitution pattern—a fluorine atom at the 5-position and an isopropoxymethyl group at the 2-position—imparts distinct electronic and steric properties that are highly advantageous in modern synthetic methodologies, most notably in Suzuki-Miyaura cross-coupling reactions.[1] This guide provides a comprehensive overview of its core physicochemical properties, detailed protocols for its analytical characterization, and expert insights into its stability, handling, and application. Designed for researchers, chemists, and drug development professionals, this document serves as a definitive technical resource for leveraging this versatile building block.
Core Chemical and Physical Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization in any research or development setting. The defining characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1333392-80-5 | [1] |
| Molecular Formula | C₁₀H₁₄BFO₃ | [2] |
| Molecular Weight | 212.03 g/mol | [1] |
| IUPAC Name | [5-fluoro-2-(propan-2-yloxymethyl)phenyl]boronic acid | [2] |
| Appearance | Solid (Typically a white to off-white powder) | |
| Purity | ≥97-98% (Commercial Grade) | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [3] |
The presence of both an electron-withdrawing fluoro group and a moderately bulky, electron-donating isopropoxymethyl group creates a unique electronic environment on the phenyl ring, influencing the acidity of the boronic acid moiety and its reactivity in catalytic cycles.[1]
The Critical Role of Structure: The Boroxine Equilibrium
A fundamental, yet often overlooked, property of boronic acids is their propensity to exist in equilibrium with their cyclic anhydride form, the boroxine. This dehydration is a reversible process, influenced by factors such as solvent, temperature, and the presence of water.
Caption: Reversible equilibrium between the boronic acid monomer and its cyclic boroxine anhydride.
Expert Insight: The formation of boroxines can lead to inconsistencies in solubility and reaction stoichiometry if not accounted for.[4] Commercial boronic acids often exist as a mixture of the acid and its boroxine.[4] For reactions sensitive to precise stoichiometry, it is crucial to use freshly opened material or to understand the equilibrium state under the specific reaction conditions.
Analytical Characterization: A Validated Approach
Accurate characterization is essential to confirm identity and purity. We present a multi-faceted approach combining spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation. For this molecule, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all informative.
-
¹H NMR: Will show characteristic signals for the aromatic protons, the methylene (-CH₂-) protons adjacent to the oxygen, the methine (-CH-) of the isopropyl group, and the methyl (-CH₃) protons. The coupling patterns between aromatic protons will be influenced by the fluorine atom.
-
¹⁹F NMR: A singlet is expected, with its chemical shift providing confirmation of the fluorine's presence and electronic environment.
-
¹¹B NMR: This technique is particularly useful for assessing the state of the boronic acid. The sp²-hybridized boron of the free acid gives a broad signal, which shifts significantly upfield upon conversion to a tetrahedral sp³-hybridized boronate ester, for instance, during reaction or complexation.[5] This shift can be used to monitor reaction progress or study binding events.[5]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide fragmentation data for structural verification.
-
Technique of Choice: Electrospray Ionization (ESI) is a suitable soft ionization technique for boronic acids, often performed in negative ion mode to detect the [M-H]⁻ or other adducts.[6][7]
-
Expected Mass: The monoisotopic mass of C₁₀H₁₄BFO₃ would be the primary target for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
Protocol: Purity Determination by Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the purity of the boronic acid and detecting potential impurities.
Objective: To resolve this compound from potential synthetic byproducts or degradants.
Methodology:
-
Instrumentation: HPLC system with UV-Vis Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
Start at 10% B, hold for 1 minute.
-
Linear ramp to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B in 1 minute.
-
Re-equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm and 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Methanol/Water.[6]
Self-Validation System:
-
System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.
-
Peak Tailing Factor: Should be between 0.9 and 1.5.
-
Rationale: The acidic modifier (formic acid) ensures the boronic acid is protonated, leading to better peak shape. The gradient elution is necessary to separate the main component from both more polar and less polar impurities effectively.
Solubility Profile
The solubility of boronic acids can be complex due to the boroxine equilibrium.[4] Phenylboronic acids generally exhibit good solubility in polar organic solvents but limited solubility in water and nonpolar hydrocarbons.[8]
| Solvent | Solubility | Rationale |
| Methanol, Ethanol | Soluble | Polar protic solvents that can hydrogen bond with the -B(OH)₂ group. |
| Tetrahydrofuran (THF), 1,4-Dioxane | Soluble | Polar aprotic ethers commonly used in cross-coupling reactions.[9] |
| Acetone, 3-Pentanone | Soluble | Ketones are effective solvents for many boronic acids.[4] |
| Water | Sparingly Soluble | Generally low, but can be pH-dependent. Basification forms the more soluble boronate anion.[4] |
| Hexanes, Toluene | Poorly Soluble | Nonpolar solvents are generally poor choices for dissolving free boronic acids. |
Stability and Safe Handling
Stability: Boronic acids are generally stable solids but can be susceptible to oxidation and protodeborylation (cleavage of the C-B bond).[10][11]
-
Oxidative Instability: At physiological pH, some boronic acids can be oxidized by reactive oxygen species.[11] While this is a greater concern in biological applications, it underscores the need for proper storage. Electron-withdrawing groups can sometimes enhance stability against oxidation.[11]
-
Protodeborylation: This side reaction can occur under certain cross-coupling conditions, particularly in aqueous media, leading to the formation of 1-fluoro-4-(isopropoxymethyl)benzene.[10] Careful selection of base, solvent, and temperature can minimize this pathway.
Handling and Storage Protocol:
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety glasses, a lab coat, and nitrile gloves.
-
Storage: Store in a tightly sealed container at 2-8°C. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to minimize oxidation and moisture exposure, which can promote boroxine formation.
-
Incompatibilities: Avoid strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Application in Suzuki-Miyaura Cross-Coupling
The primary application of this reagent is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form C-C bonds, a cornerstone of modern synthetic chemistry.[1][9]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Mechanism Explained:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (R¹-X).[12][13]
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This crucial step requires activation by a base, which converts the boronic acid to a more nucleophilic boronate species.[13][14]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[12][13]
Role of Substituents:
-
5-Fluoro Group: As an electron-withdrawing group, it increases the Lewis acidity of the boron atom, which can facilitate the transmetalation step.[1]
-
2-(isopropoxymethyl) Group: This ortho substituent provides steric bulk near the reaction center.[1] This can be advantageous in preventing undesired side reactions like homocoupling of the boronic acid and can influence the final conformation of the biaryl product.
References
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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How to use mass spectrometry to analyze Phenylboronic Acid? Sparrow Chemical Blog. [Link]
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11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]
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(2-Chloro-5-fluoro-3-isopropoxyphenyl)boronic acid | C9H11BClFO3 | CID 177685454. PubChem. [Link]
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Phenylboronic acid. Grokipedia. [Link]
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3-Fluoro-5-(iso-propyl-d7)-phenylboronic acid. PubChem. [Link]
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Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]
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(2-Fluoro-3-isopropoxy-5-methylphenyl)boronic acid. Lead Sciences. [Link]
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Synthesis and characterization of 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-2-(isopropoxymethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
This compound is a substituted arylboronic acid that has emerged as a valuable building block in organic synthesis, particularly within the realm of drug discovery and development.[1] Its unique trifunctional structure—a reactive boronic acid moiety, an electron-withdrawing fluorine atom, and a sterically influential isopropoxymethyl group—provides chemists with a versatile tool for constructing complex molecular architectures.
The fluorine substituent is a well-established bioisostere for hydrogen, capable of modulating a molecule's physicochemical properties such as lipophilicity, metabolic stability, and binding affinity without significantly increasing steric bulk. The ortho-isopropoxymethyl group can influence conformational preferences and introduce specific steric interactions, which can be crucial for achieving desired biological activity and selectivity. The boronic acid itself is a cornerstone functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds to create biaryl and heteroaryl systems prevalent in many pharmaceutical agents.[1][2]
This guide provides a comprehensive overview of a reliable synthetic route to this compound, detailed characterization methods, and an exploration of its primary application in Suzuki-Miyaura cross-coupling. The protocols and explanations are grounded in established chemical principles to ensure both accuracy and practical utility for scientists in the field.
Physicochemical and Structural Data
A summary of the key properties for this compound is provided below for quick reference.
| Property | Value |
| CAS Number | 1333392-80-5[3] |
| Molecular Formula | C₁₀H₁₄BFO₃[3] |
| Molecular Weight | 212.03 g/mol [1] |
| IUPAC Name | [5-Fluoro-2-(propan-2-yloxymethyl)phenyl]boronic acid[3] |
| InChI Key | NMKVOYZVOGHDAI-UHFFFAOYSA-N |
| Physical Form | Solid |
| Storage Temperature | 2-8°C |
Retrosynthetic Analysis and Strategy
The synthesis of this compound is most effectively approached through a two-stage process. The core strategy involves the late-stage introduction of the boronic acid moiety to a pre-functionalized aromatic precursor. This approach is advantageous as it avoids carrying the sensitive boronic acid group through multiple synthetic steps.
Our retrosynthetic analysis points to a lithiation-borylation sequence as the key transformation. This powerful method allows for the direct conversion of an aryl halide into the corresponding boronic acid.[4] The required precursor is therefore 2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene . This intermediate can be synthesized from commercially available starting materials.
Caption: Retrosynthetic pathway for the target molecule.
Detailed Synthetic Protocol
This section provides a step-by-step methodology for the synthesis of the target compound. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Part 1: Synthesis of 2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene (Precursor)
The synthesis of the aryl bromide precursor is achieved via a Williamson ether synthesis, a reliable and high-yielding method for forming ethers.
Reaction Scheme: (2-Bromo-4-fluorophenyl)methanol + Sodium Hydride (NaH) → Sodium alkoxide intermediate Sodium alkoxide intermediate + 2-Iodopropane → 2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene
Step-by-Step Protocol:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (2-Bromo-4-fluorophenyl)methanol (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.5 M).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Causality: NaH is a strong, non-nucleophilic base used to deprotonate the alcohol, forming the sodium alkoxide. The reaction is exothermic and produces flammable hydrogen gas, necessitating slow addition at 0°C under an inert atmosphere.
-
Alkylation: After stirring for 30 minutes at 0°C, add 2-iodopropane (1.5 eq) dropwise via the dropping funnel.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure precursor as a colorless oil.
Part 2: Synthesis of this compound
The final step involves a low-temperature lithiation-borylation reaction. This transformation is highly sensitive to air and moisture, requiring anhydrous conditions and inert atmosphere techniques.
Reaction Scheme: 2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene + n-Butyllithium → Aryllithium intermediate Aryllithium intermediate + Triisopropyl borate → Boronate ester intermediate Boronate ester intermediate + Acidic Workup → this compound
Step-by-Step Protocol:
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the precursor, 2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene (1.0 eq), and anhydrous THF (~0.3 M).
-
Lithiation: Cool the flask to -78°C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70°C. Stir the resulting solution at -78°C for 1 hour. Causality: This is a halogen-metal exchange reaction. The low temperature is critical to prevent side reactions, such as the reaction of the highly basic n-BuLi or the generated aryllithium with the THF solvent or other functional groups.[4]
-
Borylation: To the aryllithium solution, add triisopropyl borate (B(O-iPr)₃, 1.2 eq) dropwise, maintaining the temperature at -78°C. Causality: Triisopropyl borate is the electrophile that traps the nucleophilic aryllithium intermediate, forming a boronate ester complex.[5][6]
-
Warming and Hydrolysis: After stirring for 2 hours at -78°C, allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Cool the mixture to 0°C and quench by the slow addition of 2 M hydrochloric acid (HCl). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester to the boronic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a white solid.
Caption: Experimental workflow for the two-part synthesis.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (typically in the δ 7.0-7.8 ppm range, showing splitting patterns consistent with a 1,2,4-trisubstituted ring), a septet for the isopropyl CH, a doublet for the isopropyl CH₃ groups, a singlet for the benzylic CH₂, and a broad singlet for the B(OH)₂ protons.[7][8] |
| ¹³C NMR | Peaks for the aromatic carbons (with C-F coupling), the benzylic carbon, and the two distinct carbons of the isopropoxy group. The carbon atom attached to the boron is often broadened or not observed due to quadrupolar relaxation.[7] |
| ¹⁹F NMR | A singlet in the typical range for an aryl fluoride. |
| Mass Spec. (HRMS) | The calculated exact mass should match the observed mass, confirming the elemental composition.[7] Expected [M-H]⁻ or other relevant ions. |
| Melting Point | A sharp melting point range, indicative of high purity. |
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions.[1] This palladium-catalyzed reaction forms a C-C bond between the boronic acid's ipso-carbon and an sp²-hybridized carbon of an organic halide or triflate.[9][10]
The reaction is highly valued for its mild conditions, tolerance of a wide variety of functional groups, and the generally non-toxic nature of the boron-containing byproducts.[2] The presence of the fluorine and isopropoxymethyl groups on the boronic acid can influence the electronic properties and steric environment of the resulting biaryl product, making this building block particularly useful for fine-tuning the properties of lead compounds in drug discovery.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
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Benchchem. This compound | 1333392-80-5.
-
Myers, A. G. Lithiation- Borylation in Synthesis.
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Organic Chemistry Portal. Arylboronic acid or boronate synthesis.
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Lagu, B. R., & Li, H. (2010). Application of the Lithiation−Borylation Reaction to the Preparation of Enantioenriched Allylic Boron Reagents and Subsequent In Situ Conversion into 1,2,4-Trisubstituted Homoallylic Alcohols with Complete Control over All Elements of Stereochemistry. Journal of the American Chemical Society.
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Aggarwal, V. K. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. SlideShare.
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Royal Society of Chemistry. Supplementary Material for an article on boronic acid esters.
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Alcarazo, M., et al. (2012). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal.
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Aggarwal, V. K., & Butts, C. P. (2014). ChemInform Abstract: Lithiation-Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research.
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Angene Chemical. This compound(CAS# 1333392-80-5).
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Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
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Sigma-Aldrich. (5-Fluoro-2-(isopropoxymethyl)phenyl)boronic acid.
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Google Patents. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
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PrepChem.com. Synthesis of 2-Bromo-1,4-diisopropylbenzene.
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
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Benchchem. Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid.
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Organic Chemistry Portal. Suzuki Coupling.
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Google Patents. CN102603499A - Synthetic method of 1-bromo-4-fluorin-5-isopropyl-2-metoxybenzene.
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PrepChem.com. Synthesis of 2-fluoro-4-bromo-4'-propylbiphenyl.
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ChemicalBook. Phenylboronic acid(98-80-6) 1H NMR spectrum.
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Parchem. 5-Fluoro-2-isopropoxyphenylboronic acid (Cas 1451390-94-5).
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Sigma-Aldrich. (5-Fluoro-2-(isopropoxymethyl)phenyl)boronic acid (Chinese).
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Sigma-Aldrich. (5-Fluoro-2-(isopropoxymethyl)phenyl)boronic acid | 1333392-80-5.
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ChemBK. (5-fluoro-2-(isopropoxymethyl)phenyl)boronic acid.
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Sigma-Aldrich. (5-Fluoro-2-(isopropoxymethyl)phenyl)boronic acid (Portuguese).
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Li, Y., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Science and Technology of Advanced Materials.
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Sam, T. W., & Raines, R. T. (2011). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. The Journal of Organic Chemistry.
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Wang, Y., et al. (2022). Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine. Biomaterials Science.
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El-Faham, A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
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Medicines for All Institute (M4ALL). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate.
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MIT Technology Licensing Office. Boron-Containing Pharmacophore.
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Alchem Pharmtech. CAS 928053-97-8 | 5-Fluoro-2-(trifluoromethyl)phenylboronic acid.
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Gondru, R., & Venkanna, M. (2023). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. Nanoscale Advances.
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A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid
Abstract
This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid, a key building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. As researchers and drug development professionals require unambiguous structural confirmation, a thorough understanding of its NMR signature is paramount. This document details the experimental protocols for acquiring high-quality NMR spectra and offers a comprehensive interpretation of the ¹H and ¹³C NMR data. The discussion emphasizes the causal factors behind observed chemical shifts and coupling constants, including the electronic effects of the fluorine, boronic acid, and isopropoxymethyl substituents. This guide serves as an authoritative reference for the characterization of this and structurally related compounds.
Introduction
This compound is a fluorinated arylboronic acid derivative valued for its unique reactivity profile. The presence of a fluorine atom modulates the electronic properties of the phenyl ring, enhancing the Lewis acidity of the boronic acid moiety, while the isopropoxymethyl group introduces specific steric and electronic effects.[1] These features make it a versatile reagent for creating complex organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of such molecules in solution. This guide presents a detailed interpretation of its ¹H and ¹³C NMR spectra, grounded in fundamental principles and empirical data from related structures.
Molecular Structure and Predicted NMR Environments
To interpret the NMR spectra, one must first analyze the distinct chemical environments of the hydrogen and carbon atoms within the molecule.
Figure 1. Molecular structure of this compound with atom numbering for NMR assignments.
The molecule possesses:
-
Three non-equivalent aromatic protons (H3, H4, H6). Their chemical shifts and multiplicities are dictated by their position relative to the three different substituents.
-
One set of benzylic methylene protons (H7).
-
One methine proton (H8) and two equivalent methyl groups (H9, H10) in the isopropyl moiety.
-
Labile hydroxyl protons on the boronic acid group.
-
Ten unique carbon environments, including six aromatic carbons and four aliphatic carbons.
Experimental Protocol: A Self-Validating System
The quality of NMR data is critically dependent on the experimental setup. The following protocol is designed to yield high-resolution, unambiguous spectra for arylboronic acids.
Workflow for NMR Analysis
Figure 2. Standard workflow for NMR sample preparation, data acquisition, and processing.
Methodology:
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Boronic acids are prone to dehydration, forming cyclic boroxine trimers, which can complicate spectra.[2] Protic solvents like methanol-d₄ can be used to break up these oligomers but will cause the exchange of the B(OH)₂ protons.[2] DMSO-d₆ effectively solubilizes the boronic acid and allows for the observation of the B(OH)₂ protons. The residual solvent peak for DMSO-d₆ appears at δ ~2.50 ppm in the ¹H spectrum and δ ~39.52 ppm in the ¹³C spectrum, serving as a reliable internal standard.[3][4]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[5] Add approximately 0.7 mL of DMSO-d₆. Ensure complete dissolution by vortexing. Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Parameters: Data should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.
-
¹H NMR: A standard pulse sequence is used with a spectral width of approximately 12 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds. Typically, 16 scans are sufficient.
-
¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a wider spectral width (~220 ppm) are required.[6]
-
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity.
Table 1: Representative ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.15 | br s | - | 2H | B(OH)₂ |
| ~7.51 | dd | J = 8.8, 2.9 | 1H | H6 |
| ~7.38 | ddd | J = 8.8, 8.0, 2.9 | 1H | H4 |
| ~7.20 | dd | J = 8.8, 2.9 | 1H | H3 |
| ~4.65 | s | - | 2H | O-CH₂ -Ar (C7) |
| ~3.70 | sept | J = 6.1 | 1H | CH (CH₃)₂ (C8) |
| ~1.15 | d | J = 6.1 | 6H | CH(CH₃ )₂ (C9, C10) |
Detailed Interpretation:
-
B(OH)₂ Protons (δ ~8.15 ppm): The two hydroxyl protons on the boron atom typically appear as a broad singlet. Its chemical shift can be highly variable depending on concentration, temperature, and residual water in the solvent. This peak will disappear upon the addition of a drop of D₂O due to rapid chemical exchange, a definitive diagnostic test.
-
Aromatic Protons (δ 7.20-7.51 ppm):
-
H6 (δ ~7.51 ppm): This proton is ortho to the electron-withdrawing boronic acid group and meta to the fluorine, resulting in its downfield shift. It appears as a doublet of doublets due to coupling with H4 (³JHH ≈ 8.8 Hz) and the more distant H3 (⁴JHH ≈ 2.9 Hz).
-
H4 (δ ~7.38 ppm): This proton is ortho to the fluorine atom and meta to the other two substituents. It exhibits complex splitting (doublet of doublet of doublets) due to coupling with H3 (³JHH ≈ 8.8 Hz), the fluorine atom (³JHF ≈ 8.0 Hz), and H6 (³JHH ≈ 8.8 Hz).[7]
-
H3 (δ ~7.20 ppm): This proton is ortho to the isopropoxymethyl group and para to the fluorine. It appears as a doublet of doublets due to coupling with H4 (³JHH ≈ 8.8 Hz) and a smaller long-range coupling to the fluorine (⁴JHF ≈ 2.9 Hz).[8]
-
-
Isopropoxymethyl Protons (δ 1.15-4.65 ppm):
-
-O-CH₂-Ar (H7, δ ~4.65 ppm): The methylene protons are adjacent to both an oxygen atom and the aromatic ring, causing a significant downfield shift. They typically appear as a singlet, as there are no adjacent protons to couple with.
-
-CH(CH₃)₂ (H8, δ ~3.70 ppm): The methine proton is shifted downfield by the adjacent oxygen. It is split into a septet by the six equivalent protons of the two methyl groups (³JHH = 6.1 Hz).[9]
-
-CH(CH₃)₂ (H9/H10, δ ~1.15 ppm): The six protons of the two methyl groups are equivalent and appear as a single doublet, split by the methine proton (³JHH = 6.1 Hz).[10]
-
¹³C NMR Spectral Data and Interpretation
Broadband proton-decoupled ¹³C NMR spectra are simplified to singlets for each unique carbon, but coupling to fluorine remains, providing crucial structural information.
Table 2: Representative ¹³C NMR Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) | Assignment |
| ~162.5 | d, ¹JCF ≈ 245 | C5 |
| ~159.0 | d, ²JCF ≈ 14 | C2 |
| ~135.8 | d, ⁴JCF ≈ 3 | C6 |
| ~125.0 | d, ²JCF ≈ 22 | C4 |
| ~118.5 | d, ³JCF ≈ 8 | C3 |
| Not Observed | - | C1 |
| ~72.0 | s | C H(CH₃)₂ (C8) |
| ~68.5 | s | O-C H₂-Ar (C7) |
| ~21.8 | s | CH(C H₃)₂ (C9, C10) |
Detailed Interpretation:
-
C1 (Ipso-Carbon to Boron): The signal for the carbon atom directly attached to the boron (C1) is often not observed.[11] This is due to quadrupolar relaxation caused by the boron nucleus (¹¹B, I=3/2), which significantly broadens the carbon signal, often into the baseline.[12]
-
Aromatic Carbons (δ 118.5-162.5 ppm): The chemical shifts and C-F coupling constants are highly diagnostic.
-
C5 (δ ~162.5 ppm): The carbon directly bonded to fluorine shows the most downfield shift in the aromatic region and exhibits a very large one-bond coupling constant (¹JCF) of approximately 245 Hz.[13] This large coupling is a definitive indicator of a direct C-F bond.
-
C2 (δ ~159.0 ppm): This carbon is deshielded due to the attached electron-withdrawing oxygen atom. It shows a two-bond coupling to fluorine (²JCF) of around 14 Hz.
-
C4 and C6 (δ ~125.0 and ~135.8 ppm): These carbons are ortho to the fluorine (C4) and the boronic acid (C6), respectively. They display characteristic two-bond (²JCF for C4) and four-bond (⁴JCF for C6) couplings to fluorine.[14]
-
C3 (δ ~118.5 ppm): This carbon, meta to the fluorine, shows a smaller three-bond coupling (³JCF).
-
-
Aliphatic Carbons (δ 21.8-72.0 ppm):
-
The signals for the isopropoxymethyl group appear in the expected aliphatic region. The methine carbon (C8) and methylene carbon (C7) are shifted downfield due to their attachment to oxygen, appearing around 72.0 and 68.5 ppm, respectively.[15][16] The two equivalent methyl carbons (C9, C10) appear furthest upfield at approximately 21.8 ppm.
-
Conclusion
The structural characterization of this compound by ¹H and ¹³C NMR spectroscopy is straightforward when guided by a systematic approach. The key diagnostic features in the ¹H NMR spectrum are the characteristic splitting patterns of the three aromatic protons, influenced by H-H and H-F coupling, and the distinct septet and doublet of the isopropyl group. In the ¹³C NMR spectrum, the large one-bond C-F coupling constant is an unmistakable marker for the fluorinated carbon, while the smaller, long-range C-F couplings confirm the substitution pattern. The frequent absence of the C-B signal is also a characteristic feature of arylboronic acids. This guide provides a robust framework and reference data for researchers to confidently verify the identity and purity of this important synthetic intermediate.
References
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Reddit. Effect of boron groups on 13 C NMR chemical shift. [Link]
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Journal of the American Chemical Society. Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions. [Link]
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ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]
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Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]
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Chem.libretexts.org. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
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Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
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University of Bath Research Portal. Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. [Link]
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The Impact of Fluorine on Solid-State Architecture: A Crystallographic Guide to Fluorinated Phenylboronic Acids
Foreword: The Subtle Power of a Single Atom
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine has become a cornerstone of molecular design.[1] Its unique electronic properties—high electronegativity, small van der Waals radius, and the ability to form strong bonds with carbon—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1] Phenylboronic acids, versatile building blocks in their own right, gain remarkable new characteristics upon fluorination. These alterations are not confined to their solution-state behavior; they extend into the solid state, dictating the intricate dance of molecules as they assemble into crystalline lattices. This guide provides an in-depth exploration of the crystal structure analysis of fluorinated phenylboronic acids, offering researchers, scientists, and drug development professionals a comprehensive technical resource grounded in field-proven insights. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a comparative analysis of key crystal structures to illuminate the profound impact of fluorination on supramolecular architecture.
The Foundational Pillar: Understanding Phenylboronic Acid Crystallography
Before exploring the specific effects of fluorination, it is crucial to understand the fundamental principles governing the crystal packing of phenylboronic acids. The boronic acid moiety, -B(OH)₂, is a powerful hydrogen-bond donor and acceptor. This dual nature typically leads to the formation of a highly robust and predictable supramolecular synthon: the hydrogen-bonded homodimer.
The Dimeric R²₂(8) Synthon: A Persistent Motif
The vast majority of phenylboronic acids crystallize as centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their boronic acid groups.[2][3] This interaction is classified using graph-set notation as an R²₂(8) ring motif. The stability of this synthon is a primary driving force in the crystallization of these compounds.
The Fluorine Effect: Perturbing the Crystalline Landscape
The introduction of one or more fluorine atoms onto the phenyl ring introduces a fascinating layer of complexity to the crystal engineering of these molecules. The position and number of fluorine substituents can influence the crystal packing in several key ways:
-
Modulation of Acidity and Hydrogen Bonding: Fluorine's electron-withdrawing nature increases the acidity of the boronic acid protons, which can subtly alter the strength and geometry of the primary O-H···O hydrogen bonds in the dimeric synthon.[4][5]
-
Introduction of Weak Hydrogen Bonds: The fluorine atom itself can act as a weak hydrogen bond acceptor, leading to the formation of C-H···F and O-H···F interactions that can influence the higher-order supramolecular organization.[3][6]
-
Electrostatic and π-Stacking Interactions: Fluorination alters the quadrupole moment of the aromatic ring, which can significantly impact π-stacking interactions and lead to different packing motifs.[7]
-
Conformational Changes: The presence of a fluorine atom, particularly in the ortho position, can lead to intramolecular O-H···F hydrogen bonds, influencing the torsion angle between the phenyl ring and the boronic acid group.[3][4]
The interplay of these effects results in a rich and varied structural landscape for fluorinated phenylboronic acids.
A Practical Guide to the Crystallographic Workflow
The successful elucidation of the crystal structure of a fluorinated phenylboronic acid is a multi-step process that demands careful execution and a solid understanding of the underlying principles. This section provides a detailed, step-by-step methodology from crystal growth to structure refinement.
The Crucial First Step: Growing High-Quality Single Crystals
The adage "garbage in, garbage out" is particularly apt for X-ray crystallography; the quality of the final structure is intrinsically linked to the quality of the initial crystal. Phenylboronic acids can be challenging to crystallize due to their tendency to form amorphous solids or microcrystalline powders. However, with careful control of conditions, high-quality single crystals suitable for diffraction can be obtained.
Recommended Crystallization Protocol:
-
Solvent Selection:
-
Begin by assessing the solubility of the fluorinated phenylboronic acid in a range of solvents of varying polarity (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane).
-
An ideal solvent system is one in which the compound is sparingly soluble at room temperature and moderately to fully soluble upon heating.
-
For many fluorinated phenylboronic acids, mixtures of a good solvent (e.g., ethanol, acetone) and a miscible anti-solvent (e.g., water, hexane) are effective.
-
-
Slow Evaporation Method:
-
Prepare a saturated or near-saturated solution of the compound in the chosen solvent or solvent system at room temperature or with gentle heating.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of multiple small crystals.
-
Cover the vial with a cap that has been pierced with a needle or with parafilm with a few small pinholes. This allows for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
-
Vapor Diffusion Method:
-
This method is particularly useful when only small amounts of material are available.
-
Dissolve the compound in a small volume of a relatively non-volatile "good" solvent in a small, open vial.
-
Place this vial inside a larger, sealed container (e.g., a jar or beaker covered with a watch glass) that contains a larger volume of a more volatile "anti-solvent" in which the compound is insoluble.
-
The anti-solvent will slowly diffuse into the solution of the compound, gradually reducing its solubility and inducing crystallization.
-
-
Crystal Harvesting and Mounting:
-
Once well-formed crystals of a suitable size (typically 0.1-0.3 mm in all dimensions) are observed, carefully extract one with a cryoloop.
-
Quickly coat the crystal in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and ice formation during data collection at low temperatures.
-
Mount the crystal on the goniometer head of the diffractometer.
-
From Crystal to Data: Single-Crystal X-ray Diffraction
The following workflow outlines the key steps in collecting high-quality diffraction data.
Caption: A flowchart of the single-crystal X-ray diffraction workflow.
Unveiling the Structure: Solution and Refinement with SHELX
The SHELX suite of programs is the industry standard for small-molecule crystal structure solution and refinement.
Step-by-Step Structure Refinement Protocol using SHELXL:
-
Initial Structure Solution:
-
The integrated and scaled data (.hkl file) and a file containing the unit cell parameters and chemical formula (.ins file) are used as input for a structure solution program like SHELXT.
-
SHELXT will attempt to locate the positions of the non-hydrogen atoms using direct methods or Patterson functions.
-
-
Initial Refinement Cycles:
-
The initial atomic coordinates from SHELXT are then used for the first round of refinement in SHELXL.
-
In the initial cycles, refine the positions of the non-hydrogen atoms isotropically.
-
-
Difference Fourier Map Analysis:
-
After the initial refinement, a difference Fourier map is calculated. This map shows regions of excess and deficient electron density.
-
Positive peaks (Q-peaks) in the difference map often correspond to the positions of missing atoms, particularly hydrogen atoms.
-
-
Anisotropic Refinement and Hydrogen Atom Placement:
-
Refine the non-hydrogen atoms anisotropically to account for their thermal motion in different directions.
-
Hydrogen atoms can be placed in calculated positions ("riding model") or located from the difference Fourier map and refined freely. For phenylboronic acids, the hydroxyl hydrogens are typically located in the difference map and their positions refined.
-
-
Convergence and Final Refinement:
-
Continue the refinement cycles until the structure converges, meaning that the shifts in the atomic parameters are negligible.
-
The final refinement should include the refinement of the weighting scheme and the extinction coefficient if necessary.
-
-
Validation and CIF File Generation:
-
The final refined structure should be validated using software like PLATON or the IUCr's checkCIF service. This will check for any inconsistencies or potential errors in the structure.
-
A Crystallographic Information File (CIF) is then generated, which contains all the information about the crystal structure and the crystallographic experiment. This file is then ready for deposition in a database like the Cambridge Structural Database (CSD).
-
A Comparative Analysis of Fluorinated Phenylboronic Acid Crystal Structures
To illustrate the impact of fluorination on the crystal structure of phenylboronic acids, a comparative analysis of several key examples is presented below. The data has been compiled from the Cambridge Structural Database (CSD) and the primary literature.
| Compound Name | CSD Deposition # | Crystal System | Space Group | Key Intermolecular Interactions | Dihedral Angle (C-C-B-O) (°) | Reference |
| 2-Fluorophenylboronic acid | 4512180 | Monoclinic | P2₁/c | O-H···O, C-H···F | ~25 | [8] |
| 3-Fluorophenylboronic acid | 624725 | Monoclinic | P2₁/n | O-H···O, C-H···F | ~10 | [9] |
| 4-Fluorophenylboronic acid | 4125520 | Monoclinic | P2₁/c | O-H···O, C-H···F | ~5 | [10] |
| 2,4-Difluorophenylboronic acid | 717266 | Monoclinic | P2₁/n | O-H···O, O-H···F, C-H···F | ~4.4 | [11][12] |
| Pentafluorophenylboronic acid | 259105 | Monoclinic | P2₁/c | O-H···O, C-F···π | ~60 | [13] |
Analysis of the Data:
-
Persistence of the Dimeric Synthon: All the analyzed structures exhibit the classic hydrogen-bonded dimeric R²₂(8) synthon, highlighting its robustness.
-
Influence of Fluorine Position on Dihedral Angle: The position of the fluorine atom has a notable effect on the twist of the boronic acid group relative to the phenyl ring. The para-substituted derivative is nearly planar, while the ortho and polyfluorinated derivatives show significant twisting. This is likely due to a combination of steric and electronic effects, including the potential for intramolecular O-H···F interactions in the ortho case.
-
Role of Weak Hydrogen Bonds: In addition to the primary O-H···O hydrogen bonds, C-H···F and O-H···F interactions are observed in the crystal packing of these compounds, contributing to the overall three-dimensional architecture.[11]
-
Highly Fluorinated Systems: In pentafluorophenylboronic acid, the highly electron-deficient nature of the perfluorinated ring leads to different types of intermolecular interactions, such as C-F···π interactions, playing a more significant role in the crystal packing.
Supramolecular Chemistry and Crystal Engineering Implications
The predictable formation of the dimeric synthon, coupled with the tunable influence of fluorine substitution, makes fluorinated phenylboronic acids excellent candidates for crystal engineering and the design of functional solid-state materials. By understanding the interplay between strong and weak hydrogen bonds, as well as π-stacking interactions, it is possible to design and synthesize crystalline materials with desired properties, such as specific packing motifs or porosities.
The following diagram illustrates the common supramolecular synthons observed in the crystal structures of fluorinated phenylboronic acids.
Caption: Common supramolecular synthons in fluorinated phenylboronic acid crystals.
Conclusion and Future Outlook
The crystal structure analysis of fluorinated phenylboronic acids reveals a fascinating interplay of strong and weak intermolecular forces that govern their solid-state assembly. The robust hydrogen-bonded dimeric synthon provides a reliable structural motif, while the strategic placement of fluorine atoms allows for the fine-tuning of the crystal packing through a network of weaker interactions. This in-depth understanding of their crystallographic behavior is not merely an academic exercise; it provides a powerful toolkit for the rational design of new pharmaceutical solids with optimized properties and advanced materials with tailored functionalities. As our ability to predict and control crystal structures continues to improve, fluorinated phenylboronic acids will undoubtedly remain at the forefront of innovation in crystal engineering.
References
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Madura, I. D., Czerwińska, K., & Sołdańska, D. (2014). Hydrogen-Bonded Dimeric Synthon of Fluoro-Substituted Phenylboronic Acids versus Supramolecular Organization in Crystals. Crystal Growth & Design, 14(11), 5912–5921. [Link]
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Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3465. [Link]
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Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2024. [Link]
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Madura, I. D., Czerwińska, K., & Sołdańska, D. (2014). Hydrogen-Bonded Dimeric Synthon of Fluoro-Substituted Phenylboronic Acids versus Supramolecular Organization in Crystals. Crystal Growth & Design, 14(11), 5912–5921. [Link]
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Dabrowski, M., et al. (2012). Structural and Energetic Landscape of Fluorinated 1,4-Phenylenediboronic Acids. Crystal Growth & Design, 12(7), 3597–3607. [Link]
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Rodríguez-Cuamatzi, P., et al. (2009). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o44-o45. [Link]
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Dabrowski, M., et al. (2012). Structural and Energetic Landscape of Fluorinated 1,4-Phenylenediboronic Acids. Crystal Growth & Design, 12(7), 3597–3607. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. [Link]
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Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3465. [Link]
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Crystallography Open Database. (n.d.). COD 4512180: 2-Fluorophenylboronic acid. PubChem. [Link]
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Cambridge Crystallographic Data Centre. (n.d.). CCDC 717266: 2,4-Difluorophenylboronic acid. PubChem. [Link]
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Cambridge Crystallographic Data Centre. (n.d.). CCDC 624725: 3-Fluorophenylboronic acid. PubChem. [Link]
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Rodríguez-Cuamatzi, P., et al. (2009). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o44-o45. [Link]
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Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Wiadomości Chemiczne, 72(9-10), 653-678. [Link]
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Dabrowski, M., et al. (2012). The hydrogen-bonding pattern. Hydrogen bonds are shown as dashed lines. ResearchGate. [Link]
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Adamczyk-Woźniak, A., et al. (2022). pKa of fluoro-substituted phenylboronic acids vs. acceptor number of the corresponding catechol esters. ResearchGate. [Link]
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Cambridge Crystallographic Data Centre. (n.d.). CCDC 259105: 2,3,4,5,6-Pentafluorobenzeneboronic acid. PubChem. [Link]
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Gerasimova, E. S., et al. (2021). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. CrystEngComm, 23(3), 629-637. [Link]
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A Technical Guide to the Solubility of 5-Fluoro-2-(isopropoxymethyl)phenylboronic Acid in Organic Solvents
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2-(isopropoxymethyl)phenylboronic acid is a key building block in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions. The efficiency and success of its application are intrinsically linked to its solubility in the chosen reaction medium. This technical guide provides an in-depth analysis of the factors governing the solubility of this compound in organic solvents. While specific quantitative solubility data is not widely published, this document outlines the core physicochemical principles that dictate its solubility profile. Furthermore, it presents a detailed, field-proven experimental protocol for researchers to accurately determine solubility in their own laboratory settings, ensuring optimal reaction conditions and fostering reproducible results.
Introduction: The Synthetic Utility of a Modern Boronic Acid
Arylboronic acids are indispensable reagents in the synthesis of complex organic molecules, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds.[1] this compound (Figure 1) has emerged as a valuable synthon, offering a unique combination of electronic and steric properties. The fluorine atom at the 5-position acts as an electron-withdrawing group, which can influence the acidity and reactivity of the boronic acid moiety.[2][3] The ortho-isopropoxymethyl group introduces steric bulk and moderate electron-donating effects, providing a handle to modulate reactivity and selectivity in coupling reactions.[2]
The successful application of this reagent in any synthetic protocol is critically dependent on its dissolution in the reaction solvent. Inadequate solubility can lead to poor reaction kinetics, low yields, and difficulties in purification. Therefore, a thorough understanding of its solubility characteristics is paramount for any scientist utilizing this compound. This guide will explore the molecular attributes influencing its solubility and provide a practical framework for its experimental determination.
Figure 1: Chemical Structure of this compound
A 2D representation of the title compound.
Physicochemical Properties Influencing Solubility
The solubility of this compound is a result of the interplay between its various structural features and the properties of the solvent. The principle of "like dissolves like" is a useful starting point for predicting solubility.
-
The Boronic Acid Group (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a hydrogen bond acceptor (at the oxygen atoms). This imparts a degree of polarity to the molecule, suggesting solubility in polar solvents.[4] However, boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines (Figure 2).[5][6] This equilibrium is influenced by the solvent and temperature. Boroxines are generally less polar than their corresponding boronic acids, which can lead to a decrease in solubility in polar solvents and complicate solubility measurements.[6]
-
The Phenyl Ring: The aromatic ring is nonpolar and contributes to the molecule's solubility in less polar, aromatic, and chlorinated solvents through van der Waals interactions.
-
The Fluoro Substituent (-F): Fluorine is a highly electronegative atom, making the C-F bond polar. Its presence can increase the overall polarity of the molecule and may enhance interactions with polar solvents.[7]
-
The Isopropoxymethyl Group (-CH₂OCH(CH₃)₂): This ether group adds both nonpolar (the alkyl portions) and polar (the ether oxygen) character. The ether oxygen can act as a hydrogen bond acceptor, potentially improving solubility in protic solvents. The overall bulk of this group can also disrupt the crystal lattice of the solid, which may reduce the energy required for dissolution. The introduction of an isobutoxy group into a phenylboronic acid ring has been shown to generally increase solubility in most organic solvents.[8][9]
Predicted Solubility Profile in Organic Solvents
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | High to Moderate | The polarity of these solvents can effectively solvate the polar boronic acid group. THF and other ethers are often excellent solvents for boronic acids.[6] |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | These solvents can engage in hydrogen bonding with both the hydroxyl groups and the ether oxygen of the boronic acid, promoting dissolution.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The moderate polarity of these solvents can accommodate both the polar and nonpolar regions of the molecule. Phenylboronic acid shows moderate solubility in chloroform.[11] |
| Aromatic | Toluene, Xylene | Moderate to Low | The aromatic ring of the solvent can interact favorably with the phenyl ring of the solute. However, the overall polarity mismatch may limit high solubility. |
| Nonpolar Hydrocarbons | Hexanes, Heptane, Cyclohexane | Very Low | The significant polarity of the boronic acid group leads to poor compatibility with nonpolar solvents. Phenylboronic acids generally have very low solubility in hydrocarbons.[11] |
Disclaimer: This table represents a prediction based on the physicochemical properties of the molecule and published data for analogous compounds. Experimental verification is required for accurate quantitative solubility data.
Experimental Protocol for Thermodynamic Solubility Determination
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[12][13] The following protocol is a robust methodology for determining the solubility of this compound in various organic solvents.
Principle
An excess amount of the solid boronic acid is agitated in a specific volume of the chosen solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the solution is saturated, and the concentration of the dissolved solid is constant. After separating the undissolved solid, the concentration of the boronic acid in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).
Materials and Apparatus
-
This compound (solid)
-
High-purity organic solvents of interest
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA)[14]
-
Appropriate HPLC column (e.g., C18 reverse-phase)[14]
Step-by-Step Methodology
-
Preparation of Stock Standards:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask to prepare a concentrated stock solution.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.
-
-
Sample Preparation (in triplicate for each solvent):
-
Add an excess amount of the solid boronic acid to a pre-weighed vial. An amount that is visually in excess after equilibration is sufficient.
-
Accurately add a known volume (e.g., 5 mL) of the desired organic solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).
-
Agitate the samples at a constant speed for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[15][16] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that the concentration is no longer changing.
-
-
Sample Collection and Preparation for Analysis:
-
Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid artificially high results.
-
Dilute the filtered sample with a known volume of the HPLC mobile phase to bring the concentration within the range of the calibration curve.
-
-
HPLC Analysis:
-
Analyze the calibration standards and the prepared samples by HPLC.[17]
-
Generate a calibration curve by plotting the peak area (or height) versus the concentration of the standards.
-
Determine the concentration of the boronic acid in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the boronic acid in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Workflow for solubility determination.
Conclusion
Understanding the solubility of this compound is a critical prerequisite for its effective use in organic synthesis. This guide has provided a framework for predicting its solubility based on its molecular structure and the properties of common organic solvents. More importantly, it has detailed a reliable and robust experimental protocol for the quantitative determination of its solubility. By following this methodology, researchers and drug development professionals can ensure the selection of optimal solvent systems, leading to improved reaction outcomes, enhanced process efficiency, and greater reproducibility in their synthetic endeavors.
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]
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World Health Organization. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. In WHO Expert Committee on Specifications for Pharmaceutical Preparations, fortieth report. [Link]
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Müllertz, A., et al. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 17(3), 24-31. [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2021). Equilibria in the 3-(trifluoromethyl)phenylboronic acid - boroxine system. Solubility of the acid and its cyclic esters in organic solvents. Journal of Molecular Liquids, 334, 116035. [Link]
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Schittny, A., et al. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Pharmazie, 75(12), 626-631. [Link]
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Leszczyński, P., et al. (2018). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. Crystals, 8(10), 385. [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4505. [Link]
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Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677–702. [Link]
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Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. De Gruyter. [Link]
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Wang, R., et al. (2012). HPLC/APCI mass spectrometry of saturated and unsaturated hydrocarbons by using hydrocarbon solvents as the APCI reagent and HPLC mobile phase. Analytical Chemistry, 84(7), 3297-3304. [Link]
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An In-depth Technical Guide to 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid (CAS Number: 1333392-80-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid, a key building block in modern organic synthesis. The unique structural features of this compound, arising from the interplay of its fluorine, isopropoxymethyl, and boronic acid moieties, offer distinct advantages in the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science research.
Compound Identity and Physicochemical Properties
This compound is a substituted arylboronic acid with the CAS Registry Number 1333392-80-5. Its structure is characterized by a phenyl ring substituted with a fluorine atom at the 5-position, an isopropoxymethyl group at the 2-position, and a boronic acid functional group.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1333392-80-5 | [1] |
| Molecular Formula | C₁₀H₁₄BFO₃ | [2] |
| Molecular Weight | 212.03 g/mol | [1][2] |
| IUPAC Name | (5-Fluoro-2-(isopropoxymethyl)phenyl)boronic acid | |
| InChI Key | NMKVOYZVOGHDAI-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C |
The presence of the fluorine atom, a potent electron-withdrawing group, significantly influences the electronic properties of the phenyl ring and the acidity of the boronic acid group.[1] This increased acidity can facilitate key steps in cross-coupling reactions. Conversely, the isopropoxymethyl group introduces steric bulk and possesses moderate electron-donating effects through its ether linkage.[1] This combination of electronic and steric factors provides a unique reactivity profile for this reagent.
Synthesis and Mechanistic Considerations
The synthesis of this compound typically proceeds through a Miyaura borylation reaction, a powerful method for the formation of carbon-boron bonds.
General Synthesis Workflow
A common synthetic route starts from a readily available substituted aryl halide, such as 5-fluoro-2-bromobenzene.[1] The synthesis can be conceptualized in the following key stages:
Caption: General synthetic workflow for this compound.
Illustrative Synthesis Protocol
The following protocol outlines a representative synthesis based on the Miyaura borylation of an appropriate aryl halide.
Step 1: Preparation of the Aryl Halide Precursor The synthesis commences with a suitable starting material like 1-bromo-4-fluoro-2-methylbenzene. This is then subjected to radical bromination to yield 1-bromo-2-(bromomethyl)-4-fluorobenzene. Subsequent reaction with sodium isopropoxide in a Williamson ether synthesis affords 1-bromo-4-fluoro-2-(isopropoxymethyl)benzene.
Step 2: Miyaura Borylation To a solution of 1-bromo-4-fluoro-2-(isopropoxymethyl)benzene in an appropriate solvent (e.g., dioxane), bis(pinacolato)diboron, a palladium catalyst such as Pd(PPh₃)₄, and a base (e.g., potassium acetate) are added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed.
Step 3: Hydrolysis Upon completion of the borylation, the resulting boronate ester is hydrolyzed. This is typically achieved by an acidic workup, which cleaves the pinacol protecting group to yield the final this compound.[1] The product is then purified using standard techniques such as recrystallization or column chromatography.
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from closely related analogs.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent. The isopropoxymethyl group would exhibit a septet for the CH proton and a doublet for the two methyl groups. The methylene protons would appear as a singlet. The acidic protons of the boronic acid group are often broad and may exchange with deuterated solvents.
¹³C NMR: The carbon NMR would display distinct signals for each of the ten carbon atoms. The carbon attached to the fluorine atom would show a large one-bond C-F coupling constant. The carbon atom bonded to the boron atom may or may not be observed due to quadrupolar relaxation.
IR Spectroscopy: The infrared spectrum would feature characteristic absorption bands. A broad O-H stretching band for the boronic acid hydroxyl groups would be expected in the region of 3200-3600 cm⁻¹. Strong B-O stretching vibrations are typically observed around 1340–1380 cm⁻¹.[1] The C-F stretching vibration would likely appear in the 1220–1280 cm⁻¹ region.[1]
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (212.03 g/mol ).
Key Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol for a Typical Suzuki-Miyaura Coupling
The following is a general procedure for the coupling of an aryl halide with this compound. Reaction conditions should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., a mixture of toluene and water, or dioxane)
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, and the base.
-
The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by several cycles of evacuation and backfilling.
-
The palladium catalyst is added under the inert atmosphere, followed by the degassed solvent.
-
The reaction mixture is heated with stirring to the desired temperature (typically 80-110 °C) and monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford the desired biaryl product.
Biological and Medicinal Chemistry Relevance
While primarily a synthetic building block, boronic acids and their derivatives are of significant interest in medicinal chemistry. The boronic acid moiety can act as a pharmacophore, forming reversible covalent bonds with diols present in biological macromolecules such as sugars and proteins.[1] Preliminary studies on similar boronic acid-containing compounds suggest potential antimicrobial and anticancer activities.[1] The unique substitution pattern of this compound makes it an attractive starting point for the synthesis of novel drug candidates.
Safety, Handling, and Storage
This compound is for research use only and should be handled by trained professionals in a well-ventilated area, preferably a fume hood.[1] It is classified as an irritant.[2]
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.
Handling:
-
Avoid inhalation of dust and contact with skin and eyes.
-
Use in a well-ventilated area.
Storage:
-
Store in a tightly sealed container in a cool, dry place. A storage temperature of 2-8°C is recommended.
-
Boronic acids can be sensitive to air and moisture and may undergo dehydration to form boroxines (cyclic trimers).
Disposal:
-
Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its unique combination of electronic and steric properties makes it a powerful tool for the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. Its potential applications in medicinal chemistry and materials science continue to be an active area of research. This guide provides a foundational understanding of its properties and applications, empowering researchers to effectively utilize this compound in their synthetic endeavors.
References
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Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). 1H-NMR and 13C-NMR spectra of 5-FA. Retrieved January 19, 2026, from [Link]
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YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 19, 2026, from [Link]
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SciSpace. (n.d.). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Retrieved January 19, 2026, from [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved January 19, 2026, from [Link]
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ACS Publications. (2004, May 15). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Retrieved January 19, 2026, from [Link]
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Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Retrieved January 19, 2026, from [Link]
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Alchem Pharmtech. (n.d.). CAS 928053-97-8 | 5-Fluoro-2-(trifluoromethyl)phenylboronic acid. Retrieved January 19, 2026, from [Link]
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Medicines for All institute (M4ALL) - Virginia Commonwealth University. (n.d.). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 5-Fluoro-2-(methylthio)phenylboronic acid. Retrieved January 19, 2026, from [Link]
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SpectraBase. (n.d.). Phenylboronic acid - Optional[FTIR] - Spectrum. Retrieved January 19, 2026, from [Link]
-
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An In-depth Technical Guide to Boronic Acid Stability: Evaluating the Role of the Isopropoxymethyl Group
This guide provides a comprehensive analysis of boronic acid stability, a critical parameter for researchers, scientists, and drug development professionals. We will delve into the inherent instability of boronic acids, explore established strategies for their protection, and conduct a detailed examination of the potential role of the isopropoxymethyl (IPM) group in enhancing their stability.
The Boronic Acid Moiety: A Versatile Tool with an Achilles' Heel
Boronic acids (R-B(OH)₂) and their derivatives are foundational building blocks in modern organic chemistry and medicinal chemistry.[1] Their utility is highlighted by their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[2] In drug development, the boronic acid functional group is a unique pharmacophore, capable of forming reversible covalent bonds with target proteins, a feature exemplified by the FDA-approved proteasome inhibitor, Bortezomib (Velcade®).[3][4]
Despite their synthetic and therapeutic importance, boronic acids are beset by inherent stability issues that can compromise reaction yields, shelf-life, and pharmacokinetic properties.[5][6] The primary degradation pathways are protodeboronation and oxidation.
The Challenge of Protodeboronation
Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, resulting in the loss of the desired functionality.[7] This undesired side reaction is particularly problematic under the basic aqueous conditions often employed in cross-coupling reactions.[8][9] The propensity for protodeboronation is influenced by several factors, including pH, temperature, the presence of water, and the electronic nature of the organic substituent attached to the boron atom.[7][9]
The Threat of Oxidative Degradation
The empty p-orbital of the boron atom makes it susceptible to nucleophilic attack by reactive oxygen species (ROS).[10] This oxidative cleavage of the C-B bond, particularly under physiological conditions, converts the boronic acid into an inactive alcohol and boric acid, limiting its utility in biological applications.[10][11][12] The rate of oxidation can be comparable to that of thiols, a significant challenge for in vivo applications.[11][12]
The Protecting Group Paradigm: Shielding the Boron Core
To overcome these stability issues, a common strategy is the use of protecting groups.[5] By converting the boronic acid to a boronate ester or a tetracoordinate boron species, its reactivity can be attenuated, enhancing its stability towards hydrolysis, oxidation, and purification methods like column chromatography.[5][6][13]
Several classes of protecting groups have been developed, each with distinct properties regarding stability and deprotection conditions.
| Protecting Group | Structure Example | Key Features | Common Deprotection |
| Pinacol Ester | Aryl-B(pin) | Most common; stable to chromatography; often used directly in coupling.[5] | Harsh conditions (e.g., NaIO₄) or stepwise conversion.[5][14] |
| MIDA Ester | Aryl-B(MIDA) | Highly stable to various conditions; enables iterative cross-coupling.[6][15] | Mild aqueous base.[5][15] |
| Trifluoroborate Salt | [Aryl-BF₃]⁻K⁺ | Crystalline solids; highly stable to oxidation.[5] | Requires hydrolysis to release the active boronic acid.[2] |
| Diaminonaphthalene (dan) | Aryl-B(dan) | Very stable due to N→B dative bonding, reducing Lewis acidity.[5] | Acidic hydrolysis.[5] |
These protecting groups function by sterically hindering access to the boron center and by electronically stabilizing it, thus preventing the mechanisms of protodeboronation and oxidation from initiating.
A Critical Analysis of the Isopropoxymethyl (IPM) Group
The core of this guide addresses the role of the isopropoxymethyl (IPM) group. A thorough review of the scientific literature indicates that the IPM group is not utilized as a standard protecting group for the boronic acid moiety itself (i.e., forming a boronate ester like R-B(OCH₂OCH(CH₃)₂)₂).
However, the compound (2-(isopropoxymethyl)phenyl)boronic acid is commercially available, where the IPM group is a substituent on the phenyl ring.[16] In this context, the question shifts from its role as a direct protecting group to its potential influence as a substituent on the stability of the ortho-disposed C-B bond.
Hypothetical Mechanism of Stabilization
Based on established chemical principles, an ortho-alkoxymethyl substituent could plausibly enhance the stability of a phenylboronic acid through intramolecular coordination. The ether oxygen of the IPM group could act as a weak Lewis base, donating a lone pair of electrons to the empty p-orbital of the adjacent boron atom.
This transient, dative interaction would form a five-membered ring, which could confer stability in two ways:
-
Electronic Stabilization : By donating electron density to the boron atom, the IPM group would reduce its Lewis acidity. A less electrophilic boron center is less susceptible to nucleophilic attack by hydroxide ions (a key step in many protodeboronation pathways) or by ROS.[4]
-
Steric Shielding : The IPM group and the resulting cyclic conformation could sterically hinder the approach of reactants to the C-B bond, providing a kinetic barrier to degradation.
This proposed mechanism is analogous to how the nitrogen atoms in MIDA and 'dan' protected boronates stabilize the boron center.[5]
Figure 1: A diagram illustrating the hypothetical intramolecular coordination of the ortho-isopropoxymethyl group with the boronic acid moiety, leading to enhanced stability.
Proposed Experimental Framework for Validation
To transition from hypothesis to evidence, a rigorous experimental protocol is required. As a Senior Application Scientist, I propose the following workflow to quantitatively assess the stabilizing effect of the ortho-IPM substituent.
Figure 2: A proposed experimental workflow to validate the stabilizing effect of the IPM group.
Detailed Experimental Protocol: Protodeboronation Assay
This protocol provides a self-validating system to compare the rates of protodeboronation.
-
Preparation of Stock Solutions :
-
Prepare 10 mM stock solutions of the test compound ((2-(isopropoxymethyl)phenyl)boronic acid) and the control compound (o-tolylboronic acid) in a suitable organic solvent (e.g., DMSO).
-
Prepare a 0.2 M sodium borate buffer and adjust the pH to 10.0 with NaOH.
-
-
Reaction Setup :
-
In a series of HPLC vials, add 950 µL of the pH 10.0 borate buffer.
-
To each vial, add 50 µL of an internal standard stock solution (e.g., 10 mM caffeine in DMSO).
-
Equilibrate the vials at a constant temperature (e.g., 50 °C) in a heating block.
-
-
Initiation and Monitoring :
-
To initiate the reaction in each vial at timed intervals (t=0, 1h, 2h, 4h, 8h, 24h), add 10 µL of the respective boronic acid stock solution (final concentration ~0.1 mM).
-
Immediately after addition, cap the vial, vortex briefly, and place it in the HPLC autosampler for analysis or quench and store for later analysis.
-
-
HPLC Analysis :
-
Use a reverse-phase C18 column.
-
Monitor the disappearance of the starting boronic acid and the appearance of the protodeboronated product (isopropoxymethylbenzene or toluene) at a suitable UV wavelength (e.g., 254 nm).
-
Quantify the peak areas relative to the internal standard.
-
-
Data Analysis :
-
Plot the concentration of the remaining boronic acid versus time for both the test and control compounds.
-
Determine the rate constant (k) for each reaction by fitting the data to a first-order decay model.
-
A significantly smaller rate constant for the IPM-substituted compound compared to the control would validate the stabilizing effect.
-
Conclusion and Future Outlook
While boronic acids are powerful reagents in synthesis and drug discovery, their inherent instability due to protodeboronation and oxidation presents a significant challenge.[7][11] The use of protecting groups like pinacol and MIDA esters is a well-established and effective strategy to mitigate these issues.[5]
Our investigation reveals that the isopropoxymethyl (IPM) group is not a recognized protecting group for the boronic acid moiety. However, when present as a substituent on an arylboronic acid, specifically in the ortho position, it has the potential to confer significant stability through intramolecular coordination—a hypothesis grounded in established chemical principles. This guide provides a clear and robust experimental framework to test this hypothesis. Should the ortho-IPM group prove to be a stabilizing element, it could represent a novel, "protection-free" strategy for designing more robust boronic acid building blocks for use in drug discovery and process chemistry.
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Harnessing the Power of the Smallest Halogen: A Technical Guide to the Electronic Effects of Fluorine Substitution in Arylboronic Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into organic molecules has become an indispensable tool in modern medicinal chemistry and materials science.[1] When applied to arylboronic acids—foundational building blocks for carbon-carbon bond formation—fluorine substitution imparts a unique and powerful set of electronic characteristics that can be leveraged to fine-tune molecular properties. This guide provides a detailed exploration of the electronic effects of fluorine in this compound class. We will dissect the interplay of inductive and resonance effects, their profound impact on Lewis acidity (pKa), and the resulting consequences for stability and reactivity in the Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers and drug development professionals seeking to rationally design and effectively utilize fluorinated arylboronic acids in their synthetic endeavors.
The Fundamental Duality: Fluorine's Electronic Signature
To comprehend the impact of fluorine on arylboronic acids, one must first appreciate its unique electronic nature. Fluorine is the most electronegative element, leading to a powerful electron-withdrawing inductive effect (-I effect) through the sigma bond framework.[2] However, it also possesses lone pairs of electrons that can be donated into an adjacent pi-system, resulting in a weak, yet significant, electron-donating resonance effect (+R effect).[3] The ultimate electronic influence of a fluorine substituent on an aromatic ring is a delicate balance of these two opposing forces, a balance that is highly dependent on its position relative to other functional groups.
Caption: Dueling electronic influences of a fluorine substituent.
Modulating Acidity: The Impact of Fluorine on Arylboronic Acid pKa
The Lewis acidity of an arylboronic acid, quantified by its pKa, is a critical parameter influencing its stability, solubility, and reactivity. The acidity arises from the acceptance of a hydroxide ion by the vacant p-orbital of the boron atom to form a more stable tetrahedral boronate species.[4] Fluorine substitution directly modulates the electron density at the boron center, thereby altering the pKa.
The introduction of an electron-withdrawing fluorine atom generally increases the Lewis acidity (lowers the pKa) of the arylboronic acid.[4] This is because the inductive pull of fluorine decreases the electron density on the aromatic ring and, consequently, on the boron atom, making it more electrophilic and more receptive to the incoming hydroxide nucleophile.
2.1. The Critical Role of Positional Isomerism
The magnitude of this acidifying effect is highly dependent on the fluorine's position:
-
Para-Substitution: In the para position, the strong -I effect is partially counteracted by the +R effect. This results in a modest increase in acidity compared to the unsubstituted parent compound.[4]
-
Meta-Substitution: At the meta position, the resonance effect is negligible. Therefore, the strong -I effect dominates, leading to a more significant increase in acidity (lower pKa) than observed for the para isomer.[4]
-
Ortho-Substitution: The ortho position experiences the strongest inductive effect due to proximity. Furthermore, the acidity is often enhanced by the potential for an intramolecular hydrogen bond between the hydroxyl proton of the boronic acid and the adjacent fluorine atom, which stabilizes the acid form.[4][5]
| Compound | Substituent | pKa |
| Phenylboronic Acid | H | 8.86[4] |
| 4-Fluorophenylboronic Acid | p-F | 8.77[4] |
| 3-Fluorophenylboronic Acid | m-F | 8.35[6] |
| 2-Fluorophenylboronic Acid | o-F | 8.08 (Calculated)[6] |
| (Note: Experimental pKa values can vary slightly based on measurement conditions. The trend remains consistent.) |
Implications for the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, and fluorinated arylboronic acids are crucial coupling partners. The electronic modifications induced by fluorine primarily influence the transmetalation step of the catalytic cycle, which is often rate-determining.[7][8]
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The Strategic Advantage of Fluorine in Boronic Acid Derivatives: A Technical Guide for Researchers
Abstract
The strategic incorporation of fluorine into boronic acid derivatives has emerged as a powerful tactic in modern medicinal chemistry and materials science. This guide provides an in-depth technical exploration of the discovery and synthesis of novel fluorinated boronic acid derivatives. We will delve into the fundamental principles guiding the design of these compounds, explore state-of-the-art synthetic methodologies, and detail crucial characterization techniques. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated boronic acids in their work.
The Rationale: Why Fluorinate Boronic Acids?
Boronic acids, characterized by their -B(OH)₂ functional group, are exceptionally versatile building blocks in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction's ability to efficiently form carbon-carbon bonds under mild conditions has made boronic acids indispensable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] Furthermore, the boronic acid moiety itself can act as a pharmacophore, capable of forming reversible covalent bonds with diols, such as those found in the active sites of enzymes.[2] This has led to the development of successful drugs like the proteasome inhibitor Bortezomib.[1][3]
The introduction of fluorine, the most electronegative element, into organic molecules imparts a range of beneficial properties.[4][5] Approximately 25% of all pharmaceuticals contain at least one fluorine atom, a testament to its impact on drug efficacy.[6] When combined with a boronic acid scaffold, fluorine can profoundly influence a molecule's:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it resistant to metabolic degradation and often extending a drug's half-life.[7]
-
Binding Affinity and Selectivity: Fluorine's high electronegativity can alter the electronic distribution within a molecule, influencing how it interacts with its biological target and potentially leading to enhanced potency and selectivity.[2][4]
-
Lipophilicity and Bioavailability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance its bioavailability.[2][4]
-
Acidity of the Boronic Acid: The presence of electron-withdrawing fluorine atoms increases the Lewis acidity of the boronic acid.[6] This is a crucial factor for their interaction with biological targets and their utility as sensors for diols.[6][8]
The synergy between the versatile reactivity of boronic acids and the unique physicochemical properties conferred by fluorine makes fluorinated boronic acid derivatives highly sought-after compounds in drug discovery and materials science.[7][9]
Synthetic Strategies for Novel Fluorinated Boronic Acid Derivatives
The synthesis of fluorinated boronic acids presents unique challenges due to the need for precise control over the introduction of both the fluorine atom and the boronic acid group. The choice of synthetic route is dictated by the desired substitution pattern and the nature of the starting materials. Broadly, these strategies can be categorized into two main approaches: direct fluorination of a boron-containing precursor or borylation of a fluorine-containing precursor.
Borylation of Fluorinated Precursors
This is a widely employed strategy where a pre-existing C-F bond is leveraged to introduce the boronic acid moiety.
A powerful and atom-economical method for synthesizing arylboronic acids is the direct borylation of C-H bonds catalyzed by iridium complexes.[10][11][12] This approach avoids the need for pre-functionalized starting materials like aryl halides.[10][11] For fluorinated arenes, this method offers a direct route to valuable building blocks.[9][13]
Experimental Protocol: One-Pot Synthesis of a Fluorinated Arylboronic Acid via Ir-Catalyzed Borylation [10][11][12]
-
Reaction Setup: In a nitrogen-filled glovebox, combine the fluorinated arene (1.0 mmol), bis(pinacolato)diboron (B₂pin₂) (1.1 mmol), [Ir(cod)OMe]₂ (0.015 mmol), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (0.03 mmol) in a 4 mL vial.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) (2.0 mL) to the vial.
-
Reaction: Cap the vial and stir the mixture at 80 °C for 16 hours.
-
Work-up and Cleavage: Cool the reaction to room temperature. Add a solution of sodium periodate (NaIO₄) (4.0 mmol) in water (2.0 mL).
-
Stirring: Stir the biphasic mixture vigorously for 4 hours at room temperature.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired fluorinated arylboronic acid.
Logical Flow of the One-Pot Synthesis
Caption: One-pot synthesis of fluorinated arylboronic acids.
Fluorination of Boronic Acid Derivatives
In this approach, a pre-formed boronic acid or boronate ester is subjected to a fluorinating agent. This is particularly useful for late-stage fluorination strategies.
Electrophilic fluorinating reagents, such as Selectfluor®, can be used to convert boronate complexes into alkyl fluorides.[14] This method is particularly valuable for the synthesis of enantioenriched alkylfluorides from chiral secondary boronic esters.[14]
Experimental Protocol: Enantiospecific Fluorination of a Secondary Boronic Ester [14]
-
Boronate Complex Formation: To a solution of the chiral secondary boronic ester (0.25 mmol) in anhydrous THF (2.5 mL) at -78 °C under an argon atmosphere, add phenyllithium (0.95 equiv) dropwise. Stir the mixture for 30 minutes at -78 °C.
-
Fluorination: In a separate flask, dissolve Selectfluor® II (1.2 equiv) in anhydrous acetonitrile (5.0 mL). Transfer the boronate complex solution via cannula to the Selectfluor® solution at -78 °C.
-
Quenching: After 10 minutes, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Warm the mixture to room temperature and extract with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography to yield the alkylfluoride.
Proposed Mechanism of Electrophilic Fluorination
Caption: Proposed polar pathway for electrophilic fluorination.
Recent advances have enabled the nucleophilic fluorination of boronic acids, which is particularly significant for the synthesis of ¹⁸F-labeled compounds for Positron Emission Tomography (PET).[15] Copper-mediated methods have shown promise in this area.[15]
Key Considerations for Nucleophilic Fluorination: [15][16]
-
Fluoride Source: Anhydrous fluoride sources like spray-dried KF or tetrabutylammonium fluoride (TBAF) are often necessary to enhance nucleophilicity.[16][17]
-
Catalyst System: The choice of metal catalyst and ligands is crucial for successful C-F bond formation via reductive elimination.[16]
-
Substrate Scope: Electron-rich aromatic substrates can be challenging for traditional nucleophilic aromatic substitution (SₙAr) reactions, but metal-mediated methods have expanded the scope.[15]
Characterization of Fluorinated Boronic Acid Derivatives
Thorough characterization is essential to confirm the structure and purity of newly synthesized fluorinated boronic acid derivatives. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of these compounds.[6]
-
¹H NMR: Provides information on the proton environment in the molecule.
-
¹³C NMR: Reveals the carbon skeleton.
-
¹¹B NMR: Confirms the presence of the boron atom and provides insight into its coordination state.
-
¹⁹F NMR: This is an exceptionally sensitive and informative technique for fluorinated compounds.[6] The chemical shift of the fluorine signal is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent tool for studying reaction kinetics, equilibria in solution, and binding interactions.[6][18]
Table 1: Representative NMR Data for a Fluorinated Phenylboronic Acid Derivative
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | 7.8-8.2 | m | - | Aromatic protons |
| 5.5 | br s | - | B(OH)₂ | |
| ¹³C | 160-165 | d | J(C,F) = 240-250 | C-F |
| 115-135 | m | - | Other aromatic carbons | |
| ¹¹B | 28-32 | s | - | B(OH)₂ |
| ¹⁹F | -110 to -120 | m | - | Ar-F |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further support the proposed structure. High-resolution mass spectrometry (HRMS) is particularly important for confirming the elemental composition.
Applications in Drug Discovery and Beyond
The unique properties of fluorinated boronic acid derivatives have led to their application in various fields, with medicinal chemistry being a primary focus.
Enzyme Inhibition
The ability of the boronic acid moiety to form reversible covalent bonds with serine or threonine residues in enzyme active sites makes these compounds potent enzyme inhibitors.[2] The incorporation of fluorine can enhance this inhibitory activity and improve the pharmacokinetic profile of the inhibitor.[2][4] A notable example is the development of benzoxaboroles, a class of boron-containing heterocycles with a wide range of biological activities.[6] The antifungal drug Tavaborole, which contains a fluorine atom, is a prominent example.[6]
Chemical Biology and Sensing
Fluorinated boronic acids are valuable tools in chemical biology. Their interaction with diols can be exploited for the development of sensors for biologically important molecules like sugars.[6][8][18] The high sensitivity of ¹⁹F NMR makes it an excellent readout for these sensing applications, allowing for the detection and discrimination of different diols.[6][18]
Proteomics
Fluorine-containing reagents are increasingly being used in structural proteomics to study protein structure and function.[19][20] While not exclusively limited to boronic acids, the principles of using fluorinated probes can be extended to this class of compounds for applications in activity-based protein profiling (ABPP) and affinity labeling.[19]
Conclusion and Future Perspectives
The discovery and synthesis of novel fluorinated boronic acid derivatives continue to be a vibrant area of research. The strategic combination of fluorine's unique properties with the versatility of the boronic acid functional group provides a powerful platform for the design of new therapeutics, chemical probes, and advanced materials. Future advancements in synthetic methodologies, particularly in late-stage fluorination and catalytic C-F bond formation, will undoubtedly expand the accessible chemical space of these valuable compounds. As our understanding of the intricate interplay between structure and function grows, so too will the impact of fluorinated boronic acid derivatives on science and medicine.
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The Double-Edged Sword: Navigating the Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Phenylboronic acids are a cornerstone of modern organic synthesis and medicinal chemistry, prized for their versatility in carbon-carbon bond formation, most notably in the Suzuki-Miyaura coupling reaction.[1] In the pharmaceutical industry, their ability to form reversible covalent bonds with biological nucleophiles has positioned them as a privileged scaffold in drug design. The strategic incorporation of fluorine atoms into the phenyl ring has emerged as a powerful tactic to modulate the physicochemical properties of these molecules, including their acidity, metabolic stability, and binding affinity.[2][3][4] This guide provides an in-depth exploration of the profound, and often conflicting, effects of fluorination on the Lewis acidity and hydrolytic stability of phenylboronic acids, offering insights for the rational design of next-generation therapeutics and chemical tools.
The Dual Impact of Fluorination on Acidity
The Lewis acidity of a phenylboronic acid, quantified by its pKa, is a critical parameter that governs its reactivity and biological interactions.[5] The introduction of fluorine, a highly electronegative atom, significantly enhances the acidity of the boronic acid moiety through a combination of inductive and resonance effects.[6]
The magnitude of this acidifying effect is intricately linked to the position and number of fluorine substituents on the aromatic ring.[6]
-
Ortho-Fluorination: A fluorine atom at the ortho position exerts the strongest acidifying effect. This is attributed to the powerful electron-withdrawing inductive effect and the potential for the formation of an intramolecular hydrogen bond between the fluorine and a hydroxyl group of the boronic acid.[6]
-
Meta-Fluorination: In the meta position, the inductive effect still dominates, leading to a substantial increase in acidity compared to the parent phenylboronic acid.[6]
-
Para-Fluorination: The para position presents a more nuanced scenario where the electron-withdrawing inductive effect is partially counteracted by the electron-donating resonance (mesomeric) effect of the fluorine atom. This results in a less pronounced increase in acidity compared to the ortho and meta isomers.[6]
As the number of fluorine substituents increases, the Lewis acidity generally rises, although the specific substitution pattern remains a crucial determinant of the final pKa.[6]
| Phenylboronic Acid Derivative | pKa |
| Phenylboronic acid | 8.8 |
| 4-Fluorophenylboronic acid | 8.77 |
| 3-Fluorophenylboronic acid | ~7.8 |
| 2-Fluorophenylboronic acid | ~7.5 |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 |
Note: pKa values are approximate and can vary based on experimental conditions. Data compiled from multiple sources.[6][7][8]
Understanding and Quantifying Hydrolytic Stability
A significant challenge in the application of phenylboronic acids, particularly those with electron-withdrawing substituents, is their susceptibility to hydrolytic degradation, a process known as protodeboronation.[9] This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the loss of the desired functionality.[9]
The mechanism of protodeboronation is highly dependent on the pH of the medium.[9] Under basic conditions, the boronic acid exists predominantly as the more reactive boronate anion, which is more susceptible to electrophilic attack by a proton source, such as water.[10] Conversely, under acidic conditions, a general acid-catalyzed pathway can occur.[9][11] For many applications, stability at neutral pH is paramount.
The hydrolytic stability of fluorinated phenylboronic acids is a critical parameter to assess, especially in the context of drug development where long-term stability in aqueous environments is required. A common method to quantify this is by monitoring the disappearance of the parent compound over time using reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13]
Experimental Protocol: Assessing Hydrolytic Stability by RP-HPLC
This protocol outlines a general procedure for evaluating the hydrolytic stability of a fluorinated phenylboronic acid at a physiologically relevant pH.
1. Preparation of Stock Solution: a. Accurately weigh a sample of the fluorinated phenylboronic acid. b. Dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, methanol) to create a concentrated stock solution.
2. Incubation: a. Dilute the stock solution into a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration suitable for HPLC analysis (typically in the µM to low mM range). b. Incubate the solution at a controlled temperature (e.g., 37°C) to simulate physiological conditions.
3. Time-Point Sampling: a. At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture. b. Immediately quench the degradation process by diluting the aliquot into a cold mobile phase or a solution that shifts the pH away from conditions favorable for hydrolysis.
4. HPLC Analysis: a. Inject the quenched samples onto a suitable C18 RP-HPLC column. b. Use a gradient elution method with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). c. Monitor the elution of the parent boronic acid and any degradation products using a UV detector at an appropriate wavelength.
5. Data Analysis: a. Integrate the peak area of the parent boronic acid at each time point. b. Plot the natural logarithm of the peak area versus time. c. The slope of the resulting linear regression line corresponds to the negative of the first-order degradation rate constant (k). d. Calculate the half-life (t½) of the compound using the equation: t½ = 0.693 / k.
Caption: Workflow for determining hydrolytic stability via RP-HPLC.
The Interplay Between Acidity and Stability
A crucial, and often challenging, aspect in the design of fluorinated phenylboronic acids is the general inverse correlation between acidity and hydrolytic stability.[14] The same electron-withdrawing effects of fluorine that increase Lewis acidity also render the carbon-boron bond more susceptible to cleavage.[10] This creates a delicate balancing act for medicinal chemists: enhancing the desired reactivity or binding affinity through increased acidity can inadvertently lead to a compound that is too unstable for practical applications.
However, this relationship is not absolute, and there is no simple correlation between pKa and the rate of decomposition.[14] Steric factors can play a significant role. For instance, compounds with two fluorine atoms in the ortho positions can exhibit reduced stability.[14] This highlights the importance of multi-parameter optimization in the design of stable and effective boronic acid-based molecules.
| Phenylboronic Acid Derivative | pKa | Relative Hydrolytic Half-Life (t½) |
| 4-Fluorophenylboronic acid | 8.77 | Longest |
| 3-Fluorophenylboronic acid | ~7.8 | Intermediate |
| 2-Fluorophenylboronic acid | ~7.5 | Shorter |
| 2,6-Difluorophenylboronic acid | Lower | Shortest |
Note: This table illustrates a general trend. Actual half-lives are highly dependent on specific reaction conditions.
Implications for Drug Development and Other Applications
The ability to fine-tune the acidity and stability of phenylboronic acids through fluorination has profound implications for drug discovery and other advanced applications.[2][15]
-
Covalent Inhibitors: In the design of covalent enzyme inhibitors, the Lewis acidity of the boronic acid is critical for its interaction with active site nucleophiles (e.g., serine or threonine residues). Fluorination can be used to achieve the optimal pKa for potent and selective inhibition.[16]
-
Sensors: The change in the hybridization state of the boron atom from sp2 to sp3 upon binding to diols forms the basis of fluorescent sensors for carbohydrates.[17] Fluorination can enhance the acidity of the boronic acid, allowing for effective binding at physiological pH.[16]
-
¹⁸F Radiotracers for PET Imaging: The development of methods for the late-stage fluorination of arylboronic acids with fluorine-18 has opened up new avenues for the synthesis of radiotracers for positron emission tomography (PET), a crucial tool in modern diagnostics and drug development.[3]
Conclusion
Fluorination is a powerful strategy for modulating the key properties of phenylboronic acids. The introduction of fluorine substituents provides a predictable means to increase Lewis acidity, a desirable trait for many applications in medicinal chemistry and materials science. However, this increased acidity is often accompanied by decreased hydrolytic stability, a significant hurdle that must be overcome. A thorough understanding of the interplay between electronic effects, steric factors, and reaction conditions is essential for the rational design of fluorinated phenylboronic acids with an optimal balance of reactivity and stability. By carefully navigating this double-edged sword, researchers can continue to unlock the full potential of this versatile class of compounds.
References
- Unknown. (2017, July 11). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
- Unknown. (2022, September 10). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Unknown.
- Unknown. Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE.
- Unknown. The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.
- Unknown. Protodeboronation. Wikipedia.
- Unknown. (2022, May 26). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI.
- Unknown. Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.
- Unknown. Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Request PDF.
- Unknown. (2020, February 12). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. PMC - NIH.
- Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677–702.
- Unknown. (2022, May 26). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. PubMed.
- Unknown. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Unknown.
- Unknown. (2025, August 7). Influence of fluorine substituents on the properties of phenylboronic compounds. Unknown.
- Unknown. (2024, June 6). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC - NIH.
- Zarzeczańska, D., & Adamczyk-Woźniak, A. (PDF) Fluorinated Boronic Acids: Acidity and Hydrolytic. Amanote Research.
- Unknown. (2025, October 14). (PDF) Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. ResearchGate.
- Unknown. On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI.
- Unknown. Fluorine in drug discovery: Role, design and case studies. Unknown.
- Unknown. Selected boronic acids and their pKa values. ResearchGate.
- Unknown. (2021, April 1). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH.
- Unknown. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Unknown.
- Unknown. (2022, January 22). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Unknown.
- Unknown. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Unknown.
- Unknown. pKa measurement. University of Strathclyde.
- Unknown. Origins, and formulation implications, of the pK difference between boronic acids and their esters: A density functional theory study. Request PDF - ResearchGate.
- Unknown. Fluorine in drug discovery: Role, design and case studies. Unknown.
- Liu, X.-C. (2006). Boronic acids as ligands for affinity chromatography. Se pu = Chinese journal of chromatography.
- Unknown. (2020, January 1). New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids. NIH.
- Kumar, A., Ng, T., Malhotra, S., & Gruenhagen, J. (2025, August 5). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate.
- Unknown. (2009, July 5). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar.
- Unknown. (2025, August 9). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate.
- Unknown. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Unknown.
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- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
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- 17. par.nsf.gov [par.nsf.gov]
Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Coupling with 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides an in-depth protocol for the use of 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid, a valuable building block in pharmaceutical and materials science research. The unique structure of this reagent, featuring an electron-withdrawing fluorine atom and a sterically demanding ortho-isopropoxymethyl group, presents specific challenges and opportunities.[2] We will dissect the mechanistic underpinnings, provide a detailed, field-proven experimental protocol, and explore optimization strategies to address issues like steric hindrance and potential protodeboronation, ensuring researchers can confidently and successfully employ this versatile reagent.
Introduction: The Strategic Value of the Substrate
This compound is a strategic building block for several reasons. The fluorine atom can significantly alter the physicochemical properties of a target molecule, enhancing metabolic stability, binding affinity, and membrane permeability.[3] Simultaneously, the ortho-isopropoxymethyl group introduces significant steric bulk near the reaction center.[2] While this presents a synthetic challenge, it is also a powerful tool for creating sterically hindered biaryl systems, which are crucial for developing atropisomeric ligands, molecular rotors, and pharmacologically active compounds with specific conformational requirements.
Successfully coupling this substrate requires a nuanced understanding of the Suzuki-Miyaura mechanism and a carefully selected catalytic system designed to overcome the inherent steric and electronic hurdles.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6] The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is crucial and requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][7]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling.
Key Considerations for a Sterically Hindered Substrate
The primary challenge with this compound is overcoming the steric clash from the ortho-substituent. This hindrance can impede both the transmetalation and the final reductive elimination steps.[9][10]
-
Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may prove inefficient. The solution lies in using palladium precatalysts combined with bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos) or other highly active ligands like P(t-Bu)₃.[11][12] These ligands promote the formation of a coordinatively unsaturated L-Pd(0) species, which is highly reactive in oxidative addition, and their bulk facilitates the bond-forming reductive elimination step.[1]
-
Base Selection: The choice of base is critical. A strong base is needed to form the reactive boronate species, but overly harsh conditions can lead to protodeboronation, where the C-B bond is cleaved by a proton source.[13][14] For fluorinated arylboronic acids, potassium phosphate (K₃PO₄) is often an excellent choice due to its sufficient basicity and lower nucleophilicity compared to hydroxide bases.[15]
-
Solvent System: A biphasic solvent system, such as toluene/water or 1,4-dioxane/water, is typically employed.[6] The organic phase solubilizes the aryl halide, catalyst, and ligand, while the aqueous phase dissolves the inorganic base and the resulting boronate salt, facilitating its transfer to the catalyst in the organic phase for transmetalation.
Experimental Protocol
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required for different coupling partners.
Materials & Reagents:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Round-bottom flask or reaction vial with stir bar
-
Septum and needles
-
Inert gas line (Argon or Nitrogen)
-
Heating mantle or oil bath with temperature control
Procedure:
-
Vessel Preparation: Flame-dry a round-bottom flask containing a magnetic stir bar under high vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Charging Reagents: To the flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and anhydrous K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv). Quickly add these solids to the reaction flask. The order of addition here minimizes exposure of the catalyst to air.
-
Solvent Addition & Degassing: Seal the flask with a rubber septum. Add anhydrous 1,4-dioxane and deionized water (e.g., in a 4:1 or 5:1 ratio by volume). The solution should be vigorously sparged with Argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction: Immerse the flask in a preheated oil bath set to 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[6]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Optimization Workflow and Data
For challenging substrates, a systematic optimization of conditions is often necessary.[16] The following workflow and data table illustrate a logical approach to refining the reaction protocol.
Caption: Figure 2: Logical Workflow for Reaction Optimization.
Table 1: Hypothetical Optimization Data
| Entry | Catalyst (2 mol%) | Ligand (4 mol%) | Base (3 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | <10 |
| 2 | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 65 |
| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 4 | 92 |
| 4 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 6 | 88 |
| 5 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 6 | 85 |
| 6 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 6 | 82 |
This data is illustrative and demonstrates common trends. Entry 3 shows that a combination of a different precatalyst (Pd₂(dba)₃), a highly active ligand (XPhos), and a suitable base (K₃PO₄) can lead to excellent yields in shorter times.
Troubleshooting
-
Low or No Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure all reagents and solvents are anhydrous and that the reaction mixture was properly degassed. Increase catalyst/ligand loading to 3-5 mol%.
-
-
Protodeboronation (Aryl Bromide consumed, but desired product not formed):
-
Cause: Reaction conditions are too harsh (base too strong, temperature too high) or contain excess water.
-
Solution: Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃). Lower the reaction temperature. Ensure the boronic acid is not exposed to the aqueous base for extended periods before the catalyst becomes active.[14]
-
-
Formation of Homocoupled Byproducts (Ar-Ar and Boronic Acid Dimer):
-
Cause: Often related to oxygen contamination or issues in the catalytic cycle.
-
Solution: Improve the degassing procedure. Ensure a high-purity palladium source and ligand are used.
-
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NROChemistry (YouTube). (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Valentin, A. et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
ResearchGate. Optimization of conditions for the Suzuki-Miyaura coupling. [Link]
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
-
National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
American Chemical Society. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
Hong Kong Baptist University. (2016). Palladium-Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. [Link]
-
National Institutes of Health (NIH). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
Wikipedia. Suzuki reaction. [Link]
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- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 11. thieme-connect.com [thieme-connect.com]
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- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
Application Note & Protocol: Catalyst Selection and Optimization for Suzuki-Miyaura Coupling of 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid
Introduction: Navigating the Challenges of Sterically Hindered Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] Its application is particularly prevalent in the pharmaceutical industry for the synthesis of biaryl and heteroaryl scaffolds, which are common motifs in active pharmaceutical ingredients.
This guide focuses on a particularly challenging substrate: 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid . The utility of this building block is significant, allowing for the introduction of a fluorinated phenyl ring with a sterically demanding ortho-substituent. However, these structural features present distinct challenges to the standard Suzuki-Miyaura protocol. The bulky ortho-isopropoxymethyl group can significantly impede both the transmetalation and reductive elimination steps of the catalytic cycle, while the electronic properties of the fluorine atom can also influence reactivity.[3]
This document provides a detailed analysis of catalyst system selection, a robust experimental protocol, and a comprehensive troubleshooting guide to empower researchers to achieve high-yield couplings with this valuable, yet demanding, substrate.
The Heart of the Matter: Catalyst & Ligand Selection
The success of a Suzuki-Miyaura coupling, especially with hindered substrates, is almost entirely dependent on the palladium catalyst and its coordinating ligand.[4] The catalyst system must be active enough to overcome the high steric barrier presented by the ortho-substituent.
For sterically demanding couplings, standard ligands like triphenylphosphine (PPh₃) are often inadequate.[5] The catalytic system requires ligands that are both bulky and electron-rich .
-
Bulky Biaryl Phosphine Ligands (Buchwald Ligands): This class of ligands is the gold standard for challenging cross-couplings. Their steric bulk facilitates the reductive elimination step, which is often the rate-limiting step for the formation of sterically congested biaryls.[3] Their strong electron-donating ability promotes the initial oxidative addition of the palladium(0) to the aryl halide.[5] For the target substrate, ligands such as XPhos , SPhos , and RuPhos are highly recommended.[4]
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful alternatives to phosphine ligands. They are strong σ-donors and possess significant steric bulk, which can enhance catalytic activity and stability, leading to excellent yields even with low catalyst loadings.[6][7]
While traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium precatalysts offer superior performance, stability, and reproducibility.[4] These complexes are air- and moisture-stable, ensuring a consistent generation of the active Pd(0) species in the reaction mixture. For demanding applications, precatalysts that incorporate the bulky phosphine ligand are ideal.
Recommended Precatalysts:
-
XPhos Pd G3 / G4
-
SPhos Pd G3 / G4
These precatalysts rapidly generate the active LPd(0) species under mild conditions, which can be crucial for preventing the degradation (protodeboronation) of sensitive boronic acids.[8]
The base is critical for activating the boronic acid to facilitate transmetalation.[9][10] For hindered substrates, stronger bases are often necessary.
-
Bases: Potassium phosphate (K₃PO₄) is an excellent first choice. Cesium carbonate (Cs₂CO₃) is also highly effective, albeit more expensive.
-
Solvents: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane or toluene with a small amount of water is a common and effective system.[11] Anhydrous conditions can sometimes be beneficial to minimize protodeboronation of the boronic acid.[4]
Data Presentation: Catalyst System Comparison
The following table summarizes recommended starting points for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (Ar-Br).
| Entry | Palladium Precatalyst (mol%) | Ligand | Base (equiv) | Solvent System | Temp (°C) | Anticipated Outcome & Comments |
| 1 | XPhos Pd G3 (2) | XPhos | K₃PO₄ (2.0) | Dioxane / H₂O (10:1) | 100 | Excellent starting point. XPhos is well-suited for sterically hindered substrates.[4] |
| 2 | SPhos Pd G3 (2) | SPhos | Cs₂CO₃ (2.0) | Toluene / H₂O (10:1) | 100 | A strong alternative. SPhos can sometimes offer complementary reactivity to XPhos. |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | A more traditional approach. Requires careful handling of air-sensitive components but can be very effective. |
| 4 | PEPPSI-IPr (2) | IPr (NHC) | t-BuOK (2.0) | Dioxane | 80 | NHC-based catalyst may allow for lower reaction temperatures and is very effective for hindered systems.[6] |
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][11]
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
XPhos Pd G3 (0.02 equiv, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-Dioxane (to achieve ~0.1 M concentration)
-
Degassed Water
-
Oven-dried glassware, magnetic stir bar, condenser, and septum
Workflow Diagram:
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), finely ground K₃PO₄ (2.0 mmol, 2.0 equiv), and XPhos Pd G3 (0.02 mmol, 0.02 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[12]
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (1 mL) via syringe. The mixture should be thoroughly degassed by bubbling argon through the solvent for 20-30 minutes prior to addition.[12]
-
Reaction Conditions: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is key to success.
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- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Optimal base and solvent conditions for hindered arylboronic acid coupling
Application Note & Protocol Guide
Topic: Optimal Base and Solvent Conditions for Hindered Arylboronic Acid Coupling
Audience: Researchers, Scientists, and Drug Development Professionals
Navigating the Steric Labyrinth: A Guide to Successful Suzuki-Miyaura Coupling of Hindered Arylboronic Acids
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds.[1][2][3] However, as synthetic targets in drug discovery and materials science become increasingly complex, chemists frequently encounter substrates with significant steric hindrance, particularly di-ortho-substituted biaryls. These challenging couplings often fail under standard conditions, leading to low yields, slow reaction times, and the formation of unwanted byproducts like homocoupling and protodeboronation.[4]
This guide moves beyond standard protocols to provide a deeper, mechanistically-driven understanding of how to overcome these steric challenges. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, focusing on the critical, synergistic roles of the base and solvent, which are paramount for activating and bringing together sterically encumbered coupling partners.
The Power of the Base: More Than Just a Proton Scavenger
In the Suzuki-Miyaura catalytic cycle, the base performs two indispensable functions that are especially critical for hindered substrates.[2][5]
-
Activation of the Boronic Acid: The primary role of the base is to react with the boronic acid (R-B(OH)₂) to form a more nucleophilic "ate" complex, the trihydroxyborate anion ([R-B(OH)₃]⁻).[6][7][8][9] This increases the electron density on the boron-bound carbon, facilitating the otherwise difficult transmetalation step with the sterically crowded palladium(II) complex.[3][6]
-
Generation of the Active Catalyst: The base also facilitates the formation of a palladium-hydroxo complex (LₙPd(II)-OH) from the palladium-halide species (LₙPd(II)-X) after oxidative addition. Studies have shown this hydroxo pathway is often the dominant and kinetically favored route for transmetalation, especially in aqueous media.[10][11]
For hindered couplings, where both oxidative addition and transmetalation can be sluggish, the choice of base is a primary determinant of success. Weaker bases may not be sufficient to drive the formation of the boronate to the extent required to overcome the high activation energy of transmetalation.
Comparative Analysis of Common Bases for Hindered Couplings
The ideal base for a hindered coupling is typically strong but non-nucleophilic to avoid undesired side reactions with sensitive functional groups.
| Base | Typical Equivalents | Common Solvents | Suitability for Hindered Couplings & Key Insights |
| Potassium Phosphate (K₃PO₄) | 2.0 - 3.0 | Toluene, Dioxane, THF (often with water) | Excellent (First Choice). K₃PO₄ is a strong, poorly nucleophilic base that is highly effective for coupling sterically demanding substrates, including heteroaryl chlorides.[9] It excels in promoting the reaction of electron-rich and sterically congested partners. |
| Cesium Carbonate (Cs₂CO₃) | 2.0 - 3.0 | Dioxane/H₂O, THF/H₂O | Very Good. Often provides superior yields compared to other carbonates, especially with challenging substrates.[9][12] Its higher solubility in organic solvents and the debated "cesium effect" can accelerate the reaction. The main drawback is its higher cost. |
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 | Toluene/H₂O, Dioxane/H₂O | Good (Standard). A cost-effective and widely used base that serves as a good starting point for optimization.[13] It may be less effective than K₃PO₄ or Cs₂CO₃ for the most challenging di-ortho-substituted systems. |
| Potassium Fluoride (KF) | 2.0 - 3.0 | THF, Dioxane (Anhydrous) | Good (Specific Cases). The fluoride ion is thought to activate the boronic acid uniquely.[9] KF is particularly effective in anhydrous conditions and can be advantageous when substrates are sensitive to water or stronger bases. |
| Sodium Hydroxide (NaOH) | 2.0 - 4.0 | Toluene/H₂O, THF/H₂O | Use with Caution. While strong and inexpensive, its high nucleophilicity can lead to side reactions like the hydrolysis of esters or amides on the substrates.[9] Careful control of conditions is required. |
The Solvent's Decisive Role: Creating the Right Environment
The solvent system is not merely a medium for the reaction but an active participant that influences solubility, catalyst activity, and even the reaction pathway.[1][14] In hindered couplings, where reagents may have vastly different polarities, a well-chosen solvent system is critical.
-
Solubility: The solvent must effectively dissolve the (often nonpolar) aryl halide, the palladium catalyst, and the (often polar) boronic acid and inorganic base to ensure efficient interaction.
-
Catalyst Coordination: Solvents can coordinate to the palladium center.[15][16] While coordinating solvents like DMF or MeCN can sometimes be beneficial, they can also act as catalyst poisons by competing with the primary ligand, especially at elevated temperatures.[17]
-
Biphasic vs. Anhydrous:
-
Biphasic (Organic/Aqueous): This is the most common setup. The organic phase (e.g., Toluene, Dioxane) dissolves the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the crucial boronate and palladium-hydroxo species.[11]
-
Anhydrous: Used to prevent protodeboronation of sensitive boronic acids. This requires a soluble organic base or a finely powdered, strong inorganic base like K₃PO₄.
-
Recommended Solvent Systems for Hindered Couplings
| Solvent System | Typical Ratio | Temperature Range (°C) | Suitability for Hindered Couplings & Key Insights |
| Dioxane / H₂O | 4:1 to 10:1 | 80 - 110 | Excellent. A highly reliable system that effectively dissolves a wide range of substrates and reagents. Its high boiling point is ideal for driving sluggish reactions. |
| Toluene / H₂O | 4:1 to 10:1 | 80 - 110 | Excellent. Another high-boiling point solvent that is a workhorse for Suzuki couplings. Often used with a small amount of EtOH or a phase-transfer catalyst to improve mixing. |
| 2-MeTHF / H₂O | 4:1 to 10:1 | 70 - 80 | Very Good (Greener Alternative). A more environmentally friendly alternative to THF and Dioxane. It provides good phase separation from water, simplifying workup.[13] |
| THF / H₂O | 4:1 to 10:1 | 60 - 66 | Good. A very common and effective system, but its lower boiling point may not be sufficient for the most challenging, sterically encumbered substrates that require higher thermal energy. |
Visualizing the Mechanism and Workflow
To successfully navigate hindered couplings, it is essential to visualize the interplay of the components.
The Catalytic Cycle for Hindered Substrates
The diagram below illustrates the Suzuki-Miyaura cycle, emphasizing the key steps influenced by steric bulk and the crucial interventions by the base and a bulky, electron-rich ligand (represented as 'L').
Caption: Suzuki-Miyaura cycle for hindered substrates.
Decision Logic for Selecting Initial Conditions
This flowchart provides a logical starting point for designing an experiment for a novel hindered coupling.
Caption: Logic for selecting initial base and solvent.
Field-Proven Experimental Protocols
The following protocols provide robust starting points for hindered couplings. Note: All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using properly degassed solvents.
Protocol 1: General Procedure for Coupling a Di-ortho-substituted Aryl Bromide
This protocol is designed for a challenging coupling using a modern, air-stable palladium pre-catalyst.
Reagents & Setup:
-
Aryl Bromide: 1.0 equiv.
-
Hindered Arylboronic Acid: 1.5 equiv.
-
Catalyst: XPhos Pd G3 (0.02 equiv., 2 mol%)
-
Base: K₃PO₄ (3.0 equiv., finely powdered)
-
Solvent: Dioxane and H₂O (10:1 v/v)
Step-by-Step Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, hindered arylboronic acid, K₃PO₄, and the XPhos Pd G3 catalyst.
-
Seal the flask with a septum. Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Add the degassed dioxane and water solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously. The reaction progress should be monitored by TLC or LC-MS by taking small aliquots. Reactions may take 12-24 hours to reach completion.
-
Work-up: Once the limiting starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the base and palladium residues.
-
Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure biaryl product.
Protocol 2: Troubleshooting Common Issues in Hindered Couplings
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inefficient oxidative addition or transmetalation due to steric hindrance.[18] 2. Catalyst decomposition. 3. Insufficiently strong base. | 1. Switch to a bulkier, more electron-rich ligand (e.g., if using SPhos, try XPhos or RuPhos).[18] Increase reaction temperature. 2. Ensure rigorous degassing of solvents. Use a fresh, high-quality pre-catalyst. 3. Switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃ . |
| Protodeboronation (Boronic acid is replaced by -H) | 1. Presence of excess water and/or high temperature. 2. Boronic acid is inherently unstable (e.g., some heteroaryl boronates). | 1. Switch to anhydrous conditions. Use finely powdered K₃PO₄ with an anhydrous solvent like Toluene or Dioxane. 2. Convert the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester .[4][19] |
| Homocoupling (Ar-Ar formation from one partner) | 1. Presence of oxygen in the reaction mixture.[4] 2. Pd(II) pre-catalyst reduction is inefficient, leading to oxidative coupling of the boronic acid. | 1. Improve degassing technique. Use the freeze-pump-thaw method for solvents if possible. 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) with a ligand, or use a modern pre-catalyst designed for efficient generation of Pd(0). |
References
- Vertex AI Search. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
- ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. (2025).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- ACS Publications. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
- ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
- White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.
- BenchChem. Troubleshooting low yields in Suzuki reactions of sterically hindered aryl iodides.
- Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society.
- ResearchGate. (2025). Role of a base in Suzuki-Miyaura reaction | Request PDF.
- Organic Chemistry Portal. Suzuki Coupling.
- PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
- ACS Publications. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters.
- BenchChem. Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine.
- ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- ResearchGate. Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail.
- Reddit. (2025). Problems with Suzuki coupling. r/Chempros.
- BenchChem. A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers.
- ResearchGate. Optimization of solvents and bases in Suzuki-Miyaura cross-coupling....
- BenchChem. Optimizing base selection for Suzuki reactions with sensitive substrates.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction.
- Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube.
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Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 5-Fluoro-2-(isopropoxymethyl)phenylboronic Acid
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, particularly in the fields of medicinal chemistry and materials science, where these structures are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, a distinction recognized by the 2010 Nobel Prize in Chemistry.[2] This palladium-catalyzed reaction between an organoborane and an organic halide offers a highly efficient and functional group tolerant approach to constructing biaryl linkages.[3][4]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a specialized boronic acid, 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid , in Suzuki-Miyaura cross-coupling reactions. The unique structural features of this reagent—a fluorine atom and an isopropoxymethyl group—offer distinct advantages in modulating electronic properties and stability, making it a valuable building block for the synthesis of complex molecular architectures.
The Strategic Advantage of this compound
The judicious placement of substituents on the phenylboronic acid ring plays a critical role in influencing the reactivity and outcome of the cross-coupling reaction.
-
Fluorine Substituent: The electron-withdrawing nature of the fluorine atom can enhance the electrophilicity of the boronic acid, potentially influencing the rate of transmetalation.[5] Furthermore, the incorporation of fluorine is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[6][7]
-
Isopropoxymethyl Group: The ortho-isopropoxymethyl group provides steric bulk, which can influence the regioselectivity of the coupling reaction, particularly with substrates possessing multiple reactive sites. This group can also play a role in the stability of the boronic acid. While boronic acids are generally stable, they can be susceptible to oxidation and protodeboronation.[8][9] Intramolecular coordination or specific steric effects from the isopropoxymethyl group may enhance stability under certain reaction conditions.[10][11]
This guide will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide detailed protocols for the use of this compound, and offer insights into reaction optimization and troubleshooting.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle commences with the active Pd(0) catalyst undergoing oxidative addition to an organic halide (Ar-X), forming a Pd(II) intermediate.[4] The reactivity of the halide typically follows the order I > Br > OTf >> Cl.[12]
-
Transmetalation: In this crucial step, the organic group from the boronic acid (Ar') is transferred to the palladium center. This process requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[13] The halide (X) is displaced by the Ar' group, yielding a diorganopalladium(II) complex.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups (Ar and Ar') from the palladium center, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][14]
Experimental Protocols
General Considerations and Safety
Safety Precautions: this compound, like other boronic acids and organometallic reagents, should be handled in a well-ventilated fume hood.[15] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.[16] Palladium catalysts and organic solvents are hazardous and should be handled with care. Consult the Safety Data Sheets (SDS) for all reagents before use.[17]
Inert Atmosphere: Suzuki-Miyaura coupling reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the Pd(0) catalyst.[14] This is achieved using standard Schlenk line techniques or a glovebox.
Reagent Purity: The success of the reaction is highly dependent on the purity of the reagents and solvents. Use of anhydrous solvents and high-purity starting materials is recommended.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a general starting point for the coupling of this compound with a variety of aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent system (e.g., Toluene/Water, 4:1 v/v, degassed)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol).[18]
-
Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of toluene and water) to the flask.
-
Stir the reaction mixture at the desired temperature (typically 80-100 °C).[19]
-
Monitor the progress of the reaction using a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[18]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.[18]
Optimization and Troubleshooting
The success of a Suzuki-Miyaura coupling reaction can be sensitive to the choice of reagents and reaction conditions. The following table provides guidance on optimizing the reaction for challenging substrates.
| Parameter | Recommendation for Challenging Substrates | Rationale |
| Catalyst/Ligand | For sterically hindered substrates, consider bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald-type ligands in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[13][20][21] | These ligands promote the oxidative addition and reductive elimination steps, which can be slow for sterically demanding or electron-rich/poor substrates. |
| Base | Stronger bases like Cs₂CO₃ or K₃PO₄ may be required for less reactive substrates. Anhydrous bases like KF can be used for substrates with base-labile functional groups.[13] | The choice of base influences the formation of the active boronate species and can impact the overall reaction rate and yield. |
| Solvent | Aprotic polar solvents such as dioxane or THF, often with the addition of water, are commonly used. For high-temperature reactions, toluene or xylene may be employed.[14] | The solvent system affects the solubility of the reagents and the stability of the catalytic species. |
| Temperature | Increasing the reaction temperature can often improve yields for less reactive substrates, but may also lead to increased side reactions such as protodeboronation.[19] | A balance must be struck between achieving a reasonable reaction rate and minimizing decomposition. |
Common Issues and Solutions:
-
Low Yield: Consider screening different catalyst/ligand systems, bases, and solvents. Ensure all reagents are pure and the reaction is conducted under strictly inert conditions.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by using anhydrous conditions, a milder base, or a boronic ester instead of the acid.[8]
-
Homocoupling: The formation of symmetrical biaryls from the coupling of two boronic acid molecules can sometimes occur. This can be suppressed by careful control of the reaction stoichiometry and catalyst selection.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its unique substitution pattern offers opportunities to fine-tune the electronic and steric properties of the target molecules, making it a particularly useful reagent in drug discovery and materials science. By understanding the underlying reaction mechanism and carefully selecting and optimizing the reaction conditions, researchers can effectively utilize this reagent to construct a wide range of novel biaryl structures.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
DC Fine Chemicals. Safety Data Sheet. [Link]
-
PubMed. Boronic acid with high oxidative stability and utility in biological contexts. [Link]
-
ACS Publications. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]
-
ResearchGate. Examples of biaryl‐containing drugs and agrochemicals. [Link]
-
ResearchGate. Boronic acid with high oxidative stability and utility in biological contexts. [Link]
-
NIH. Boronic acid with high oxidative stability and utility in biological contexts. [Link]
-
YouTube. Suzuki cross-coupling reaction. [Link]
-
PubMed. [Synthesis of N1-(aryl)alkyloxyacyl-5-fluorouracil derivatives]. [Link]
-
MDPI. Novel 5-Aryl-[2][3][13]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. [Link]
-
PubMed. Novel 5-Fluorouracil analogues versus perfluorophenyl ureas as potent anti-breast cancer agents: Design, robust synthesis, in vitro, molecular docking, pharmacokinetics ADMET analysis and dynamic simulations. [Link]
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Application of 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid in cancer drug discovery
An Application Guide to 5-Fluoro-2-(isopropoxymethyl)phenylboronic Acid in Modern Cancer Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The Strategic Role of Substituted Phenylboronic Acids in Oncology
The landscape of cancer therapy has been reshaped by the advent of targeted therapies, with small molecule inhibitors at the forefront. Within the medicinal chemist's toolkit, boronic acids and their derivatives have emerged as exceptionally versatile reagents and pharmacophores.[1] Their utility spans from being indispensable building blocks in carbon-carbon bond formation to acting as key interacting moieties in potent enzyme inhibitors, such as the proteasome inhibitor Bortezomib.[2] Phenylboronic acids (PBAs), in particular, are gaining significant traction for their ability to selectively and reversibly bind to sialic acids, which are frequently overexpressed on the surface of cancer cells, opening new avenues for targeted drug delivery.[2][3][4][5]
This guide focuses on a specifically engineered reagent: This compound . This molecule is not a random assortment of functional groups; it is a rationally designed building block for constructing sophisticated drug candidates. Its structure offers a unique combination of features:
-
The Boronic Acid Moiety: The primary reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the construction of complex biaryl systems common in kinase inhibitors.[6]
-
The 5-Fluoro Substituent: This electron-withdrawing group modulates the electronic properties of the phenyl ring, which can enhance reactivity in coupling reactions, improve metabolic stability, and introduce potential hydrogen bonding interactions with target proteins.[6][7]
-
The 2-Isopropoxymethyl Group: An ortho-substituent that provides steric influence and a flexible, moderately electron-donating ether linkage. This group can guide binding selectivity, improve solubility, and fine-tune the pharmacokinetic profile of a final compound.[6]
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, outlining the practical applications, experimental protocols, and underlying scientific principles for leveraging this compound in the synthesis and discovery of novel cancer therapeutics.
Physicochemical Properties and Safe Handling
Before initiating any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.
| Property | Value | Reference |
| CAS Number | 1333392-80-5 | [6][8] |
| Molecular Formula | C₁₀H₁₄BFO₃ | [6] |
| Appearance | Typically an off-white to white solid | N/A |
| Primary Application | Suzuki-Miyaura Cross-Coupling Reagent | [6] |
Safety & Handling: Working with phenylboronic acid derivatives requires adherence to standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[9][10] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][12]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, often under an inert atmosphere, as boronic acids can be sensitive to air and moisture.[10]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[10][11]
-
First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[10][11] If inhaled, move to fresh air.[11] If swallowed, rinse mouth and call a physician or poison control center.[10]
Core Application: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, making it a cornerstone of modern pharmaceutical synthesis.[13] Biaryl scaffolds are prevalent in a vast number of approved drugs, particularly kinase inhibitors, where they often form the core structure that anchors the molecule within the ATP-binding pocket of the target enzyme. This compound is an ideal coupling partner for constructing these critical pharmacophores.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for coupling this compound with a variety of aryl or heteroaryl halides. Optimization of the catalyst, ligand, base, and temperature may be required for challenging substrates.[14]
Materials & Reagents:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl/Heteroaryl Halide (Ar-X, where X = Br, I, or Cl; 1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst; 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or 2-MeTHF)
-
Reaction vessel (e.g., round-bottom flask or microwave vial) with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the chosen base (2.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Causality Insight: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is crucial for activating the boronic acid and facilitating the transmetalation step.[13]
-
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent via syringe. The solvent must be degassed (e.g., by sparging with argon or through freeze-pump-thaw cycles) to remove dissolved oxygen.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting aryl halide is consumed.[15]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[15]
-
-
Purification: Purify the crude product using column chromatography on silica gel to isolate the desired biaryl compound.[15]
Application Case Study: Synthesis of a Kinase Inhibitor Scaffold
Dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[16] The unique substitution pattern of this compound makes it an excellent candidate for synthesizing novel kinase inhibitors.
Caption: A generalized workflow for cancer drug discovery using the target reagent.
Structure-Activity Relationship (SAR) Contributions
The choice of this specific boronic acid is a deliberate strategy to influence the final compound's biological activity.
| Structural Feature | Potential Contribution to Activity and Properties |
| 5-Fluoro Group | Can act as a hydrogen bond acceptor, potentially increasing binding affinity with the kinase hinge region. Blocks a common site of metabolic oxidation, improving the compound's half-life.[17][18] |
| 2-Isopropoxymethyl Group | The ortho-positioning can induce a specific torsion angle in the biaryl system, which may be crucial for fitting into the ATP pocket and achieving selectivity over other kinases. The ether linkage provides flexibility and can improve solubility. |
| Overall Substitution | The combined electronic and steric effects of the substituents can fine-tune the compound's reactivity, cell permeability, and overall ADME (Absorption, Distribution, Metabolism, Excretion) profile. |
Protocols for Biological Evaluation
Synthesizing a compound is only the first step. The following protocols outline standard assays to evaluate the biological activity of the newly created potential kinase inhibitors.
Protocol 2: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This assay determines the concentration of the synthesized inhibitor required to reduce the activity of the target kinase by 50% (IC₅₀).
Materials & Reagents:
-
Synthesized inhibitor compound
-
Recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO, then dilute further in the kinase assay buffer to the final desired concentrations.
-
Reaction Setup: In a 96- or 384-well plate, add the kinase, the substrate, and the inhibitor at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).
-
Causality Insight: The inhibitor competes with ATP for binding to the kinase. The extent of phosphorylation of the substrate will be inversely proportional to the inhibitor's potency.[19]
-
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically quantifies the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis: Measure the signal on a microplate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)
This assay measures the metabolic activity of cancer cells and is used to determine the inhibitor's effect on cell proliferation and viability (GI₅₀ or IC₅₀).[20]
Materials & Reagents:
-
Cancer cell line of interest (e.g., a line where the target kinase is a known driver of proliferation)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipette and incubator
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with a serial dilution of the synthesized inhibitor. Include vehicle-only (e.g., DMSO) controls.[20]
-
Incubation: Incubate the cells with the compound for a specified period (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Causality Insight: Viable, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.
-
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the purple solution at ~570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the concentration that inhibits growth by 50% (GI₅₀).[20]
Conclusion and Future Perspectives
This compound represents a highly valuable and strategically designed building block for cancer drug discovery. Its primary utility in Suzuki-Miyaura cross-coupling allows for the efficient synthesis of complex biaryl cores essential for targeting key oncogenic drivers like protein kinases. The specific fluorine and isopropoxymethyl substituents provide medicinal chemists with precise tools to modulate potency, selectivity, and pharmacokinetic properties.
Beyond its role as a synthetic intermediate, the broader field of boronic acids continues to evolve. Future applications could involve leveraging the boronic acid moiety itself for targeted delivery to cancer cells via interaction with surface glycans or for designing novel proteasome inhibitors or ROS-activated prodrugs.[21][22][23] The protocols and scientific rationale presented here provide a solid foundation for researchers to effectively utilize this powerful reagent in the ongoing quest for more effective and selective cancer therapies.
References
- Benchchem. This compound | 1333392-80-5. Benchchem.
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Blesić, M., et al. (2024). Phenylboronic acid in targeted cancer therapy and diagnosis. Journal of Drug Targeting. Available at: [Link].
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Blesić, M., et al. (2024). Phenylboronic acid in targeted cancer therapy and diagnosis. PubMed. Available at: [Link].
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Da-Barma, M., et al. Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives. ResearchGate. Available at: [Link].
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Al-Amiery, A. A., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link].
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Da-Barma, M., et al. (2023). Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives. Taylor & Francis Online. Available at: [Link].
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Carl ROTH. (2022). Safety Data Sheet: Phenylboronic acid. Carl ROTH. Available at: [Link].
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Wang, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Semantic Scholar. Available at: [Link].
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Venkanna, M., et al. (2024). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. RSC Publishing. Available at: [Link].
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Carles, F., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG. Available at: [Link].
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Wang, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. PMC - NIH. Available at: [Link].
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Hie, L., & Garg, N. K. (2014). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Available at: [Link].
-
ChemBK. (5-fluoro-2-(isopropoxymethyl)phenyl)boronic acid. ChemBK. Available at: [Link].
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Meijer, L., et al. (2006). Synthesis of novel 5-substituted indirubins as protein kinases inhibitors. PubMed. Available at: [Link].
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Topp, M., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. PMC - NIH. Available at: [Link].
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Ozaki, S. (1996). Synthesis and antitumor activity of 5-fluorouracil derivatives. PubMed. Available at: [Link].
-
Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. Available at: [Link].
-
Samel, A., et al. (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Medicines for All institute (M4ALL) - Virginia Commonwealth University. Available at: [Link].
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Rahman, M. M., et al. (2023). Binding Pattern and Structural Interactome of the Anticancer Drug 5-Fluorouracil: A Critical Review. MDPI. Available at: [Link].
-
Wang, Y., et al. (2023). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine. Semantic Scholar. Available at: [Link].
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Khripach, N. B., et al. (1998). Structure-activity relationship in Ftorafur (Tegafur) and related 5-FU prodrugs. PubMed. Available at: [Link].
-
Lorusso, P. M., et al. (2023). Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. PMC. Available at: [Link].
-
Tyszka-Gumkowska, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link].
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Application Notes & Protocols: The Strategic Use of Fluorinated Phenylboronic Acids in Modern Kinase Inhibitor Synthesis
Abstract & Introduction: The Fluorine Advantage in Kinase Inhibition
The quest for highly selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, with over 500 members in the human kinome, represent a vast and challenging target class due to the high degree of structural conservation in their ATP-binding sites. The strategic incorporation of fluorine into small molecule inhibitors has emerged as a powerful tactic to overcome these challenges. Fluorine's unique properties—high electronegativity, small van der Waals radius, and its ability to form strong C-F bonds and engage in favorable electrostatic interactions—can significantly modulate a molecule's physicochemical and pharmacological profile. When combined with the versatile reactivity of phenylboronic acids in cross-coupling reactions, fluorinated phenylboronic acids become indispensable building blocks for medicinal chemists.
This guide provides an in-depth exploration of the application of fluorinated phenylboronic acids in the synthesis of kinase inhibitors. We will dissect the underlying principles that make these reagents effective, provide validated, step-by-step protocols for their use in Suzuki-Miyaura cross-coupling reactions, and detail the subsequent biochemical assays required to validate inhibitor efficacy.
The Rationale: Why Fluorinated Phenylboronic Acids?
The decision to incorporate fluorinated moieties is a strategic one, aimed at enhancing key drug-like properties.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, such as amines or heterocycles commonly found in kinase inhibitor scaffolds. This is critical for optimizing cellular permeability and avoiding off-target effects related to excessive basicity.
-
Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and participate in favorable orthogonal multipolar interactions with electron-rich groups in the kinase active site. For instance, a C-F bond can interact with the backbone carbonyls of the kinase hinge region, a common anchoring point for ATP-competitive inhibitors.
-
Metabolic Stability: The strength of the carbon-fluorine bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with a C-F bond can significantly increase a drug candidate's half-life and oral bioavailability.
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, pre-organizing it for a more favorable binding pose within the kinase active site.
The phenylboronic acid functional group provides a robust and versatile handle for introducing these fluorinated rings into complex molecular scaffolds, primarily through palladium-catalyzed Suzuki-Miyaura cross-coupling, a reaction renowned for its reliability and functional group tolerance.
Core Workflow: From Synthesis to Validation
The development of a kinase inhibitor using these building blocks follows a logical and well-defined path. The workflow ensures that the synthesized molecule is not only structurally correct but also functionally active and specific for its intended target.
Figure 1: High-level workflow from inhibitor synthesis to biological validation.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a fluorinated phenylboronic acid with a heterocyclic chloride, a common step in constructing the core of many kinase inhibitors.
4.1 Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | ≥98% | Sigma-Aldrich | The aryl halide scaffold. |
| 3-Fluoro-4-methoxyphenylboronic acid | ≥98% | Combi-Blocks | The fluorinated coupling partner. |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem Chemicals | The palladium catalyst. Handle in a fume hood. |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Fisher Scientific | The base. Must be anhydrous. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Acros Organics | Reaction solvent. Use from a sealed bottle or freshly distilled. |
| Deionized Water | 18.2 MΩ·cm | Millipore | For preparing the base solution. Degas thoroughly before use. |
| Nitrogen Gas (N₂) | High Purity | Airgas | For maintaining an inert atmosphere. |
4.2 Step-by-Step Procedure
-
Reaction Setup: To a 25 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide scaffold (e.g., 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, 1.0 mmol, 1.0 eq).
-
Addition of Reagents: Add the fluorinated phenylboronic acid (e.g., 3-Fluoro-4-methoxyphenylboronic acid, 1.2 mmol, 1.2 eq) and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with nitrogen gas for 10-15 minutes. This is a critical step to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent and Base Addition: Under a positive pressure of nitrogen, add anhydrous 1,4-dioxane (10 mL). In a separate vial, prepare a 2M solution of sodium carbonate in deionized water and degas it by bubbling nitrogen through it for 20 minutes. Add the degassed 2M Na₂CO₃ solution (2.0 mL, 4.0 mmol, 4.0 eq) to the reaction flask via syringe.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 90-100 °C. Let the reaction stir vigorously overnight (12-16 hours).
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking a small aliquot from the reaction mixture.
-
Work-up: After the reaction is complete (as judged by the consumption of the limiting reagent), cool the flask to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate (25 mL each).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid should be purified by column chromatography on silica gel or by preparative HPLC to yield the pure kinase inhibitor scaffold.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a framework for determining the potency (IC₅₀) of the newly synthesized compound against a target kinase. The LanthaScreen™ assay is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) method.
5.1 Principle
The assay uses a europium (Eu)-labeled antibody that recognizes a tag on the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP pocket. When the tracer is bound, excitation of the Eu donor results in energy transfer to the Alexa Fluor™ 647 acceptor, producing a high TR-FRET signal. A competitive inhibitor will displace the tracer, disrupting FRET and lowering the signal.
5.2 Materials
| Reagent/Material | Source | Notes |
| Target Kinase, GST-tagged | Thermo Fisher | e.g., ABL1, EGFR, etc. |
| LanthaScreen™ Eu-anti-GST Antibody | Thermo Fisher | The FRET donor. |
| Kinase Tracer (Alexa Fluor™ 647-labeled) | Thermo Fisher | The FRET acceptor; specific to the kinase family. |
| 1M DTT | Thermo Fisher | Additive for buffer. |
| Kinase Buffer A, 5X | Thermo Fisher | Assay buffer. |
| Synthesized Inhibitor Compound | In-house synthesis | Prepare a 10 mM stock in 100% DMSO. |
| 384-well Plate, low volume, black | Corning | For running the assay. |
5.3 Step-by-Step Procedure
-
Buffer Preparation: Prepare 1X Kinase Buffer by diluting the 5X stock with deionized water and adding DTT to a final concentration of 5 mM.
-
Compound Dilution: Prepare a serial dilution of the inhibitor compound in DMSO. Then, dilute these stocks into the 1X Kinase Buffer. A typical starting concentration in the well might be 10 µM, serially diluted 1:3.
-
Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled antibody in 1X Kinase Buffer. The final concentration will be specific to the kinase being tested (refer to the manufacturer's protocol).
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted inhibitor compound to the wells of the 384-well plate.
-
Add 5 µL of the Kinase/Antibody mixture to each well.
-
-
Tracer Addition: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer. Add 10 µL of this tracer solution to all wells. The final volume in each well is now 20 µL.
-
Incubation: Centrifuge the plate briefly to mix the contents and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader (e.g., Tecan Spark® or similar). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
Plot the Emission Ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value. This value represents the concentration of inhibitor required to reduce the FRET signal by 50%.
-
Conclusion and Future Outlook
Fluorinated phenylboronic acids are more than just another class of reagents; they are strategic tools that empower medicinal chemists to fine-tune the properties of kinase inhibitors with a high degree of precision. The reliable and scalable Suzuki-Miyaura coupling reaction provides a direct path to complex molecular architectures that can address the persistent challenges of potency, selectivity, and metabolic stability in kinase-targeted drug discovery. As our understanding of kinase biology deepens, the demand for novel, rationally designed inhibitors will continue to grow. The strategic deployment of fluorinated building blocks will undoubtedly remain a central theme in the development of the next generation of targeted therapies.
References
-
Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: How Fluorine Substitution in Drug Molecules Affects Biological Activity Source: Expert Opinion on Drug Discovery URL: [Link]
-
Title: The Suzuki–Miyaura cross-coupling reaction in the application of drug development Source: RSC Advances URL: [Link]
-
Title: Suzuki−Miyaura Cross-Coupling Reactions of Aryl and Heteroaryl Halides with Phenylboronic Acid Source: The Journal of Organic Chemistry URL: [Link]
The Strategic Integration of 5-Fluoro-2-(isopropoxymethyl)phenylboronic Acid in Advanced Agrochemical Synthesis
Introduction: The Imperative for Advanced Building Blocks in Agrochemical Discovery
The relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and minimized environmental impact necessitates the exploration of innovative molecular scaffolds. Within this landscape, fluorinated organic compounds have emerged as a cornerstone of modern pesticide development, with a significant percentage of recently launched agrochemicals featuring fluorine-containing moieties.[1] The strategic incorporation of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, thereby amplifying its desired biological activity.[2]
5-Fluoro-2-(isopropoxymethyl)phenylboronic acid is a sophisticated building block that has garnered considerable interest in the synthesis of complex organic molecules, particularly for agrochemical applications.[3] This bifunctional reagent, featuring both a fluorine atom and an isopropoxymethyl group on the phenylboronic acid core, offers a unique combination of electronic and steric properties. The boronic acid functionality serves as a versatile handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This powerful transformation enables the construction of biaryl and heteroaryl structures, which are prevalent motifs in a wide array of bioactive compounds, including fungicides, herbicides, and insecticides.[6]
This technical guide provides a comprehensive overview of this compound as a key intermediate in agrochemical synthesis. We will delve into its physicochemical properties, provide a detailed, field-proven protocol for its application in Suzuki-Miyaura cross-coupling reactions, and explore its role in the construction of advanced agrochemical analogues, supported by an analysis of relevant structure-activity relationships.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis. The table below summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 1333392-80-5 | [3] |
| Molecular Formula | C₁₀H₁₄BFO₃ | [3] |
| Molecular Weight | 212.03 g/mol | [3] |
| Appearance | White to off-white solid | --- |
| Melting Point | Not reported | --- |
| Solubility | Soluble in many organic solvents (e.g., dioxane, THF, DMF) | General knowledge |
Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. As with all boronic acids, it is susceptible to dehydration to form the corresponding boroxine (a trimeric anhydride). While this can impact the stoichiometry of reactions, it does not typically inhibit reactivity, as the boroxine is readily hydrolyzed back to the boronic acid under the basic conditions of the Suzuki-Miyaura coupling. For precise applications, it is advisable to use the reagent from a freshly opened container or to dry it under vacuum before use.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is the cornerstone application for this compound, enabling the formation of a C-C bond between the phenyl ring of the boronic acid and a suitable coupling partner, typically an aryl or heteroaryl halide or triflate.[5] This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.
Detailed Protocol: Synthesis of a Biaryl Moiety
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Heteroaryl bromide (e.g., 2-bromopyridine)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 equiv.), the heteroaryl bromide (1.0 equiv.), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv.), and cesium carbonate (3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water to achieve a 4:1 dioxane:water ratio (concentration of the limiting reagent typically 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Application in Agrochemical Synthesis: A Case Study Analogue
The presence of the 5-fluoro and 2-isopropoxymethyl groups in our building block is anticipated to impart beneficial properties to the final agrochemical product.
Structure-Activity Relationship (SAR) Insights
The judicious selection of substituents on the phenylboronic acid ring is a critical aspect of agrochemical design. The 5-fluoro and 2-isopropoxymethyl groups in the title compound are not merely passive components; they are strategically chosen to influence the biological activity and physicochemical properties of the resulting agrochemical.
-
The Role of the Fluoro Group: The fluorine atom at the 5-position is a strong electron-withdrawing group. This can significantly impact the pKa of the molecule, potentially improving its interaction with target enzymes or receptors. Furthermore, the C-F bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the in-planta stability and residual activity of the agrochemical. In many instances, fluorination also enhances the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticle of plant leaves or the cell membranes of target pests.
-
The Influence of the 2-Isopropoxymethyl Group: The ortho-alkoxymethyl substituent serves several purposes. Its steric bulk can influence the conformation of the biaryl linkage, which can be crucial for optimal binding to the target site. The ether linkage provides a hydrogen bond acceptor site, which can contribute to binding affinity. The isopropoxy group, being more lipophilic than a methoxy group, can further enhance the overall lipophilicity of the molecule, aiding in its transport and uptake.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of advanced agrochemicals. Its utility is primarily demonstrated through the robust and reliable Suzuki-Miyaura cross-coupling reaction, which allows for the efficient construction of complex biaryl and heteroaryl structures. The strategic placement of the fluoro and isopropoxymethyl groups provides medicinal chemists with powerful tools to fine-tune the electronic and steric properties of their target molecules, ultimately leading to the development of more effective and sustainable crop protection solutions. The protocols and insights provided herein serve as a practical guide for researchers and scientists in the agrochemical industry to effectively harness the potential of this important synthetic intermediate.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Corteva Agriscience. (n.d.). Rinskor™ Active Technical Bulletin.
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MDPI. (2024, January 16). Recent developments in fluorine-containing pesticides. Retrieved from [Link]
-
Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic letters, 7(22), 4915–4917. [Link]
- Google Patents. (n.d.). Agrochemical formulation with enhanced performance and enhanced performance at low spray volumes and by uav application.
-
PubMed. (2016). Synthesis and herbicidal activity of optically active α-(substituted phenoxyacetoxy) (substituted phenyl) methylphosphonates. Pesticide Biochemistry and Physiology, 135, 30-37. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 5-fluoro-1-(2r,5s)-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine.
-
ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. [Link]
- Google Patents. (n.d.). Agrochemical composition with improved drift, rainfastness and uptake properties.
-
Justia Patents. (2014). Process for the production of particles comprising active agrochemical ingredients in amorphous form. Retrieved from [Link]
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PubChem. (n.d.). (2-Fluoro-5-isopropoxyphenyl)(phenyl)methanone. Retrieved from [Link]
-
PubChem. (n.d.). Florpyrauxifen-benzyl. Retrieved from [Link]
-
PubMed. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Organic Letters, 13(19), 5180-5183. [Link]
-
RSC Publishing. (2017). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Advances, 7(83), 52735-52749. [Link]
- CropLife Australia. (2023). Fungicide Activity Group Table.
-
YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of agricultural and food chemistry, 63(14), 3569–3581. [Link]
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Development of Boronic Acid-Based Fluorescent Sensors for Glucose Monitoring: Application Notes and Protocols
Introduction: The Rationale for Boronic Acid-Based Glucose Sensing
The precise and continuous monitoring of glucose is of paramount importance in managing metabolic disorders like diabetes mellitus and in various fields of biomedical research and drug development.[1][2] While enzyme-based sensors are prevalent, they can suffer from limitations such as instability and oxygen dependence.[3] Boronic acid-based fluorescent sensors have emerged as a promising alternative, offering a robust and reversible chemical approach to glucose detection.[4][5]
At the core of this technology lies the unique ability of the boronic acid moiety, a Lewis acid, to form reversible covalent bonds with 1,2- or 1,3-diols, which are structural features abundant in saccharides like glucose.[3][6][7] This interaction, which results in the formation of a cyclic boronate ester, is the fundamental recognition event.[8][9] When a fluorophore is strategically integrated into the sensor molecule, this binding event can be transduced into a measurable change in fluorescence, providing a real-time optical readout of glucose concentration.[6][10] The reversible nature of this binding allows for dynamic and continuous monitoring, a key advantage for in vivo applications.[8][9]
This guide provides a comprehensive overview of the design principles, synthesis, characterization, and application of boronic acid-based fluorescent glucose sensors, intended for researchers, scientists, and drug development professionals.
Sensor Design Strategies: A Mechanistic Perspective
The efficacy of a boronic acid-based fluorescent glucose sensor is dictated by the efficient coupling of the glucose binding event to a change in the fluorophore's emission properties. Several photophysical mechanisms are commonly exploited:
-
Photoinduced Electron Transfer (PET): In a typical PET sensor, a tertiary amine is positioned in proximity to the boronic acid and the fluorophore. In the absence of glucose, the lone pair of electrons on the nitrogen atom quenches the fluorescence of the nearby fluorophore. Upon glucose binding to the boronic acid, a coordinative B-N bond is often formed, which reduces the electron-donating ability of the amine. This disruption of the quenching pathway "turns on" the fluorescence.[11] Anthracene-based sensors frequently operate via this mechanism.[8][12]
-
Intramolecular Charge Transfer (ICT): ICT sensors are characterized by a molecular structure with an electron-donating group and an electron-accepting group connected by a π-conjugated system. The boronic acid moiety is incorporated to modulate the electron-donating or accepting strength of one of these groups. Glucose binding alters the electronic distribution within the molecule, leading to a shift in the fluorescence emission wavelength.[4]
-
Fluorescence Resonance Energy Transfer (FRET): FRET-based sensors involve a donor-acceptor pair of fluorophores. The binding of glucose induces a conformational change in the sensor molecule, altering the distance or orientation between the donor and acceptor. This, in turn, modulates the efficiency of energy transfer, resulting in a ratiometric change in the fluorescence emission of the donor and acceptor.[4][13]
Mono- vs. Di-boronic Acid Receptors: A Question of Selectivity
A significant challenge in glucose sensing is achieving selectivity over other physiologically abundant saccharides, such as fructose. While monoboronic acid sensors can bind glucose, they often exhibit a higher affinity for fructose.[4] To overcome this, di-boronic acid sensors have been developed. By strategically positioning two boronic acid moieties, these sensors can bind to multiple hydroxyl groups on a single glucose molecule, significantly enhancing both binding affinity and selectivity for glucose over other monosaccharides.[3][4][12] The spatial arrangement of the boronic acid groups is crucial and can be tailored to match the specific stereochemistry of glucose's diol pairs.[3][4]
Core Components and A Priori Considerations
The rational design of a boronic acid-based fluorescent sensor requires careful selection of its constituent parts:
| Component | Key Considerations | Examples |
| Boronic Acid Moiety | pKa: The pKa of the boronic acid should be close to the physiological pH (7.4) to ensure a sufficient population of the anionic tetrahedral form, which binds more strongly to diols. Electron-withdrawing groups on the phenyl ring can lower the pKa.[8] Steric Hindrance: The substitution pattern on the phenyl ring can influence binding affinity and selectivity. | Phenylboronic acid (PBA), 2-aminomethylphenylboronic acid |
| Fluorophore | Quantum Yield: A high quantum yield is desirable for high sensitivity. Photostability: The fluorophore should be resistant to photobleaching, especially for continuous monitoring applications. Excitation/Emission Wavelengths: Wavelengths in the visible or near-infrared region are preferred to minimize autofluorescence from biological samples.[14] Solubility: The fluorophore should be water-soluble for biological applications. | Anthracene[8][12], Quinolinium[14], Carbon Dots[15], Quantum Dots[16][17] |
| Linker | Flexibility/Rigidity: The linker connecting the boronic acid and fluorophore can influence the signaling mechanism (e.g., by controlling the distance for PET or FRET). Solubility: The linker can be modified to enhance the overall water solubility of the sensor. | Alkyl chains, polyethylene glycol (PEG) chains |
Experimental Protocols
Protocol 1: Synthesis of an Anthracene-Based Di-boronic Acid Fluorescent Sensor
This protocol describes the synthesis of a representative PET sensor based on an anthracene fluorophore and two o-aminomethylphenylboronic acid recognition sites. The synthesis involves the protection of the boronic acid, followed by coupling to the anthracene core, and subsequent deprotection.
Workflow for Sensor Synthesis
Caption: Synthetic workflow for an anthracene-based di-boronic acid sensor.
Materials and Reagents:
-
2-Formylphenylboronic acid
-
Pinacol
-
Toluene
-
9,10-Bis(chloromethyl)anthracene
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Protection of the Boronic Acid: a. To a solution of 2-formylphenylboronic acid (2.0 equiv.) in toluene, add pinacol (2.2 equiv.). b. Reflux the mixture using a Dean-Stark apparatus to remove water for 4-6 hours. c. Monitor the reaction by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure. The resulting pinacol ester of 2-formylphenylboronic acid is often used in the next step without further purification.
-
Coupling to the Anthracene Core (Reductive Amination): a. Dissolve 9,10-bis(chloromethyl)anthracene (1.0 equiv.) and the protected boronic acid from the previous step (2.2 equiv.) in anhydrous DCM. b. Add sodium triacetoxyborohydride (3.0 equiv.) portion-wise to the stirred solution. c. Stir the reaction mixture at room temperature for 12-24 hours. d. Monitor the reaction by TLC. e. Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. f. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to obtain the protected sensor.
-
Deprotection of the Boronic Acid: a. Dissolve the protected sensor in a mixture of methanol and aqueous HCl (e.g., 2 M). b. Stir the solution at room temperature for 2-4 hours. c. Monitor the deprotection by TLC or mass spectrometry. d. After completion, neutralize the solution carefully with a base (e.g., sodium bicarbonate). e. Remove the organic solvent under reduced pressure. f. The final product may precipitate and can be collected by filtration, or it can be purified by recrystallization or chromatography.
-
Characterization: a. Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Spectroscopic Characterization and Glucose Titration
This protocol details the steps to evaluate the glucose-sensing performance of the synthesized sensor.
Workflow for Glucose Titration
Caption: Experimental workflow for glucose titration and fluorescence analysis.
Materials and Reagents:
-
Synthesized boronic acid-based sensor
-
D-Glucose
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions: a. Prepare a stock solution of the sensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO or methanol), ensuring minimal volume to avoid solvent effects. b. Prepare a high-concentration stock solution of D-glucose (e.g., 1 M) in PBS (pH 7.4). c. Prepare a series of glucose solutions of varying concentrations by serial dilution of the stock solution with PBS.
-
Fluorescence Titration: a. In a series of cuvettes, add a fixed volume of the sensor stock solution to PBS to achieve a final sensor concentration in the low micromolar range (e.g., 5-10 µM). The final volume in each cuvette should be the same. b. To each cuvette, add an increasing volume of the different glucose solutions to achieve a range of final glucose concentrations relevant to the physiological range (e.g., 0-30 mM). c. Incubate the solutions for a short period (e.g., 5-10 minutes) to ensure equilibrium is reached. d. Measure the fluorescence emission spectrum of each solution using a fluorometer. Set the excitation wavelength to the absorption maximum of the fluorophore and record the emission over the appropriate range.
-
Data Analysis: a. Plot the fluorescence intensity at the emission maximum as a function of glucose concentration. b. Determine the binding constant (Ka) by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 Langmuir binding isotherm). c. Calculate the limit of detection (LOD) and the dynamic range of the sensor.
Performance Metrics and Data Interpretation
The performance of a glucose sensor is evaluated based on several key parameters:
| Parameter | Description | Typical Values for a Good Sensor |
| Binding Constant (Ka) | A measure of the affinity of the sensor for glucose. A higher Ka indicates stronger binding. | 10³ - 10⁵ M⁻¹ |
| Dynamic Range | The range of glucose concentrations over which the sensor provides a measurable response. | Should cover the physiological range (e.g., 1-20 mM) |
| Selectivity | The ability of the sensor to detect glucose in the presence of other potentially interfering saccharides (e.g., fructose, galactose). | High selectivity for glucose over other sugars |
| Response Time | The time taken for the sensor to reach a stable signal after the addition of glucose. | A few minutes or less |
| Photostability | The resistance of the sensor to degradation upon exposure to light. | Minimal change in fluorescence after prolonged excitation |
Applications in Drug Development and Research
Boronic acid-based fluorescent glucose sensors are valuable tools in various research and drug development contexts:
-
Cellular Metabolism Studies: These sensors can be used to monitor intracellular glucose levels, providing insights into cellular metabolic states and the effects of drugs on glucose uptake and metabolism.[8]
-
High-Throughput Screening: The fluorescence-based readout makes these sensors amenable to high-throughput screening assays for identifying compounds that modulate glucose transport or metabolism.
-
Continuous Glucose Monitoring (CGM): When immobilized in biocompatible materials like hydrogels, these sensors can be used for the development of implantable devices for continuous in vivo glucose monitoring in preclinical models.[8][12]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Fluorescence Signal | Low quantum yield of the fluorophore. Aggregation of the sensor in aqueous buffer. | Select a fluorophore with a higher quantum yield. Modify the sensor structure to improve water solubility (e.g., add PEG chains). |
| Poor Selectivity for Glucose | The sensor is a monoboronic acid. The geometry of the di-boronic acid is not optimal for glucose binding. | Synthesize a di-boronic acid sensor. Modify the linker between the two boronic acid moieties to optimize the binding pocket for glucose. |
| Sensor Instability | Photobleaching of the fluorophore. Hydrolysis of the boronate ester at extreme pH. | Use a more photostable fluorophore. Perform experiments at physiological pH. |
References
- Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega.
- Recent development of boronic acid-based fluorescent sensors. RSC Publishing.
- Synthesis-Modification Integration: One-Step Fabrication of Boronic Acid Functionalized Carbon Dots for Fluorescent Blood Sugar Sensing.
- Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. NIH.
- A study of boronic acid based fluorescent glucose sensors. PubMed.
- Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. PMC.
- Molecular recognition with boronic acids—applic
- Selective sensing of saccharides using simple boronic acids and their aggregates. Chemical Society Reviews (RSC Publishing).
- Progress in boronic acid-based fluorescent glucose sensors. PubMed - NIH.
- Recent Progress in Diboronic-Acid-Based Glucose Sensors. MDPI.
- Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. PMC - NIH.
- Recent development of boronic acid-based fluorescent sensors. RSC Publishing.
- Boronic acid functionalized graphene quantum dots as a fluorescent probe for selective and sensitive glucose determination in microdialysate.
- Molecular Boronic Acid-Based Saccharide Sensors. PMC - NIH.
- Boron-Doped Graphene Quantum Dots for Selective Glucose Sensing Based on the “Abnormal” Aggregation-Induced Photoluminescence Enhancement.
- Fluorescence Intensity- and Lifetime-Based Glucose Sensing Using Glucose/Galactose-Binding Protein. PMC - NIH.
- Applications of Fluorescent Biosensors for Non-Invasive Glucose Monitoring Abstract:. DORAS | DCU Research Repository.
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- 1. Progress in boronic acid-based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. doras.dcu.ie [doras.dcu.ie]
- 6. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 11. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A study of boronic acid based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence Intensity- and Lifetime-Based Glucose Sensing Using Glucose/Galactose-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Boronic acid functionalized graphene quantum dots as a fluorescent probe for selective and sensitive glucose determination in microdialysate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Fluoro-2-(isopropoxymethyl)phenylboronic Acid with Heteroaryl Halides
Introduction: Strategic Synthesis of Fluorinated Bi-heteroaryl Scaffolds
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, improved binding affinity, and modulated pharmacokinetic profiles.[1][2] The 5-fluoro-2-(isopropoxymethyl)phenyl moiety is a valuable building block in this endeavor, offering a unique combination of electronic and steric properties. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid with a range of heteroaryl halides. This transformation is a powerful method for the synthesis of complex bi-heteroaryl structures, which are prevalent in numerous therapeutic agents.
The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction, prized for its mild conditions and broad functional group tolerance. However, the successful coupling of substituted phenylboronic acids with heteroaryl halides can be challenging. Heteroaryl halides, particularly electron-deficient chlorides, often exhibit lower reactivity, while the ortho-isopropoxymethyl group on the boronic acid introduces significant steric hindrance that can impede the reaction. This guide will address these challenges, providing field-proven insights and detailed protocols to enable robust and efficient synthesis.
Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.
The cycle initiates with the oxidative addition of the heteroaryl halide (Het-X) to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step, especially with less reactive halides like chlorides. Subsequently, transmetalation occurs, where the organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to a more nucleophilic boronate species. The final step is reductive elimination , where the new C-C bond is formed, yielding the desired bi-heteroaryl product and regenerating the active Pd(0) catalyst to continue the cycle.
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Experimental Design and Component Selection: A Scientist's Perspective
The success of the cross-coupling reaction hinges on the judicious selection of the catalyst, ligand, base, and solvent. For the coupling of this compound with heteroaryl halides, the following considerations are critical:
| Component | Key Considerations & Recommendations | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or preformed catalysts like Pd(dppf)Cl₂ and PEPPSI-IPr. | The choice of precatalyst can influence the rate of formation of the active Pd(0) species. For challenging couplings, preformed catalysts that readily generate monoligated Pd(0) species are often advantageous. |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs). | These ligands promote the oxidative addition of less reactive heteroaryl chlorides and facilitate the reductive elimination step, which can be hindered by the sterically demanding ortho-substituent on the boronic acid. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃. | The base is crucial for the transmetalation step. Stronger, non-nucleophilic bases are generally preferred, especially for less reactive coupling partners. The choice of base can also influence the stability of the boronic acid. |
| Solvent | Aprotic polar solvents such as 1,4-dioxane, THF, or toluene, often with the addition of water. | The solvent system must solubilize all components and facilitate the interaction between the organic and aqueous phases (if used). Anhydrous conditions may be necessary for substrates prone to protodeboronation. |
Detailed Experimental Protocols
The following protocols provide a starting point for the cross-coupling of this compound with various heteroaryl halides. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.
Protocol 1: General Procedure for Coupling with Heteroaryl Bromides
This protocol is suitable for a wide range of heteroaryl bromides, including pyridines, pyrimidines, and thiophenes.
Figure 2: Workflow for Coupling with Heteroaryl Bromides.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Coupling with Heteroaryl Chlorides
Heteroaryl chlorides are often less reactive, and microwave irradiation can significantly accelerate the reaction rate.
Step-by-Step Methodology:
-
Reaction Setup: In a microwave vial, combine the heteroaryl chloride (0.5 mmol, 1.0 equiv), this compound (0.75 mmol, 1.5 equiv), PEPPSI-IPr catalyst (3 mol%), and cesium carbonate (1.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (3 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-150 °C for 15-45 minutes.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inefficient oxidative addition. | Switch to a more electron-rich and bulky ligand (e.g., RuPhos). Use a more reactive halide (bromide or iodide if possible). Increase reaction temperature. |
| Catalyst deactivation. | Ensure rigorous inert conditions. Use a pre-catalyst that is more resistant to deactivation. | |
| Protodeboronation | Presence of water and/or prolonged reaction times. | Use anhydrous conditions with a base like CsF. Minimize reaction time by increasing temperature or using microwave irradiation. |
| Formation of Homocoupled Byproducts | Inefficient cross-coupling. | Optimize the stoichiometry of the reactants. Ensure the catalyst and ligand are of high purity. |
| Difficulty in Purification | Residual palladium or ligand. | Use a palladium scavenger resin after the reaction. Choose a ligand that is more easily separated by chromatography. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with heteroaryl halides is a robust and versatile method for the synthesis of medicinally relevant fluorinated bi-heteroaryl compounds. By carefully selecting the catalyst system and reaction conditions, researchers can overcome the challenges associated with sterically hindered and electronically diverse coupling partners. The protocols and insights provided in this application note serve as a comprehensive guide to enable the successful implementation of this important transformation in drug discovery and development programs.
References
-
Levin, D. (2019, July 30). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development. Retrieved January 19, 2026, from [Link]
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 73(8), 3236–3244.
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Application Notes & Protocols: One-Pot Synthesis Strategies Involving 5-Fluoro-2-(isopropoxymethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Fluoro-2-(isopropoxymethyl)phenylboronic Acid in Medicinal Chemistry
This compound is a valuable building block in contemporary drug discovery. Its utility stems from the unique combination of its structural features: a fluorine atom, which can enhance metabolic stability and binding affinity; an isopropoxymethyl group that imparts specific steric and electronic properties; and the boronic acid moiety, a versatile functional group for carbon-carbon and carbon-heteroatom bond formation.[1] This trifecta of functionalities makes it a sought-after intermediate in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[2]
The traditional multi-step synthesis of biaryl compounds, a common motif in many drug candidates, often involves the isolation and purification of boronic acid intermediates. This can be time-consuming and may lead to lower overall yields due to the instability of some boronic acids.[2] One-pot synthesis strategies, where sequential reactions are carried out in a single reaction vessel, offer a streamlined and efficient alternative.[3][4] By eliminating the need for intermediate isolation, these methods can significantly improve reaction efficiency, reduce waste, and accelerate the drug discovery process.[3]
This guide provides detailed application notes and a representative protocol for a one-pot synthesis strategy involving the in situ generation of this compound followed by a subsequent Suzuki-Miyaura cross-coupling reaction.
Core Concept: The One-Pot Borylation/Suzuki-Miyaura Cross-Coupling
The cornerstone of this one-pot strategy is the seamless integration of two powerful palladium-catalyzed reactions: Miyaura borylation and Suzuki-Miyaura cross-coupling.[2][5] The process begins with the borylation of an appropriate aryl halide precursor to generate the boronic acid (or more commonly, its boronate ester equivalent) in situ. Without isolation, a second aryl halide is introduced into the same reaction vessel, initiating the Suzuki-Miyaura coupling to form the desired biaryl product.
The success of this one-pot sequence hinges on the careful selection of catalysts, bases, and reaction conditions that are compatible with both transformations.[6] Modern advancements, including the use of microwave irradiation, have further enhanced the speed and efficiency of these one-pot procedures.
Visualizing the Workflow: A Generalized One-Pot Scheme
Caption: Reaction scheme for the one-pot synthesis.
Materials and Reagents
| Reagent | CAS Number | Supplier Recommendation | Notes |
| 1-Bromo-5-fluoro-2-(isopropoxymethyl)benzene | N/A | Custom Synthesis | Starting aryl halide |
| Bis(pinacolato)diboron (B₂pin₂) | 73183-34-3 | Sigma-Aldrich, TCI | Boron source |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Strem Chemicals | Palladium catalyst |
| Potassium Acetate (KOAc) | 127-08-2 | Acros Organics | Base for borylation step |
| 1,4-Dioxane (anhydrous) | 123-91-1 | Sigma-Aldrich | Solvent |
| Aryl Halide (Ar-X) | Varies | Varies | Coupling partner |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | Fisher Scientific | Base for Suzuki coupling step |
| Deionized Water | N/A | N/A | For preparing the aqueous base solution |
| Ethyl Acetate | 141-78-6 | VWR | Extraction solvent |
| Brine | N/A | N/A | For washing the organic layer |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Sigma-Aldrich | Drying agent |
Step-by-Step Protocol
Step 1: Miyaura Borylation (In Situ Generation of the Boronate Ester)
-
To a microwave-safe reaction vial equipped with a magnetic stir bar, add 1-bromo-5-fluoro-2-(isopropoxymethyl)benzene (1.0 equiv.), bis(pinacolato)diboron (1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.), and potassium acetate (3.0 equiv.).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (to achieve a concentration of 0.5 M with respect to the starting aryl halide).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 45 minutes.
-
Allow the reaction mixture to cool to room temperature.
Causality and Experimental Rationale:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can deactivate them. An inert atmosphere is crucial to maintain catalytic activity.
-
Anhydrous Solvent: Water can hydrolyze the diboron reagent and interfere with the catalytic cycle.
-
Base (KOAc): A relatively weak base like potassium acetate is often used in the borylation step to facilitate the catalytic cycle without promoting premature decomposition of the boronate ester. [2]* Microwave Irradiation: This technique significantly accelerates the reaction rate, reducing reaction times from hours to minutes compared to conventional heating. [2] Step 2: Suzuki-Miyaura Cross-Coupling
-
To the cooled reaction mixture from Step 1, add the second aryl halide (Ar-X, 1.0 equiv.).
-
Add a 2 M aqueous solution of sodium carbonate (3.0 equiv.).
-
Reseal the vial and place it back into the microwave reactor.
-
Irradiate the mixture at 120°C for 30 minutes.
-
After cooling, monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Causality and Experimental Rationale:
-
Aqueous Base (Na₂CO₃): A stronger base is typically required for the Suzuki-Miyaura coupling step to facilitate the transmetalation of the boronate ester to the palladium center. [7]The addition of water is also essential for this step.
-
Single Catalyst Loading: A key advantage of this one-pot method is the use of a single initial loading of the palladium catalyst, which remains active for both transformations. [2] Step 3: Workup and Purification
-
Once the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion in Step 1 | Inactive catalyst, insufficient heating, wet solvent | Use fresh catalyst, ensure the microwave is calibrated, use freshly dried solvent. |
| Formation of Homocoupling Product | Inefficient crossover to Suzuki coupling | Ensure the second aryl halide and base are added promptly after the borylation step. Consider using a different palladium catalyst/ligand system. |
| Deborylation of Intermediate | Unstable boronate ester, harsh conditions | If deborylation is significant, consider isolating the boronate ester. Alternatively, screen different bases and lower reaction temperatures. [8] |
| Low Yield in Step 2 | Poor reactivity of the second aryl halide | Increase reaction time or temperature for the Suzuki step. For challenging substrates like aryl chlorides, a more active catalyst may be needed. [9] |
Alternative One-Pot Strategies: The Chan-Lam Coupling
While the Suzuki-Miyaura reaction is a powerhouse for C-C bond formation, the Chan-Lam coupling offers a complementary one-pot strategy for the formation of C-N and C-O bonds. [10][11]In a potential one-pot scenario, the in situ generated boronic acid could be coupled with amines, phenols, or other nucleophiles in the presence of a copper catalyst. [12][13]
Conceptual Workflow for a One-Pot Borylation/Chan-Lam Amination
Caption: Conceptual workflow for a one-pot borylation followed by a Chan-Lam amination.
This approach would require careful optimization to ensure compatibility between the palladium-catalyzed borylation and the copper-catalyzed amination, particularly regarding the choice of bases and solvents. [11]
Conclusion
One-pot synthesis strategies centered around this compound and its precursors represent a significant advancement in synthetic efficiency. By telescoping multiple reaction steps into a single, streamlined process, researchers can accelerate the synthesis of novel compounds for drug discovery and development. The protocols and concepts outlined in this guide provide a solid foundation for implementing these powerful techniques in the laboratory.
References
-
Hooper, A., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Advances, 6(12), 9867-9873. Available at: [Link]
-
Zhang, L., et al. (2016). Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Advances, 6(81), 77833-77836. Available at: [Link]
-
Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678–8688. Available at: [Link]
-
Combined 'One-pot' Borylation and Coupling. (n.d.). WordPress. Available at: [Link]
-
One-Pot Borylation/Suzuki Couplings for Streamlined Synthesis of Compounds in Drug Discovery. (2021). Technology Networks. Available at: [Link]
-
Che-Hao, L., et al. (2016). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Catalysts, 6(12), 196. Available at: [Link]
-
Leadbeater, N. E., & Kormos, C. M. (2006). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 8(20), 4659–4662. Available at: [Link]
-
Optimization of the reaction conditions for Suzuki coupling... (n.d.). ResearchGate. Available at: [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). Catalysts, 13(2), 291. Available at: [Link]
-
Chan-Lam Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Chan-Lam Coupling: Mechanism & Examples. (n.d.). NROChemistry. Available at: [Link]
-
Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid... (n.d.). ResearchGate. Available at: [Link]
-
Isocyanide-Based Multicomponent Reactions of Free Phenylboronic Acids. (2017). Molecules, 22(9), 1433. Available at: [Link]
-
Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. (2017). Organic Letters, 19(18), 4742–4745. Available at: [Link]
-
Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (2022). Molecules, 27(15), 4983. Available at: [Link]
-
Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. (2012). The Journal of Organic Chemistry, 77(19), 8678–8688. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. (2010). Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]
Sources
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- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined ‘One-pot’ Borylation and Coupling - Wordpress [reagents.acsgcipr.org]
- 4. technologynetworks.com [technologynetworks.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi-res.com [mdpi-res.com]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chan-Lam Coupling [organic-chemistry.org]
- 11. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Sterically Hindered Boronic Acids
Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions, specifically when dealing with sterically hindered boronic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter diminished yields or reaction failures when attempting to couple bulky substrates. Here, we will dissect the common pitfalls and provide actionable, field-proven troubleshooting strategies rooted in mechanistic understanding.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding sterically hindered Suzuki couplings.
Q1: Why do my Suzuki coupling yields plummet when I use an ortho-substituted boronic acid?
A1: Steric hindrance is a primary culprit for low yields in these reactions. The spatial bulk of substituents near the reacting centers impedes key steps in the catalytic cycle. Specifically, the transme[1][2]talation step, where the boron-containing organic group is transferred to the palladium center, is highly sensitive to steric bulk. Large substituents on eit[3]her the boronic acid or the aryl halide can prevent the necessary proximity between the two coupling partners on the palladium catalyst, thus slowing down or inhibiting the reaction. Reductive elimination, the final C-C bond-forming step, can also be hindered.
Q2: I've confirmed my [4]reagents are pure and the solvent is degassed, but the reaction still fails. What's the next logical troubleshooting step?
A2: When reagent quality is confirmed, the next critical parameter to investigate is the catalyst system—specifically, the palladium precursor and, most importantly, the phosphine ligand. For sterically demanding couplings, standard ligands like triphenylphosphine (PPh₃) are often inadequate. The choice of ligand is paramount for success.
Q3: Are there any "go-[1][5]to" ligands for sterically hindered Suzuki couplings?
A3: Yes, several classes of ligands have been developed to address steric challenges. Bulky, electron-rich monophosphine ligands are highly recommended. These ligands promote the[1] formation of a monoligated palladium species, which is more reactive in the oxidative addition step and less sterically encumbered. Notable examples include dialkylbiaryl phosphines such as SPhos, XPhos, and RuPhos, which have demonstrated remarkable success in coupling hindered substrates. N-heterocyclic carbene (N[5][6][7]HC) ligands are also excellent choices due to their strong σ-donating properties and steric bulk, which enhance catalytic activity.
Q4: How important is t[8]he choice of base and solvent?
A4: The base and solvent play crucial roles and their effects can be interdependent. The base is required to a[9][10]ctivate the boronic acid, forming a more nucleophilic boronate species. For hindered substrates, a stronger base like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK) is often more effective than weaker bases like sodium carbonate (Na₂CO₃). The solvent influences th[8]e solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane, tetrahydrofuran (THF), or toluene are commonly used. In some cases, the additi[8][9]on of water can be beneficial.
Part 2: In-Depth T[9][11]roubleshooting Guide
This section provides detailed answers to specific problems encountered during experiments, offering step-by-step guidance.
Scenario 1: My reaction with a di-ortho-substituted boronic acid and an aryl bromide is sluggish and gives a low yield, with significant starting material remaining.
Problem Analysis: This scenario points towards a slow or inhibited catalytic cycle, likely at the transmetalation or reductive elimination stage due to severe steric clash. The chosen catalyst system is likely not robust enough to overcome the steric barrier.
Troubleshooting Protocol:
-
Ligand Modification:
-
Rationale: The ligand directly influences the steric and electronic environment of the palladium center. For di-ortho-substitute[4][11]d substrates, a highly bulky and electron-donating ligand is necessary to facilitate the reaction.
-
Action: Switch from a less bulky ligand (e.g., PPh₃) to a more sterically demanding one. Consider the Buchwald biaryl phosphine ligands. A good starting point is XPhos or SPhos. These ligands have been s[6][7]hown to be effective for creating tetra-ortho-substituted biaryls. The ligand BI-DIME has al[11]so been shown to be effective for extremely hindered biaryls.
-
-
Increase Reaction [12][13]Temperature:
-
Rationale: Providing more thermal energy can help overcome the activation energy barrier of the sterically hindered steps.
-
Action: If the reaction is being run at a moderate temperature (e.g., 80 °C), consider increasing it to the reflux temperature of the solvent (e.g., ~100 °C for dioxane). Microwave irradiation can also be a powerful tool to expedite these challenging reactions.
-
-
Optimize the Base:[8]
-
Rationale: Incomplete formation of the active boronate species can be a limiting factor. A stronger base can enhance the rate of transmetalation.
-
Action: If using a milder base like Na₂CO₃, switch to K₃PO₄ or Cs₂CO₃. For particularly challenging couplings, a stronger, non-aqueous base like t-BuOK may be necessary.
-
Scenario 2: I'm observ[8]ing significant protodeboronation of my sterically hindered boronic acid.
Problem Analysis: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom from a protic source (like water or alcohol) before it can participate in the cross-coupling. This is often exacerbated[5] by high temperatures and the presence of water.
Troubleshooting Protocol:
-
Use Anhydrous Conditions:
-
Rationale: Minimizing the presence of water reduces the primary source of protons for this side reaction.
-
Action: Use anhydrous solvents and ensure all glassware is thoroughly dried. If the base is hydrated (e.g., K₃PO₄·H₂O), consider using the anhydrous form or drying it beforehand.
-
-
Protect the Boronic Acid:
-
Rationale: Converting the boronic acid to a more stable boronate ester can prevent premature decomposition.
-
Action: Consider using the corresponding pinacol boronate ester (BPin) instead of the free boronic acid. Alternatively, boronic acids can be protected with reagents like diethanolamine to form air- and water-stable complexes that can be used directly in the coupling reaction.
-
-
Optimize Reaction [14]Kinetics:
-
Rationale: If the rate of cross-coupling is significantly slower than the rate of protodeboronation, the side reaction will dominate. The goal is to accelerate the desired catalytic cycle.
-
Action: Employ a more active catalyst system (see Scenario 1). Sometimes, slow addition of the boronic acid to the reaction mixture can maintain a low instantaneous concentration, favoring the cross-coupling pathway over decomposition.
-
Part 3: Visualizat[16]ion of Key Concepts
To better understand the mechanics of the Suzuki coupling and the challenges posed by steric hindrance, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Impact of steric hindrance on reactant approach to the catalyst.
Part 4: Recommended Catalyst Systems and Protocols
For practical application, the following table summarizes recommended catalyst systems for challenging couplings.
| Substrate Type | Recommended Ligand(s) | Recommended Base(s) | Typical Solvent(s) |
| Mono-ortho-substituted | SPhos, XPhos | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene |
| Di-ortho-substituted | XPhos, RuPhos, AntPhos | K₃PO₄, t-BuOK | D[11]ioxane, Toluene |
| Tetra-ortho-substituted | BI-DIME, AntPhos | t-BuOK, K₃[13]PO₄ | T[11]oluene, Dioxane |
| Heterocyclic Boronic Acids | CataCXium A, SPhos | K₃PO₄, K₂C[15]O₃ | 2-MeTHF, Dioxane/H₂O |
Exemplary Protocol: Synthesis of a Tetra-ortho-substituted Biaryl
This protocol is a representative procedure for a challenging Suzuki coupling.
Reaction: Coupling of 2,6-dimethylphenylboronic acid with 1-bromo-2,6-dimethylbenzene.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
BI-DIME ligand
-
Potassium phosphate ([12]K₃PO₄), anhydrous
-
2,6-Dimethylphenylboronic acid
-
1-Bromo-2,6-dimethylbenzene
-
Anhydrous toluene
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox, to a flame-dried Schlenk flask, add Pd(OAc)₂ (1 mol%) and BI-DIME (2.2 mol%). Add a portion of the anhydrous toluene and stir for 15-20 minutes.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add K₃PO₄ (3.0 equivalents).
-
Addition of Reactants: Add 2,6-dimethylphenylboronic acid (1.5 equivalents) and 1-bromo-2,6-dimethylbenzene (1.0 equivalent) to the flask. Add the remaining anhydrous toluene to achieve a final concentration of approximately 0.1-0.2 M.
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with argon or nitrogen.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours for completion.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired tetra-ortho-substituted biaryl.
By systematically applying these troubleshooting principles and selecting the appropriate catalyst system, researchers can significantly improve the success rate of Suzuki-Miyaura couplings with sterically hindered boronic acids.
References
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27449-27457. [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3313-3315. [Link]
-
An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry, 11(35), 5781-5784. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 142(12), 5365-5385. [Link]
-
An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 18(3), 444-449. [Link]
-
Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 17(3), 545-552. [Link]
-
Cross-coupling catalysts for inactive substrates from a three-dimensional virtual screening. ChemRxiv. [Link]
-
Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). Molecules, 28(14), 5471. [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 24(22), 5350-5356. [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(10), 2935-2939. [Link]
-
Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. ChemRxiv. [Link]
-
Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]
-
Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit. [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 653(1-2), 83-100. [Link]
-
Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition, 54(18), 5434-5438. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(15), 9948-9957. [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 146(34), 23377-23386. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Mechanochemistry, 1(1), 1-5. [Link]
-
Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry, 72(15), 5649-5659. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2194-2202. [Link]
Sources
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- 2. reddit.com [reddit.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. blog.strem.com [blog.strem.com]
- 13. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings of Fluorinated Arylboronics
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving fluorinated arylboronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these often-sensitive substrates. The electron-withdrawing nature of fluorine substituents can significantly alter the reactivity of arylboronic acids, making them susceptible to various side reactions. This resource provides in-depth, field-proven insights in a question-and-answer format to help you diagnose, troubleshoot, and optimize your reactions for maximal yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level issues encountered during the Suzuki-Miyaura coupling of fluorinated arylboronics.
Q1: My reaction yield is very low, or I'm only recovering starting materials. What's the most likely cause?
A1: Low or no conversion with fluorinated arylboronic acids often points to two primary issues: catalyst deactivation or a failure to initiate the catalytic cycle. The nitrogen on a pyridine ring, if present, can coordinate to the palladium catalyst and deactivate it.[1] More commonly, the electron-deficient nature of the fluorinated ring slows down the crucial transmetalation step. Additionally, these substrates are highly susceptible to a side reaction called protodeboronation, where the boronic acid is simply replaced by a hydrogen atom before it can couple.[1][2]
Q2: I'm observing a significant amount of a side product that corresponds to my starting boronic acid without the B(OH)₂ group. What is this and how can I prevent it?
A2: This is the classic signature of protodeboronation , the most common side reaction for this class of substrate.[1][2][3] It's a chemical reaction involving the protonolysis of the boronic acid, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[3] This is particularly problematic for electron-deficient arylboronic acids, as the fluorine atoms make the ipso-carbon more susceptible to protonation, a process often accelerated by aqueous basic conditions.[2][4] To prevent it, you need to make the desired coupling reaction outcompete this decomposition pathway. Key strategies include using milder bases, rigorously anhydrous conditions, or protecting the boronic acid as an ester or trifluoroborate salt.
Q3: My mass spectrometry analysis shows a product with double the mass of my boronic acid starting material. What's happening?
A3: You are observing homocoupling , a side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl. This process is often promoted by the presence of oxygen and can occur via a reaction between a Pd(II) species and the boronic acid.[5][6] Rigorous degassing of your reaction mixture and using a Pd(0) precatalyst can significantly suppress this side reaction.
Q4: Are boronic acids or boronic esters (like pinacol esters) better for coupling fluorinated substrates?
A4: While boronic acids are often more reactive, they are also more prone to protodeboronation.[7] For challenging, electron-deficient substrates like many fluorinated aromatics, using a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt is a highly effective strategy.[2] These "protected" forms slowly release the active boronic acid into the reaction medium, keeping its instantaneous concentration low and minimizing the rate of decomposition.
Section 2: In-Depth Troubleshooting Guide
This section provides a detailed analysis of the most common side reactions, their mechanistic basis, and targeted solutions.
Side Reaction: Protodeboronation
Protodeboronation is the premature cleavage of the C–B bond, replacing it with a C–H bond. For fluorinated arylboronics, the strong electron-withdrawing effect of fluorine atoms makes the aryl ring electron-deficient, increasing its susceptibility to this decomposition pathway, especially in the presence of a base and a proton source (like water).
Symptoms:
-
Formation of the corresponding fluoro-arene (Ar-H) as a major byproduct.
-
Consumption of boronic acid without formation of the desired product.
-
Low reaction yield despite consumption of the aryl halide.
Causality & Mechanistic Insight: The reaction is highly dependent on pH. Under basic conditions, the boronic acid forms a more reactive boronate anion (Ar-B(OH)₃⁻). While this species is necessary for transmetalation, it is also highly susceptible to protonolysis.[4] The rate of protodeboronation can become competitive with or even exceed the rate of transmetalation, leading to low yields.
Troubleshooting Workflow for Protodeboronation
Caption: Troubleshooting decision tree for protodeboronation.
Solutions & Preventative Measures:
-
Choice of Base: Avoid strong hydroxide bases (NaOH, KOH). Use weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] Fluoride bases like CsF are particularly effective for highly fluorinated substrates, as they can generate fluoroborate intermediates that are competent in transmetalation.[8]
-
Solvent Conditions: Use anhydrous solvents. While Suzuki couplings are often robust to water, for sensitive substrates, minimizing the primary proton source is critical. Toluene or 1,4-dioxane, dried over molecular sieves, are excellent choices.[9]
-
Modify the Boron Reagent: As mentioned in the FAQs, switching from a boronic acid to its corresponding pinacol ester or a potassium trifluoroborate salt is a premier strategy.[2] This "slow-release" approach keeps the concentration of the active, yet unstable, boronic acid low throughout the reaction.
-
Accelerate the Catalytic Cycle: The goal is to make the rate of cross-coupling much faster than the rate of protodeboronation.
-
Use a Precatalyst: Modern palladacycle precatalysts (e.g., Buchwald G3/G4 precatalysts) generate the active Pd(0) species rapidly and efficiently at lower temperatures, minimizing the time the boronic acid is exposed to basic conditions before the catalyst is active.[2][10]
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands accelerate the rate-limiting reductive elimination step and stabilize the palladium center.[11][12]
-
Side Reaction: Homocoupling
Homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid (Ar-Ar) or, less commonly, the aryl halide.
Symptoms:
-
Formation of a symmetrical biaryl byproduct (Ar-Ar), often co-eluting with the desired product.
-
Can be mistaken for the desired product if the aryl halide and boronic acid are very similar.
Causality & Mechanistic Insight: Boronic acid homocoupling is primarily driven by oxidation. If Pd(II) species are present in the reaction (either from a Pd(II) precatalyst or from oxidation of Pd(0) by residual oxygen), they can undergo a stoichiometric reaction with two equivalents of the boronic acid to produce the homocoupled dimer and regenerate Pd(0).[6] Therefore, rigorously excluding oxygen is the most critical preventative measure.
Solutions & Preventative Measures:
-
Rigorous Degassing: Before heating, thoroughly degas the reaction mixture. This is the most crucial step. The standard method is to subject the sealed reaction vessel to at least three cycles of vacuum followed by backfilling with an inert gas like argon or nitrogen.[1] For larger scale reactions, subsurface sparging with nitrogen is highly effective.[6]
-
Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄. While Pd(II) sources like Pd(OAc)₂ are often used and are reduced in situ, they can participate in homocoupling before the catalytic cycle fully initiates.
-
Add a Mild Reductant: In some process chemistry settings, a mild reducing agent like potassium formate is added. This can help scavenge any Pd(II) species that form without interfering with the main catalytic cycle.[6]
-
Ligand Effects: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling by promoting faster reductive elimination of the heterocoupled product.[13]
Section 3: Optimized Methodologies & Protocols
Protocol: Quality Assessment & Stabilization of Fluorinated Arylboronic Acids
Fluorinated arylboronic acids can be unstable upon storage, often forming cyclic boroxine anhydrides. It's good practice to check their purity or convert them to a more stable form before use.
Protocol: Conversion to Pinacol Ester
-
Setup: In a round-bottom flask, dissolve the fluorinated arylboronic acid (1.0 equiv) in a suitable solvent like toluene or THF (approx. 0.5 M).
-
Addition: Add pinacol (1.1 equiv) to the solution.
-
Dehydration: Fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: Continue refluxing until no more water is collected (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent coupling reaction. If necessary, it can be purified by recrystallization or column chromatography.
Protocol: General Procedure for a Challenging Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling an electron-deficient fluorinated arylboronic acid (or ester) with an aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Fluorinated Arylboronic Pinacol Ester (1.2 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide, the fluorinated arylboronic pinacol ester, the finely powdered K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel under high vacuum for 5 minutes and then backfill with argon. Repeat this vacuum/argon cycle a total of three times.[1]
-
Solvent Addition: Under a positive pressure of argon, add the degassed 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80-100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS by taking small, quenched aliquots. Typical reaction times are 4-24 hours.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Section 4: Reagent Selection Guide
The choice of reagents is critical for success. The following tables provide a comparative guide for key components.
Table 1: Comparison of Common Bases
| Base | pKa of Conj. Acid | Typical Conditions | Pros for Fluorinated Substrates | Cons |
| K₃PO₄ | 12.3 | Anhydrous Toluene/Dioxane, 80-110 °C | Moderately strong, non-nucleophilic. Highly effective for many challenging couplings.[1] | Can be slow to dissolve; requires fine powder. |
| Cs₂CO₃ | 10.3 | Anhydrous Toluene/Dioxane, 80-110 °C | Good solubility in organic solvents. Often provides high yields. | More expensive than potassium bases. |
| CsF | 3.2 | Anhydrous THF/Dioxane, 60-100 °C | Excellent for polyfluorinated substrates. Forms [ArBF₃]⁻ species which can accelerate transmetalation.[8] | Weaker base; may not be sufficient for all substrates. |
| NaOH | 15.7 | Aqueous/Biphasic | Inexpensive and strong. | Not Recommended. Strongly promotes protodeboronation of electron-deficient boronic acids. |
Table 2: Comparison of Common Ligand/Catalyst Systems
| Catalyst System | Ligand Type | Key Advantages | Typical Use Case |
| Pd(PPh₃)₄ | Monodentate Phosphine | Inexpensive, well-established, Pd(0) source. | Simple, electron-neutral substrates. Often struggles with fluorinated partners. |
| PdCl₂(dppf) | Bidentate Ferrocenylphosphine | Air-stable, good general-purpose catalyst. | Good starting point for optimization. Can be effective for some fluorinated systems.[9][14] |
| Pd₂(dba)₃ / SPhos | Buchwald Biarylphosphine | Highly active, promotes fast reductive elimination. Effective for electron-deficient substrates.[12] | When protodeboronation is a major issue and rapid catalysis is needed. |
| XPhos Pd G3 | Buchwald Palladacycle Precatalyst | Air-stable solid, generates active LPd(0) quickly and cleanly. Excellent for challenging substrates at lower temperatures. | The "go-to" catalyst for difficult couplings, including highly fluorinated and sterically hindered partners. |
Catalytic Cycle and Points of Failure
Caption: The Suzuki-Miyaura cycle with key side reaction pathways for fluorinated arylboronics.
References
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]
-
ResearchGate. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]
-
Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link]
-
ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]
-
Organic Chemistry Portal. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Available at: [Link]
-
ResearchGate. (n.d.). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available at: [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]
-
MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available at: [Link]
-
YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. Available at: [Link]
-
ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Available at: [Link]
-
Thieme. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Available at: [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]
-
ACS Publications. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available at: [Link]
-
ResearchGate. (2011). ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available at: [Link]
-
Sci-Hub. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Available at: [Link]
-
Reddit. (n.d.). Struggling with Suzuki Reaction. Available at: [Link]
-
ResearchGate. (2021). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Available at: [Link]
-
DSpace@MIT. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Available at: [Link]
-
ResearchGate. (2018). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Available at: [Link]
-
ResearchGate. (2018). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Available at: [Link]
-
Reddit. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available at: [Link]
-
MDPI. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Available at: [Link]
-
National Institutes of Health (NIH). (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. Available at: [Link]
-
National Institutes of Health (NIH). (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Deboronation of Phenylboronic Acids During Suzuki Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to address the common and often frustrating challenge of protodeboronation when working with phenylboronic acids and their derivatives. This guide provides in-depth troubleshooting advice, validated protocols, and the fundamental science behind the strategies to help you maximize the yield of your desired cross-coupled product.
Understanding the Problem: A Tale of Two Pathways
The Suzuki-Miyaura coupling is a powerful tool for forging carbon-carbon bonds. However, the key organoboron reagent, the phenylboronic acid, can be diverted down an unproductive path known as protodeboronation (or protodeborylation). This side reaction involves the cleavage of the carbon-boron (C–B) bond and its replacement with a carbon-hydrogen (C–H) bond, consuming your starting material and generating the corresponding arene as a byproduct, ultimately reducing your reaction's yield[1][2].
The core challenge is to ensure that the rate of the productive Suzuki coupling catalytic cycle far exceeds the rate of the destructive protodeboronation pathway.
Sources
Technical Support Center: Optimization of Coupling Reactions with 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the reaction temperature in cross-coupling reactions involving 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and achieve high-yield, clean reactions.
Introduction: The Role of Temperature in Cross-Coupling Reactions
Temperature is a critical parameter in transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. It directly influences reaction kinetics, catalyst stability, and the prevalence of side reactions. An optimal temperature ensures efficient catalytic turnover while minimizing degradation of the catalyst, starting materials, and products. For a sterically hindered and electronically modified substrate like this compound, fine-tuning the temperature is paramount for success.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for a Suzuki-Miyaura coupling reaction with this compound?
A1: For Suzuki-Miyaura cross-coupling reactions using this compound, a temperature range of 80–100°C is a recommended starting point.[1] This range generally provides a good balance between reaction rate and the stability of the boronic acid and the catalytic complex, minimizing the risk of decomposition.[1]
Q2: My Suzuki-Miyaura reaction is sluggish or has stalled at 80°C. Should I increase the temperature?
A2: Yes, a moderate increase in temperature can often overcome a sluggish reaction. However, this should be done systematically. Before significantly raising the temperature, ensure that other factors are not the root cause, such as catalyst deactivation or poor reagent quality. If the reaction is still slow, you can incrementally increase the temperature to 110°C. For particularly challenging substrates, temperatures up to 120°C may be necessary, but be aware of the increased potential for side reactions.
Q3: I am observing significant homocoupling of my boronic acid. How does temperature affect this, and what can I do to minimize it?
A3: Homocoupling of boronic acids is often exacerbated by the presence of oxygen and can be temperature-dependent. While higher temperatures can increase the rate of the desired reaction, they can also accelerate the decomposition of the palladium catalyst, which can promote homocoupling. To minimize this side reaction:
-
Ensure a scrupulously inert atmosphere: Thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen).
-
Optimize catalyst and ligand: Using a more active catalyst system, such as a Buchwald-type precatalyst, can allow for lower reaction temperatures and shorter reaction times, reducing the opportunity for homocoupling.
-
Controlled reagent addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor homocoupling.
Q4: What is protodeboronation, and can reaction temperature influence it?
A4: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of a byproduct and reducing the yield of the desired coupled product. This process can be promoted by moisture and certain basic conditions. While the direct effect of temperature on protodeboronation can be complex, higher temperatures can sometimes accelerate this undesired pathway, especially in the presence of water. To mitigate protodeboronation:
-
Use anhydrous solvents and reagents where possible.
-
Select a base that is effective for the coupling but minimizes protodeboronation. For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be preferable.
-
Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction.
Q5: What is a suitable temperature range for a Buchwald-Hartwig amination with an aryl halide and an amine, using this compound as a potential precursor to one of the coupling partners?
A5: While this compound is not a direct partner in a Buchwald-Hartwig amination, it could be a precursor to an aryl halide or triflate that is then used in the amination. For Buchwald-Hartwig reactions, a common temperature range is between 80 and 110°C. However, some catalyst systems may require higher temperatures, with some reactions being run at up to 165°C, particularly when using less reactive aryl chlorides. As with Suzuki-Miyaura couplings, it is best to start in the 80-100°C range and optimize from there.
Troubleshooting Guide: Low Yield or No Reaction
When faced with a low-yielding or failed coupling reaction, a systematic approach to troubleshooting is essential. The following guide will help you diagnose and resolve common issues related to reaction temperature and other interconnected parameters.
Decision Tree for Troubleshooting a Failed Coupling Reaction
Caption: A decision tree for troubleshooting failed coupling reactions.
Detailed Troubleshooting Steps
| Issue | Potential Cause & Explanation | Recommended Action |
| No reaction or very low conversion | Reaction temperature is too low: The activation energy for the rate-limiting step (often oxidative addition or transmetalation) is not being overcome. The steric hindrance from the ortho-isopropoxymethyl group can slow down the reaction. | Incrementally increase the reaction temperature in 10-20°C intervals. Monitor the reaction at each new temperature. For Suzuki-Miyaura, a range of 80-110°C is typical. |
| Inactive catalyst: The palladium precatalyst (e.g., Pd(OAc)₂) has not been effectively reduced to the active Pd(0) species, or the Pd(0) catalyst has been oxidized and deactivated. | Use a fresh source of palladium and ligand. Consider using a more robust, air-stable precatalyst. Ensure proper degassing of the solvent. | |
| Reaction starts but does not go to completion | Catalyst decomposition: At elevated temperatures, the palladium catalyst can decompose to form palladium black, which is inactive. This is often observed as a black precipitate. | Lower the reaction temperature. Consider using a more thermally stable ligand, such as a biarylphosphine ligand (e.g., SPhos, XPhos). |
| Reagent degradation: The boronic acid may be undergoing protodeboronation or other decomposition pathways at the reaction temperature. | Lower the reaction temperature. Ensure anhydrous conditions if protodeboronation is suspected. Consider converting the boronic acid to a more stable boronate ester. | |
| Formation of significant side products (e.g., homocoupling, protodeboronation) | Reaction temperature is too high: High temperatures can accelerate side reactions and catalyst decomposition, which can lead to homocoupling. | Decrease the reaction temperature. A screen of temperatures (e.g., 70°C, 80°C, 90°C) can help identify the optimal balance between reaction rate and selectivity. |
| Incorrect base or solvent: The combination of base and solvent can influence the rates of both the desired reaction and side reactions. | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF, often with water as a co-solvent). The optimal temperature will likely vary with the solvent system. |
Experimental Protocols
Protocol 1: General Procedure for Temperature Optimization in a Suzuki-Miyaura Coupling
This protocol outlines a general workflow for optimizing the reaction temperature for the coupling of this compound with an aryl bromide.
-
Reaction Setup:
-
To an oven-dried vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the vial with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) under a positive pressure of the inert gas.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide) via syringe.
-
-
Temperature Screening:
-
Set up multiple reactions in parallel, each at a different temperature (e.g., 70°C, 80°C, 90°C, 100°C) using a heating block.
-
Stir the reactions vigorously.
-
-
Monitoring and Analysis:
-
Monitor the progress of each reaction at regular intervals (e.g., every 2 hours) by TLC or LC-MS.
-
After a set time (e.g., 12 or 24 hours), quench a small aliquot from each reaction, work it up, and analyze the conversion and yield by a quantitative method (e.g., ¹H NMR with an internal standard or LC-MS with a calibration curve).
-
-
Work-up (for a completed reaction):
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Workflow for Temperature Optimization
Caption: A general workflow for temperature optimization experiments.
Data Presentation
When performing a temperature optimization study, it is crucial to present the data clearly to facilitate analysis.
Table 1: Example of a Temperature Optimization Study for the Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 70 | 12 | 45 | 40 |
| 2 | 80 | 12 | 85 | 82 |
| 3 | 90 | 12 | 98 | 95 |
| 4 | 100 | 12 | >99 | 93 (minor impurities observed) |
| 5 | 110 | 12 | >99 | 85 (significant side products) |
Reaction conditions: 4-Bromoanisole (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), dioxane/H₂O (4:1, 5 mL).
References
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(105), 86576-86580.
- Google Patents. (2015). CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene.
- D'hooghe, M., Törnroos, K. W., & De Kimpe, N. (2008). Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. The Journal of Organic Chemistry, 73(23), 9299–9304.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Angene Chemical. (n.d.). This compound(CAS# 1333392-80-5). Retrieved from [Link]
- Kloc, K., & Młochowski, J. (2005). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Arkivoc, 2005(4), 15-33.
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
Sources
Technical Support Center: Stability and Handling of 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid
Last Updated: January 19, 2026
Introduction
5-Fluoro-2-(isopropoxymethyl)phenylboronic acid is a versatile building block in modern organic synthesis, prized for its role in constructing complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions.[1] Its unique substitution pattern, featuring a fluorine atom and an ortho-isopropoxymethyl group, offers distinct electronic and steric properties that are valuable in medicinal chemistry and materials science. However, researchers frequently encounter challenges related to its stability in solution, which can lead to diminished reaction yields and reproducibility issues.
This technical guide provides in-depth information, troubleshooting advice, and best-practice protocols to address the stability issues of this compound. By understanding the underlying degradation pathways, users can implement strategies to mitigate these challenges and ensure successful experimental outcomes.
Understanding the Instability: Core Mechanisms
The instability of arylboronic acids in solution is primarily driven by two chemical processes: protodeboronation and the formation of cyclic anhydrides (boroxines).
Protodeboronation: The Primary Degradation Pathway
Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] This process is a common and often undesired side reaction in Suzuki-Miyaura couplings, leading to the formation of 1-fluoro-3-(isopropoxymethyl)benzene as an inactive byproduct.[2]
The rate of protodeboronation is highly dependent on the reaction conditions.[2] Key factors include:
-
Solvent: Protic solvents, especially water, can serve as a proton source and accelerate the reaction.
-
pH: The reaction can be catalyzed by both acid and base.[2] While generally stable at neutral pH, extremes in acidity or basicity can significantly increase the rate of degradation.
-
Temperature: Higher temperatures increase the rate of decomposition. Reactions using this boronic acid are often balanced for yield and decomposition risks at temperatures between 80-100°C.[1]
-
Metal Catalysts: Certain transition metals can catalyze protodeboronation.
The presence of the electron-withdrawing fluorine atom on the phenyl ring can influence the susceptibility of the boronic acid to protodeboronation.
Boroxine Formation
In the solid state or in concentrated non-aqueous solutions, boronic acids can undergo dehydration to form trimeric cyclic anhydrides known as boroxines.[3][4][5] While this is a reversible process and boroxines are often competent in cross-coupling reactions, the conversion can complicate stoichiometry and solubility. The equilibrium between the boronic acid and its boroxine is influenced by the presence of water.
Caption: Reversible dehydration of boronic acid to boroxine.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction failed or gave a low yield. Could my this compound be the problem?
A: Yes, this is a common issue. A low yield of the desired coupled product, often accompanied by the formation of a protodeboronated byproduct (1-fluoro-3-(isopropoxymethyl)benzene), strongly suggests that the boronic acid has degraded either during storage or under the reaction conditions. Before starting a reaction, it is crucial to assess the purity of the boronic acid.
Q2: What is the best way to store this boronic acid?
A:
-
Solid Form: Store the solid compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator or freezer. Minimize exposure to atmospheric moisture and air to prevent both boroxine formation and gradual oxidation.
-
In Solution: Preparing stock solutions is generally discouraged for long-term storage. If a solution must be made, use a dry, aprotic solvent like dioxane or THF. Prepare it fresh just before use and keep it under an inert atmosphere. Avoid aqueous or protic alcoholic solvents for storage.
Q3: Which solvents and bases are recommended for reactions involving this boronic acid?
A: The choice of solvent and base is critical for minimizing degradation.
-
Solvents: A mixture of an aprotic organic solvent and a minimal amount of water is often necessary for the Suzuki reaction. Toluene/ethanol mixtures (e.g., 3:1) are a good starting point.[1] Anhydrous solvents like dioxane or THF can also be effective, particularly when using stronger bases.
-
Bases: The choice of base can significantly impact stability. Milder bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) are often preferred as they can stabilize the boronate intermediate without excessively promoting protodeboronation.[1] Strong bases like sodium hydroxide should be used with caution and at lower temperatures if possible.
Q4: How can I check the purity of my boronic acid before use?
A: Purity assessment is a critical self-validating step.
-
NMR Spectroscopy: ¹H NMR is an excellent method. Dissolve a small sample in a dry, deuterated solvent (like DMSO-d₆ or CDCl₃). Look for the characteristic boronic acid proton signal (a broad singlet, often > 8 ppm) and check for the presence of the protodeboronated byproduct. Integration of the aromatic signals can provide a quantitative measure of purity.
-
LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive technique for purity assessment of boronic acids.[6][7] It can effectively separate the boronic acid from its impurities and confirm their identities by mass.
Troubleshooting Guide
This guide helps diagnose and solve common issues encountered when using this compound.
Caption: Troubleshooting workflow for reactions involving the boronic acid.
Table 1: Common Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Conversion | 1. Degraded boronic acid (protodeboronation).2. Inactive catalyst. | 1. Verify boronic acid purity via NMR/LC-MS before use. Use fresh reagent.2. Ensure proper degassing of the reaction mixture. Use a fresh, high-quality palladium catalyst and ligand. |
| Significant Protodeboronation Byproduct | 1. Presence of excess water or protic solvent.2. Reaction temperature is too high or time is too long.3. Base is too strong. | 1. Use dry solvents. Minimize the amount of water required for the reaction.2. Run the reaction at the lowest effective temperature (e.g., start at 80°C). Monitor by TLC/LC-MS and stop when starting material is consumed.3. Switch to a milder base such as K₂CO₃, K₃PO₄, or CsF.[1] |
| Inconsistent Results | 1. Variable purity of boronic acid between batches.2. Inconsistent moisture levels in reagents/solvents. | 1. Always check the purity of a new bottle/batch before use.2. Standardize protocols for drying solvents and handling reagents to ensure consistent reaction setup. |
| Poor Solubility of Reagents | 1. Boroxine formation.2. Inappropriate solvent system. | 1. Add a small amount of water to the reaction mixture to hydrolyze the boroxine back to the boronic acid.2. Screen different solvent systems (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, DME). |
Recommended Protocols
Protocol 4.1: Purity Assessment by ¹H NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (DMSO-d₆ is recommended for its ability to dissolve both the boronic acid and potential impurities).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Identify the aromatic protons of the desired boronic acid.
-
Look for characteristic signals of the protodeboronated byproduct, 1-fluoro-3-(isopropoxymethyl)benzene.
-
Integrate a well-resolved signal from the desired compound and the corresponding signal from the byproduct.
-
Calculate the molar ratio to determine the purity.
-
Protocol 4.2: General Procedure for a Test Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/H₂O 10:2:1, ~0.1 M concentration relative to the limiting reagent).
-
Degassing: Seal the vial and sparge the mixture with argon or nitrogen for 10-15 minutes.
-
Reaction: Place the vial in a preheated heating block (e.g., 85°C) and stir for the required time (monitor by TLC or LC-MS).
-
Workup: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives. Benchchem.
- Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. National Institutes of Health (NIH).
- What are the analytical methods for determining the purity of Boric acid - 10B?. Blog.
- Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups. PubMed.
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Thesis.
- Strategies for the analysis of highly reactive pinacolboronate esters. PubMed.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry.
- Protodeboronation. Wikipedia.
- Suzuki–Miyaura Coupling. Royal Society of Chemistry.
- This compound. Benchchem.
- Phenylboronic acid. Wikipedia.
- Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate.
-
Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
Protodeboronation. Organic Chemistry Portal. Available at: [Link]
-
ChemInform Abstract: Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating Catalyst Deactivation with Fluorinated Boronic Acids
A Senior Application Scientist's Guide to Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Fluorinated boronic acids are indispensable reagents in modern synthetic chemistry, particularly for the synthesis of pharmaceuticals and agrochemicals. However, their unique electronic properties, stemming from the high electronegativity of fluorine, introduce significant challenges in cross-coupling reactions, most notably the propensity for catalyst deactivation. This guide provides a structured, in-depth approach to diagnosing and resolving common issues encountered when using these valuable yet challenging substrates.
Core Troubleshooting Guide
This section is designed to walk you through the most common failure modes in a logical, question-and-answer format.
Q1: My Suzuki-Miyaura reaction with a fluorinated boronic acid has stalled or resulted in low yield. What are the primary suspects for catalyst deactivation?
When a reaction with a fluorinated boronic acid underperforms, two intertwined issues are the most likely culprits: protodeboronation of the boronic acid and fluoride-induced deactivation of the palladium catalyst.
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond by a proton source (often water), replacing it with a carbon-hydrogen bond.[1] Electron-withdrawing fluorine atoms on the aromatic ring make the C-B bond more susceptible to this cleavage, effectively destroying your nucleophile before it can participate in the catalytic cycle.[2][3][4]
-
Fluoride-Induced Deactivation: Fluoride ions, whether from the boronic acid derivative (like a trifluoroborate salt) or a fluoride-containing base (e.g., CsF, KF), can be detrimental. Fluoride is a potent ligand for palladium and can coordinate strongly to the metal center, inhibiting substrate binding or slowing catalytic turnover.[5][6] In some cases, fluoride can also facilitate the reduction of the active Pd(II) species to Pd(0), which can then aggregate into inactive palladium black.[7][8][9]
Q2: How can I effectively diagnose the root cause of my failed reaction?
A systematic diagnosis is critical. Before consuming more resources, analyze your crude reaction mixture to identify the dominant species. This information will guide your troubleshooting strategy.
Diagnostic Workflow:
-
Analyze the Crude Reaction: Use TLC, LC-MS, or crude ¹H/¹⁹F NMR to check for:
-
Unconsumed starting materials (aryl halide and/or boronic acid).
-
The desired product.
-
The protodeboronated byproduct (Ar-H instead of Ar-B(OH)₂).
-
Homocoupling byproduct of the boronic acid (Ar-Ar).[10]
-
-
Visual Inspection: Observe the reaction mixture. The formation of a fine black precipitate is a strong indicator of catalyst decomposition into palladium black.[7]
The following flowchart illustrates a logical diagnostic process:
Caption: A step-by-step workflow to diagnose the primary cause of reaction failure.
Q3: My analysis points to protodeboronation. What are the most robust strategies to prevent it?
Because fluorinated boronic acids are inherently electron-deficient, preventing protodeboronation requires minimizing their time in an active, vulnerable state within the reaction.
Strategy 1: Use a More Stable Boron Reagent The most effective strategy is to replace the boronic acid with a more stable derivative that slowly releases the active species under the reaction conditions.[1][11]
| Boron Reagent | Structure Example (for Ar-) | Key Advantages | Considerations |
| Boronic Acid | Ar-B(OH)₂ | Commercially available, no pre-activation needed. | Prone to protodeboronation, especially electron-deficient variants.[2][11] |
| Pinacol Ester | Ar-B(pin) | Increased stability to air and moisture; easier purification. | Slower transmetalation; may require stronger base or higher temperatures. |
| Trifluoroborate Salt | Ar-BF₃K | Highly stable crystalline solids; resistant to oxidation. | Requires hydrolysis to the boronic acid in situ; fluoride release can impact the catalyst.[12] |
| MIDA Boronate | Ar-B(MIDA) | Exceptionally stable to chromatography, air, and storage. Ideal for slow-release strategies.[11] | Requires specific conditions (aqueous base) for slow hydrolysis and release. |
Strategy 2: Rigorous Control of Reaction Conditions
-
Anhydrous Conditions: Water is a primary proton source for protodeboronation.[13] Ensure all solvents and reagents are rigorously dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[14]
-
Base Selection: The choice of base is critical. While a strong base is needed to activate the boron species for transmetalation, it can also accelerate decomposition.[15] Consider weaker bases or heterogeneous bases (like K₃PO₄) that have lower solubility, moderating the concentration of base in solution.
-
Use an Excess: A common practical solution is to use a slight excess (1.2–1.5 equivalents) of the boronic acid reagent to compensate for some degradation.[2]
Protocol: Preparation of a Stabilized MIDA Boronate Ester
This protocol allows for the conversion of a sensitive fluorinated boronic acid into a highly stable, air- and chromatography-stable MIDA boronate, perfect for slow-release cross-coupling.
Materials:
-
Fluorinated boronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.1 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a stir bar and a Dean-Stark apparatus, add the fluorinated boronic acid and N-methyliminodiacetic acid.
-
Add DMSO (approx. 0.5 M concentration relative to the boronic acid) and toluene (equal volume to DMSO).
-
Heat the mixture to 110 °C under an inert atmosphere.
-
Water will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction by TLC or LC-MS until full conversion of the boronic acid is observed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Precipitate the MIDA boronate by adding the reaction mixture dropwise to a large volume of vigorously stirring diethyl ether or another non-polar solvent.
-
Collect the solid product by vacuum filtration, wash with the non-polar solvent, and dry under high vacuum. The resulting MIDA boronate is typically a stable, crystalline solid.
Q4: My diagnosis suggests direct catalyst poisoning, likely by fluoride. How can I design a more resilient catalytic system?
Fluoride-induced deactivation occurs at the palladium center. Therefore, the solution lies in modifying the catalyst's coordination sphere to make it more robust.
Strategy 1: Ligand Selection is Paramount The ligand's job is to stabilize the palladium center, promote the desired reaction steps (oxidative addition, reductive elimination), and protect the metal from inhibitors like fluoride. For challenging fluorinated substrates, bulky and electron-rich phosphine ligands are the gold standard.[2][16]
| Ligand | Recommended Precatalyst | Key Features & Applications |
| XPhos | XPhos Pd G3/G4 | Highly active for aryl chlorides and electron-deficient substrates. Excellent general-purpose ligand. |
| SPhos | SPhos Pd G3/G4 | Similar to XPhos, often provides complementary reactivity. Very effective for sterically hindered couplings. |
| RuPhos | RuPhos Pd G3/G4 | Its high electron density is particularly useful for facilitating difficult oxidative additions. |
| tBu₃P | Pd₂(dba)₃ + tBu₃P·HBF₄ | A very bulky and electron-rich ligand. Can be effective but is highly air-sensitive. |
Strategy 2: Judicious Choice of Fluoride Source If your protocol requires a fluoride-containing base (like CsF, often necessary for transmetalation of electron-poor boronates[17]), its role is twofold: base and fluoride source.
-
Minimize Excess: Use the minimum amount of fluoride base necessary for efficient transmetalation (typically 2-3 equivalents).
-
Consider Alternatives: If using a trifluoroborate salt, which already contains fluoride, try a non-fluoride base like K₃PO₄ or K₂CO₃ first, as the salt's own fluoride may be sufficient upon hydrolysis.
Strategy 3: Use a Modern Precatalyst Modern palladium precatalysts (e.g., the G3 and G4 palladacycles) are designed to generate the active, monoligated Pd(0) species cleanly and rapidly.[14] This efficient initiation ensures the catalyst enters the productive cycle quickly, minimizing the time it could be vulnerable to deactivation pathways.
The diagram below illustrates the competing pathways of a productive catalytic cycle versus deactivation routes.
Caption: Competing reaction pathways in Suzuki-Miyaura coupling with fluorinated reagents.
Frequently Asked Questions (FAQs)
-
Q: I see a black precipitate in my reaction vial. What is it, and is the reaction salvageable?
-
A: This is almost certainly "palladium black," which consists of fine particles of inactive, aggregated Pd(0) metal.[7] It signifies that the catalyst has decomposed, likely because the ligands failed to stabilize the Pd(0) intermediates. Salvaging the reaction is difficult, as the active catalyst is gone. The best course of action is to filter the reaction mixture (if possible) and add a fresh charge of catalyst and ligand, but prevention is a much better strategy.
-
-
Q: For a highly electron-deficient aryl fluoride, should I use the boronic acid, pinacol ester, or trifluoroborate salt?
-
A: For maximum stability, the MIDA boronate or trifluoroborate salt is recommended.[2][11][12] Pinacol esters are also a significant improvement over boronic acids.[18] The choice may depend on downstream purification; MIDA boronates are exceptionally stable, while excess boronic acid from a trifluoroborate salt can sometimes be removed with a specific wash. Start with the pinacol ester or trifluoroborate salt due to their commercial availability and ease of use.
-
-
Q: How critical is the "inert atmosphere"?
-
A: It is absolutely critical. Oxygen can contribute to the homocoupling of boronic acids and can also lead to the oxidation and degradation of the phosphine ligands and the palladium catalyst.[14] Furthermore, failure to maintain an inert atmosphere often means atmospheric moisture is entering the reaction, which directly contributes to protodeboronation. Always use properly degassed solvents and maintain a positive pressure of a dry, inert gas like argon.
-
References
-
Martínez-Vivas, S., Poyatos, M., & Peris, E. (2025). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. Chemical Science. [Link]
- Martínez-Vivas, S., Poyatos, M., & Peris, E. (2025). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. RSC Publishing.
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from Wikipedia. [Link]
-
Grushin, V. V. (1998). Fluoride-Catalyzed Reduction of Palladium(II) to Palladium(0)−Phosphine Complexes. Organometallics, 17(25), 5434–5435. [Link]
-
Grushin, V. V. (1998). Fluoride-Catalyzed Reduction of Palladium(II) to Palladium(0)−Phosphine Complexes. ACS Publications. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(21), 7575–7587. [Link]
-
Martínez-Vivas, S., Poyatos, M., & Peris, E. (2025). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. ResearchGate. [Link]
-
Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Advanced Synthesis & Catalysis, 362(13), 2686-2692. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1365–1379. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link]
-
Ito, H., et al. (2021). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au, 1(11), 1957–1967. [Link]
-
Lebbyy, A. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions? ResearchGate. [Link]
-
Thomas, A. A., & Denmark, S. E. (2014). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Angewandte Chemie International Edition, 53(42), 11114-11118. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]
-
Kohlmann, J., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12266-12278. [Link]
-
Reddy, V. P., et al. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 81(17), 7334–7340. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Fluoride-induced redox-switchable behaviour of a palladium( ii )/( iv ) couple - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08203F [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in Cross-Coupling with Substituted Phenylboronic Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with regioselectivity when using substituted phenylboronic acids. Here, we move beyond standard protocols to provide in-depth troubleshooting strategies and mechanistic explanations to empower you to solve complex synthetic challenges.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when dealing with regioselectivity in Suzuki-Miyaura couplings.
Q1: What exactly is regioselectivity in the context of my Suzuki-Miyaura reaction?
A1: Regioselectivity refers to the preferential reaction at one specific position over other possible positions on a molecule. In this context, it most often applies to reactions with polyhalogenated substrates (e.g., a dichlorobenzene ring). The goal is to couple the substituted phenylboronic acid to a specific carbon-halogen bond, leaving the other(s) intact for subsequent transformations. Poor regioselectivity leads to a mixture of isomers, complicating purification and reducing the yield of the desired product.
Q2: What are the primary factors that control the regioselectivity of my reaction?
A2: The outcome of your reaction is a delicate balance of several interconnected factors. The main levers you can pull are:
-
Steric Hindrance: The size of substituents near the reactive site on both the aryl halide and the phenylboronic acid.[1][2][3]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both coupling partners.[1][4][5]
-
Catalyst System (Palladium & Ligand): The choice of ligand is paramount. Bulky, electron-rich phosphine ligands can overcome steric barriers and accelerate key steps in the catalytic cycle.[2][6][7][8]
-
Base: The base is not merely a passive component; it activates the boronic acid by converting it to a more nucleophilic borate anion, influencing the rate-determining transmetalation step.[9][10]
-
Solvent: The solvent can influence the stability of catalytic intermediates and, in some cases, even switch the selectivity of the reaction.[11][12][13]
Q3: My reaction with an ortho-substituted phenylboronic acid is giving very low yield, while the meta and para isomers work perfectly. Why?
A3: This is a classic and frequent challenge rooted in steric hindrance. The substituent at the ortho-position physically blocks the boron center, making it difficult for the boronic acid to approach the palladium complex during the crucial transmetalation step.[3][4] This steric clash significantly slows down the reaction, often leading to low conversion or favoring side reactions like protodeborylation. The general reactivity trend is often para > meta >> ortho.[4]
Q4: Can changing the base really affect which regioisomer I get?
A4: Yes, absolutely. The base plays a critical role in the formation of the reactive borate species (R-B(OH)₃⁻).[9][10] The concentration and reactivity of this species directly impact the transmetalation step. A weaker base might not efficiently generate the borate, slowing the entire reaction. Conversely, a very strong base can accelerate competing side reactions. In competitive systems, the choice and stoichiometry of the base can tip the equilibrium and favor one reaction pathway over another, thereby influencing the product ratio.[9][10]
Q5: How critical is my choice of solvent? I thought it was just to dissolve the reagents.
A5: Solvent choice can be surprisingly influential. While dissolving reagents is its primary function, the solvent's polarity can stabilize or destabilize key intermediates and transition states in the catalytic cycle.[11][12][13] For instance, polar aprotic solvents like DMF or acetonitrile have been shown to switch the chemoselectivity in couplings of chloroaryl triflates compared to nonpolar solvents like toluene or THF.[11][12] This is often attributed to the stabilization of anionic palladium complexes, which alters the relative rates of oxidative addition at different sites.[11][13] However, this effect does not always correlate directly with the dielectric constant, indicating a more complex interaction may be at play.[12][13]
Troubleshooting Guides
This section provides structured, in-depth guides to address specific experimental failures.
Guide 1: Poor or No Reaction with Sterically Hindered Substrates
Problem: You are attempting to couple an ortho-substituted phenylboronic acid or a sterically demanding aryl halide, and you observe low conversion, no product, or significant decomposition of starting materials.
Underlying Cause: The primary hurdle is steric hindrance, which can impede two key steps in the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and/or transmetalation between the organoboronic acid and the Pd(II) complex.
Caption: Troubleshooting workflow for sterically hindered couplings.
-
Re-evaluate Your Ligand: For sterically demanding couplings, standard ligands like triphenylphosphine (PPh₃) are often inadequate. You must switch to bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands").[2][7]
-
Recommended Ligands: SPhos, XPhos, RuPhos.
-
Causality: These ligands possess two key features. Their large steric bulk promotes the final, product-releasing reductive elimination step, while their electron-rich nature facilitates the initial, often rate-limiting, oxidative addition step, especially with less reactive aryl chlorides.[3][6]
-
-
Strengthen Your Base: A common mistake is using a base that is too weak, like sodium carbonate (Na₂CO₃), for a challenging coupling.
-
Recommended Bases: Potassium phosphate (K₃PO₄), Cesium carbonate (Cs₂CO₃).
-
Causality: These stronger bases are more effective at converting the boronic acid to the tetrahedral borate anion [Ar-B(OH)₃]⁻.[9][10] This anionic species is significantly more nucleophilic than the neutral boronic acid, accelerating the transmetalation step, which is often slowed by steric hindrance.
-
-
Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) can lead to more consistent generation of the active Pd(0) species compared to using separate Pd sources like Pd(OAc)₂.[14][15] This is especially important in difficult reactions where catalyst lifetime is a concern.
Guide 2: Incorrect Regioisomer Formed with Polyhalogenated Substrates
Problem: Your reaction on a substrate with multiple, identical halogens (e.g., 2,4-dichloropyridine) yields the wrong isomer or a mixture of isomers.
Underlying Cause: The inherent electronic properties and steric environment of the carbon-halogen bonds are competing. Oxidative addition, the selectivity-determining step, is favored at the most electrophilic (electron-poor) and sterically accessible carbon.[5][16]
Caption: Factors governing regioselectivity in polyhalogenated systems.
-
Analyze the Substrate: Before starting, analyze the electronic nature of your polyhalogenated substrate. In heteroaromatics, positions adjacent to the heteroatom (e.g., C2 in pyridine) are often more electron-deficient and thus more reactive toward oxidative addition.[5][17] Computational tools or literature precedents on similar systems can help predict the intrinsic reactivity.[16][18]
-
Leverage Ligand Effects: While intrinsic electronic effects provide a baseline, you can often override them with the right ligand.[17]
-
To Target the More Hindered Site: Using a very bulky ligand (e.g., P(t-Bu)₃ or QPhos) can sometimes disfavor reaction at the most accessible site, forcing the catalyst to react at a more sterically crowded but electronically favorable position.[5][17]
-
To Target the More Electron-Rich Site: This is more challenging. It may require a catalyst system that operates under different mechanism or the installation of a temporary directing group.
-
-
Exploit Directing Groups: If your substrate has a nearby functional group with a lone pair (e.g., -OMe, -CONR₂), it may chelate to the palladium center. This can direct the oxidative addition to an adjacent C-X bond, even if it is not the most electronically favored site.[19] Sometimes, changing the catalyst to one known for strong chelation control can improve selectivity.
Data Summary: Influence of Substituents on Phenylboronic Acid Reactivity
The position of substituents on the phenylboronic acid has a predictable impact on reactivity, primarily due to steric and electronic effects.
| Substituent Position | Primary Influencing Factor | General Reactivity Trend | Rationale |
| ortho | Steric Hindrance | Very Low | The substituent physically blocks the boron center, impeding the crucial transmetalation step.[3][4][16] |
| meta | Electronic Effect | Moderate to High | The electronic effect (donating or withdrawing) influences the nucleophilicity of the aryl group without significant steric penalty.[4] |
| para | Electronic Effect | High | The substituent exerts its maximum electronic effect on the C-B bond with no steric interference, generally leading to the highest reactivity.[4] |
Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki-Miyaura Coupling
This protocol provides a robust starting point for difficult couplings, such as those involving ortho-substituted boronic acids or deactivated aryl chlorides.
Materials:
-
Aryl Halide (1.0 equiv)
-
Substituted Phenylboronic Acid (1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 5:1 ratio, degassed)
-
Reaction Vessel (e.g., oven-dried Schlenk flask or microwave vial) with a stir bar
Procedure:
-
Vessel Preparation: To the oven-dried reaction vessel, add the aryl halide (1.0 equiv), the substituted phenylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (2 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., to achieve a 0.1 M concentration with respect to the aryl halide) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously. A typical starting temperature is 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a slight increase in temperature or the addition of a further portion of catalyst (1 mol%) may be beneficial.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Purification of Boronic Acids via Diethanolamine Adduct Formation
If you suspect the purity of your boronic acid is causing issues (leading to catalyst poisoning or side reactions), this procedure can be used for purification.[15]
Materials:
-
Crude Substituted Phenylboronic Acid (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Anhydrous solvent (e.g., Toluene or THF)
Procedure:
-
Dissolution: Dissolve the crude boronic acid in a minimal amount of the chosen anhydrous solvent in a flask with a stir bar.
-
Adduct Formation: While stirring, add diethanolamine (1.0 equiv) dropwise. A precipitate of the boronate ester should form.
-
Isolation: Continue stirring the slurry for 15-20 minutes to ensure complete precipitation.
-
Filtration: Isolate the white solid product by vacuum filtration.
-
Washing & Drying: Wash the solid with a small amount of cold solvent and dry it thoroughly under vacuum. This stable, purified diethanolamine adduct can now be used directly in your Suzuki-Miyaura coupling reaction.
References
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal.
- Regioselective Suzuki–Miyaura Reactions of Aromatic Bis-triflates: Electronic versus Steric Effects.Synthesis.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). Israel Journal of Chemistry.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014).
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). Israel Journal of Chemistry.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (2022). Dalton Transactions.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2020). Israel Journal of Chemistry.
- A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling.BenchChem.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science.
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
- Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. (2013). Journal of the American Chemical Society.
- Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. (2023). Digital Discovery.
- Why is the Suzuki-Miyaura coupling reaction steric sensitive?Reddit r/chemistry.
- Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. (2012). The Journal of Organic Chemistry.
- Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. (2023). Chemical Science.
- Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020). Beilstein Journal of Organic Chemistry.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science.
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Chemical Science.
- Effect of different bases on the Suzuki-Miyaura coupling.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry.
- Cross-Coupling Reaction Manual: Desk Reference.Sigma-Aldrich.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.YouTube.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids.BenchChem.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 17. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Technical Support Center: Scaling Up Suzuki-Miyaura Reactions with 5-Fluoro-2-(isopropoxymethyl)phenylboronic Acid
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in scaling up Suzuki-Miyaura cross-coupling reactions. It provides in-depth technical advice, troubleshooting strategies, and frequently asked questions (FAQs) specifically tailored to the use of 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid, a substrate with unique steric and electronic properties that demand careful consideration during process development.
Understanding the Substrate: A Triumvirate of Challenges
Successfully scaling any reaction begins with a fundamental understanding of the starting materials. This compound presents a combination of features that can complicate the Suzuki-Miyaura coupling:
-
Steric Hindrance: The ortho-isopropoxymethyl group significantly encumbers the boron center. This steric bulk can impede the crucial transmetalation step in the catalytic cycle, where the organic moiety is transferred from boron to the palladium catalyst.[1][2] Efficient coupling requires catalysts and ligands specifically designed to overcome this hindrance.
-
Electronic Effects: The fluorine atom at the 5-position is electron-withdrawing, which can influence the reactivity of the boronic acid. While electron-withdrawing groups can sometimes retard the rate of aryltrifluoroborate solvolysis, their effect on boronic acids in the catalytic cycle is complex and must be considered during optimization.[3][4][5]
-
Boronic Acid Instability: Like many boronic acids, this substrate is susceptible to side reactions, most notably protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom) and homocoupling (dimerization of the boronic acid).[6][7] These side reactions become more pronounced under harsh conditions (e.g., high temperatures, prolonged reaction times, or excessively strong bases) often encountered during scale-up, leading to yield loss and complex impurity profiles.[8]
The Suzuki-Miyaura Catalytic Cycle: Key Stages
Understanding the mechanism is critical for effective troubleshooting. The reaction proceeds through a well-defined cycle involving a palladium catalyst.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylboronic Acids
For the modern researcher in synthetic chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of biaryl scaffolds. The choice of the boronic acid is a critical parameter dictating the efficiency and outcome of this transformation. This guide provides an in-depth comparison of the reactivity of fluorinated phenylboronic acids versus their non-fluorinated parent, offering field-proven insights and experimental data to inform your synthetic strategies.
The Fluorine Factor: More Than Just an Electronic Effect
The introduction of fluorine into a phenylboronic acid backbone does more than simply alter its electronic properties; it imparts a unique combination of steric and electronic characteristics that can profoundly influence the course of a Suzuki-Miyaura coupling. Understanding these nuances is key to predicting reactivity and optimizing reaction conditions.
A primary indicator of a boronic acid's reactivity is its Lewis acidity, which can be quantified by its pKa value. The presence of the highly electronegative fluorine atom generally increases the Lewis acidity of the boronic acid by withdrawing electron density from the boron center. This enhanced acidity can facilitate the formation of the boronate anion, a key intermediate in the transmetalation step of the catalytic cycle.
However, the position of the fluorine substituent on the phenyl ring plays a crucial role in determining the magnitude of this effect. The interplay of inductive and resonance effects leads to a non-linear relationship between fluorine substitution and acidity.
The Electronic Tug-of-War: Inductive vs. Resonance Effects
The influence of a fluorine substituent on the acidity of a phenylboronic acid is a classic example of the balance between inductive and resonance effects. The strong inductive effect (-I) of fluorine withdraws electron density through the sigma bond framework, increasing acidity. Conversely, the resonance effect (+M) of fluorine's lone pairs can donate electron density to the aromatic ring, which can counteract the inductive effect. The net impact depends on the substituent's position.
Quantitative Comparison of Physicochemical Properties
The following table summarizes the pKa values for phenylboronic acid and its monofluorinated isomers, illustrating the impact of fluorine substitution on Lewis acidity.
| Compound | pKa | Positional Effect |
| Phenylboronic Acid | 8.86[1] | - |
| 2-Fluorophenylboronic Acid | 8.07 | Strong inductive effect and potential for intramolecular hydrogen bonding stabilize the boronate anion, increasing acidity. |
| 3-Fluorophenylboronic Acid | 7.78 | Dominant inductive effect significantly increases acidity. |
| 4-Fluorophenylboronic Acid | 8.77[1][2] | Inductive and resonance effects are opposing, resulting in a minimal net effect on acidity compared to the unsubstituted analog. |
The Suzuki-Miyaura Coupling: A Mechanistic Perspective
To appreciate the comparative reactivity, we must first understand the catalytic cycle of the Suzuki-Miyaura reaction. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step. The electronic nature of the phenylboronic acid directly impacts the efficiency of this transfer.
Performance in Suzuki-Miyaura Coupling: A Comparative Analysis
While increased Lewis acidity might suggest enhanced reactivity, the reality in Suzuki-Miyaura coupling is more complex. Electron-withdrawing groups on the phenylboronic acid can, in some cases, hinder the transmetalation step, leading to slower reactions or lower yields. Conversely, electron-donating groups are generally found to accelerate this step.
The following data, compiled from a study by Pérez-Mayoral et al., provides a direct comparison of the performance of phenylboronic acid and 4-fluorophenylboronic acid in the coupling with 1-bromo-4-fluorobenzene.
| Boronic Acid | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| Phenylboronic acid | 70 | 3 | 75 |
| 8 | 85 | ||
| 24 | 90 | ||
| 48 | 92 | ||
| 4-Fluorophenylboronic acid | 70 | 3 | 70 |
| 8 | 88 | ||
| 24 | 95 | ||
| 48 | 98 | ||
| Phenylboronic acid | 110 | 3 | 90 |
| 8 | 95 | ||
| 24 | 98 | ||
| 48 | 98 | ||
| 4-Fluorophenylboronic acid | 110 | 3 | 95 |
| 8 | 98 | ||
| 24 | 99 | ||
| 48 | 99 |
Data sourced from Pérez-Mayoral, E., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 433.
These results indicate that under these specific conditions, 4-fluorophenylboronic acid exhibits comparable, and at higher temperatures and longer reaction times, slightly superior reactivity to phenylboronic acid. This highlights that the electronic effect of a para-fluoro substituent does not significantly impede the reaction and may even be beneficial under certain conditions.
The Case of Ortho- and Meta-Fluorophenylboronic Acids
Direct side-by-side comparative data for the ortho- and meta-isomers under identical conditions is less common in the literature. However, we can infer their expected reactivity based on their electronic properties.
-
3-Fluorophenylboronic acid , with the strongest inductive electron-withdrawing effect and highest acidity among the monofluorinated isomers, is anticipated to be less reactive in many standard Suzuki coupling protocols. The significantly reduced electron density on the aromatic ring can slow down the transmetalation step.
-
2-Fluorophenylboronic acid presents a more complex scenario. While its acidity is enhanced, steric hindrance from the ortho-substituent can also play a role, potentially slowing the reaction. However, in some cases, ortho-substituents can promote reductive elimination.
Experimental Protocol: A Self-Validating System
The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic aryl bromide with a phenylboronic acid. This procedure is designed to be self-validating, with clear steps for reaction setup, monitoring, and product isolation.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Methodology:
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), the phenylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
-
Conclusion: A Tale of Subtle Influences
The choice between a fluorinated and a non-fluorinated phenylboronic acid is not a simple matter of electron-withdrawing versus neutral substitution. The position of the fluorine atom significantly influences the electronic properties and, consequently, the reactivity in Suzuki-Miyaura coupling. While para-fluorination appears to have a minimal to slightly positive effect on reactivity, meta-fluorination is generally expected to be detrimental. The impact of ortho-fluorination is more complex, with both steric and electronic factors at play. This guide provides the foundational knowledge and experimental context to empower researchers to make informed decisions in their synthetic endeavors, ultimately leading to more efficient and successful outcomes.
References
-
Zukowska, G., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. [Link]
- BenchChem (2025). A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling. BenchChem Technical Guides.
-
Pérez-Mayoral, E., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 433. [Link]
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. [Link]
-
Kohlmann, J., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218-12232. [Link]
-
Adamczyk-Woźniak, A., et al. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677-702. [Link]
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A Comparative Guide to the Suzuki-Miyaura Coupling Performance of 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid and Other Ortho-Substituted Boronic Acids
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and substituted aromatic compounds. The choice of boronic acid is critical to the success of this reaction, particularly when dealing with sterically hindered substrates. This guide provides an in-depth technical comparison of the performance of 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid against other common ortho-substituted phenylboronic acids. By understanding the interplay of steric and electronic effects, researchers can make more informed decisions in catalyst selection and reaction optimization, ultimately accelerating their synthetic endeavors.
The Challenge of Ortho-Substitution in Suzuki-Miyaura Coupling
The presence of substituents at the ortho position of a phenylboronic acid introduces significant steric hindrance, which can impede the key transmetalation step of the Suzuki-Miyaura catalytic cycle. This often leads to lower reaction yields, slower reaction times, and the need for more specialized and expensive catalyst systems. However, ortho-substituted biaryls are crucial motifs in many pharmaceuticals and functional materials, making the ability to efficiently synthesize them a key objective in modern organic chemistry.
This guide will explore how the unique structural features of this compound, namely the combination of a fluorine atom and a bulky isopropoxymethyl group, influence its reactivity in comparison to other ortho-substituted analogs.
Structural and Electronic Considerations of Ortho-Substituents
The performance of an ortho-substituted phenylboronic acid in Suzuki-Miyaura coupling is a delicate balance of steric and electronic factors.
-
Steric Effects: The size and conformation of the ortho-substituent directly impact the approach of the boronic acid to the palladium center during transmetalation. Larger groups can significantly slow down or even inhibit this step.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituent alters the electron density of the phenyl ring and the C-B bond. Electron-withdrawing groups can increase the Lewis acidity of the boron atom, potentially facilitating the formation of the boronate species required for transmetalation. Conversely, they can also decrease the nucleophilicity of the aryl group being transferred.[1]
The interplay of these effects is illustrated in the structural comparison of the boronic acids discussed in this guide.
Figure 1: Structural comparison of selected ortho-substituted phenylboronic acids.
Performance Comparison in Suzuki-Miyaura Coupling
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Hypothetical | Hypothetical | Hypothetical | Hypothetical | Hypothetical | Expected High | N/A |
| 2-Methoxyphenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 10 | 52 | [2] |
| 2,6-Dimethylphenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | 24 | 91 | [3] |
| 2-(Trifluoromethyl)phenylboronic acid | 2-bromo-1,3-dichloro-5-nitrobenzene | Pd₂(dba)₃ / L1* | K₂CO₃ | THF | 60 | 1 | 85 | [4] |
*L1 = 4-(2-(diphenylphosphino)phenyl)morpholine
Analysis of Performance:
-
This compound: While specific experimental data is elusive, the structural features of this boronic acid suggest a high potential for successful coupling. The fluorine atom, being a small and electron-withdrawing group, can enhance the acidity of the boronic acid moiety, which is beneficial for the reaction.[5] The isopropoxymethyl group, while sterically demanding, may also play a role in stabilizing the transition state through coordination with the palladium catalyst, a phenomenon observed with other ortho-alkoxy substituents.[2] This potential for intramolecular assistance could counteract the negative steric effects.
-
2-Methoxyphenylboronic acid: The moderate yield obtained in the coupling with a highly substituted pyridine derivative highlights the challenges of steric hindrance.[2] The methoxy group is less bulky than an isopropoxymethyl group, suggesting that the latter might require more optimized conditions.
-
2,6-Dimethylphenylboronic acid: The high yield achieved in this case, even with two ortho-substituents, underscores the importance of a highly active catalyst system, such as those employing bulky, electron-rich Buchwald phosphine ligands.[3] This demonstrates that with the right catalyst, even very hindered substrates can be coupled effectively.
-
2-(Trifluoromethyl)phenylboronic acid: The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact reactivity. The high yield in this example, using a specialized ligand, showcases that electronic effects can be harnessed to achieve efficient coupling.[4]
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling of Ortho-Substituted Boronic Acids
The following protocol is a robust starting point for researchers working with sterically hindered ortho-substituted boronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrate combinations.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Ortho-substituted phenylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, or other Buchwald-type ligand, 2-4 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF, 0.1-0.2 M)
-
Degassed water (if using a biphasic system)
-
Schlenk flask or sealed microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add the aryl halide, ortho-substituted phenylboronic acid, base, palladium precatalyst, and phosphine ligand.
-
Solvent Addition: Add the degassed solvent(s) to the reaction vessel via syringe.
-
Degassing: If not already performed on the individual components, thoroughly degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. If a biphasic system was used, separate the layers. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos): These ligands are crucial for promoting the oxidative addition of the aryl halide to the palladium center and facilitating the reductive elimination step, both of which can be slow for sterically hindered substrates.[6]
-
Strong, Non-Nucleophilic Bases (e.g., K₃PO₄, Cs₂CO₃): A strong base is required to form the boronate species, which is the active nucleophile in the transmetalation step. Carbonate and phosphate bases are often preferred as they are less likely to cause side reactions compared to hydroxide bases.
-
Anhydrous and Degassed Solvents: Oxygen can oxidize the Pd(0) catalyst, leading to deactivation. Water can participate in protodeboronation, a major side reaction that consumes the boronic acid. Therefore, using anhydrous and thoroughly degassed solvents is critical for achieving high yields.
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The successful application of ortho-substituted phenylboronic acids in Suzuki-Miyaura coupling hinges on a clear understanding of the steric and electronic challenges they present. While direct comparative data for This compound is currently limited, its unique combination of a small, electron-withdrawing fluorine atom and a potentially coordinating isopropoxymethyl group makes it a promising reagent for the synthesis of complex biaryl structures. The key to unlocking its full potential, as with other sterically hindered boronic acids, lies in the judicious selection of advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands, and the careful optimization of reaction conditions to minimize side reactions. This guide serves as a foundational resource for researchers to navigate the complexities of coupling ortho-substituted boronic acids and to rationally design efficient and high-yielding synthetic routes.
References
-
The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. (2025). ResearchGate. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2003). Organometallics. [Link]
-
Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. (2010). The Journal of Organic Chemistry. [Link]
-
A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. (2001). Journal of the American Chemical Society. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). ResearchGate. [Link]
-
Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. (2010). Angewandte Chemie International Edition. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research. [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2018). ResearchGate. [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2025). ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. [Link]
-
Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). ResearchGate. [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. (n.d.). ResearchGate. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
High-Power and High-Performance Catalyst for Suzuki Coupling Reaction. (2022). MDPI. [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). PubMed. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). ProQuest. [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2021). Chemical Science. [Link]
-
Organoborane coupling reactions (Suzuki coupling). (2002). Journal of Organometallic Chemistry. [Link]
-
Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid using Pd catalyzed AM4-HDA porous polymer as a catalyst. (n.d.). ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid in the presence of Pd-bpydc-Nd (3) when various bases are employed. (n.d.). ResearchGate. [Link]
-
Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with phenylboronic acid catalyzed by 1–3. (n.d.). ResearchGate. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2015). Molecules. [Link]
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. [Link]
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- 3. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Structural Validation of Suzuki Coupling Products: Mass Spectrometry vs. 2D NMR
<_ _>
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] However, the synthesis of the target molecule is only half the battle; rigorous structural validation is paramount to ensure the integrity of downstream applications. This guide provides an in-depth comparison of two cornerstone analytical techniques for this purpose: Mass Spectrometry (MS) and two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Imperative of Orthogonal Validation
Relying on a single analytical technique for structural confirmation can be a precarious approach. Each method possesses inherent strengths and limitations. A more robust strategy involves orthogonal validation, where two or more techniques with different underlying principles are employed. This guide will demonstrate how the complementary nature of Mass Spectrometry, which provides molecular weight information, and 2D NMR, which elucidates atomic connectivity, offers a powerful and comprehensive approach to structural elucidation.
Mass Spectrometry: A Rapid and Sensitive Tool for Molecular Weight Determination
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3][4] It is an exceptionally sensitive method, often requiring only picomoles of sample, making it ideal for the initial confirmation of a successful Suzuki coupling reaction.
Ionization Techniques: The Gateway to the Mass Analyzer
The choice of ionization method is critical and depends on the physicochemical properties of the analyte.[3] For typical Suzuki coupling products, which are often small, non-polar, and volatile organic molecules, several options are available.[4]
-
Electron Ionization (EI): This is a "hard" ionization technique that bombards the sample with high-energy electrons.[5] While it reliably produces a molecular ion peak (M+•), it also causes extensive fragmentation.[5][6] This fragmentation pattern can be a double-edged sword: it provides valuable structural information but can sometimes lead to the absence of a discernible molecular ion, complicating interpretation.[6]
-
Electrospray Ionization (ESI): A "soft" ionization technique, ESI is well-suited for polar and thermally labile molecules.[3][7] It typically produces protonated molecules ([M+H]+) or other adducts with minimal fragmentation, making it easier to identify the molecular weight of the product.[3] Nano-electrospray ionization mass spectrometry (nanoESI-MS) has been successfully used to monitor Suzuki coupling reactions in real-time, identifying not only the product but also catalytic intermediates.[8]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization method, MALDI is particularly useful for high molecular weight compounds and is less common for routine small molecule analysis but can be employed if other methods fail.[4][5]
Interpreting the Mass Spectrum: More Than Just a Molecular Weight
A high-resolution mass spectrometer (HRMS) can provide the exact mass of the product, allowing for the determination of its elemental composition. This is a crucial step in confirming the identity of a newly synthesized compound. The isotopic distribution pattern of the molecular ion peak can also be highly informative, especially when elements with characteristic isotopic signatures (e.g., chlorine, bromine) are present in the molecule.
Experimental Protocol: Mass Spectrometry Analysis of a Suzuki Coupling Product
-
Sample Preparation: Dissolve a small amount (typically <1 mg) of the purified Suzuki coupling product in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 10-100 µg/mL.
-
Instrument Setup:
-
Choose an appropriate ionization source (e.g., ESI for a polar product, EI for a non-polar, volatile product).
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the expected molecular ion.
-
Calibrate the mass analyzer using a known standard to ensure accurate mass measurement.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a relevant m/z range.
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]+, [M]+•, etc.).
-
Compare the measured exact mass to the theoretical mass of the expected product.
-
Analyze the isotopic pattern for consistency with the proposed structure.
-
If fragmentation is observed, attempt to rationalize the major fragment ions to further support the structure.
-
2D NMR Spectroscopy: The Gold Standard for Unambiguous Structural Elucidation
While mass spectrometry provides the molecular formula, it does not reveal the connectivity of the atoms. For this, we turn to 2D NMR spectroscopy, a suite of experiments that provide through-bond and through-space correlations between nuclei.[9] For the structural validation of Suzuki coupling products, three key experiments are indispensable: COSY, HSQC, and HMBC.
The Power of Two Dimensions
2D NMR experiments spread the NMR signals into two frequency dimensions, which helps to resolve overlapping signals that can be problematic in complex 1D spectra.[9] These experiments reveal correlations between different nuclei, allowing for the piecing together of the molecular structure.[9]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[10] It is the workhorse for establishing proton-proton connectivity within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (or other heteronuclei like 15N).[9][11][12] It is an incredibly powerful tool for assigning carbon resonances and confirming which protons are attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[10][12] HMBC is crucial for connecting different spin systems and for identifying quaternary carbons, which are not observed in HSQC spectra.
Experimental Workflow: 2D NMR for Structural Validation
Caption: A typical workflow for 2D NMR-based structural validation of a Suzuki coupling product.
Experimental Protocol: 2D NMR Analysis
-
Sample Preparation:
-
Dissolve 5-25 mg of the purified product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).[13]
-
Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette.
-
Transfer the solution to a clean, high-quality NMR tube.
-
-
Instrument Setup:
-
Lock and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire standard 1D proton and carbon spectra to determine the chemical shift ranges and appropriate spectral widths for the 2D experiments.
-
-
Data Acquisition:
-
Run the COSY, HSQC, and HMBC experiments using standard pulse programs.
-
Optimize acquisition parameters (e.g., number of scans, relaxation delay) based on the sample concentration.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., Mnova, TopSpin).
-
Analyze the cross-peaks in each spectrum to build up a complete picture of the molecular structure. Start with the COSY to identify spin systems, then use the HSQC to assign carbons, and finally, use the HMBC to connect the fragments and confirm the overall connectivity.
-
Head-to-Head Comparison: Mass Spectrometry vs. 2D NMR
| Feature | Mass Spectrometry | 2D NMR Spectroscopy |
| Primary Information | Molecular Weight & Elemental Composition | Atomic Connectivity & 3D Structure |
| Sensitivity | High (picomole to femtomole) | Moderate (micromole to millimole) |
| Sample Requirement | Low (<1 mg) | High (5-25 mg) |
| Analysis Time | Fast (minutes) | Slow (hours to days) |
| Structural Detail | Limited (infers connectivity from fragmentation) | High (unambiguous connectivity) |
| Cost | Generally lower | Generally higher |
| Key Advantage | Rapid confirmation of product formation | Definitive structural elucidation |
The Synergistic Approach: A Self-Validating System
The true power of these techniques lies in their combined use. Mass spectrometry provides a quick and highly sensitive confirmation that a reaction has produced a compound of the expected molecular weight. 2D NMR then provides the detailed blueprint of the molecule's structure, confirming that the desired regio- and stereoisomer has been formed. When the molecular formula from HRMS is in complete agreement with the detailed connectivity map from 2D NMR, the researcher can have a high degree of confidence in the assigned structure.
Conclusion
In the rigorous world of chemical research and drug development, certainty is paramount. While both mass spectrometry and 2D NMR are powerful techniques in their own right, their synergistic application provides a self-validating system for the structural confirmation of Suzuki coupling products. Mass spectrometry offers a rapid and sensitive initial check, while 2D NMR delivers the unambiguous and detailed structural information necessary for complete characterization. By understanding the principles, strengths, and limitations of each technique, researchers can make informed decisions to ensure the integrity and validity of their synthetic work.
References
-
Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spec. [Link]
-
ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]
-
ResearchGate. (n.d.). Ionization Methods in Organic Mass Spectrometry. [Link]
-
University of California, Riverside. (n.d.). NMR Sample Preparation. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
ResearchGate. (n.d.). High Throughput Experimentation and Continuous Flow Validation of Suzuki–Miyaura Cross‐Coupling Reactions. [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
PubMed. (2022, January 30). Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). Figure 3. Mass spectra for the Suzuki cross-coupling reaction between.... [Link]
-
National Institutes of Health. (n.d.). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. [Link]
-
Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
-
San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]
-
KCST. (n.d.). Organic Structure Determination Using 2 D Nmr Spectroscopy A Problem Based Approach Advanced Organic Chemistry. [Link]
-
University of California, San Diego. (n.d.). 2D NMR FOR THE CHEMIST. [Link]
-
ResearchGate. (n.d.). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. [Link]
-
Scribd. (n.d.). Suzuki Cross-Coupling Reaction Overview. [Link]
-
YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. [Link]
-
ACS Publications. (2026, January 16). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Harvard University. (n.d.). The Suzuki Reaction. [Link]
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. [Link]
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- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
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Navigating Steric Mountains: A Comparative Guide to Cross-Coupling Alternatives for Hindered Biaryl Synthesis
Introduction: The Challenge of Steric Hindrance in Biaryl Synthesis
For researchers in pharmaceutical and materials science, the biaryl scaffold is a cornerstone of molecular design. However, the synthesis of sterically congested biaryls—those with multiple substituents at the ortho positions—presents a significant synthetic hurdle.[1][2] While the Nobel Prize-winning Suzuki-Miyaura coupling is a powerful and widely used tool, its efficiency can diminish when faced with bulky coupling partners. This guide provides an in-depth comparison of key alternative cross-coupling methodologies, offering field-proven insights and experimental data to help you select the optimal strategy for synthesizing these challenging yet vital molecules.
The Negishi Coupling: A Powerful Ally for Crowded Spaces
The Negishi coupling, which pairs an organozinc reagent with an organic halide, stands out as a premier choice for constructing sterically hindered biaryls.[3][4][5] Its primary advantage lies in the high reactivity of the organozinc nucleophile, which often facilitates the crucial transmetalation step even with bulky substrates where other methods falter.
Why it Works for Hindered Systems:
-
High Reactivity: Organozinc reagents are more reactive than their boronic acid or organotin counterparts, accelerating the often rate-limiting transmetalation step.
-
Ligand Innovation: The development of bulky, electron-rich biarylphosphine ligands, such as RuPhos and SPhos, has dramatically expanded the scope of Negishi couplings to include previously inaccessible tri- and tetra-ortho-substituted biaryls.[3][5][6] These ligands promote the formation of highly active, monoligated Pd(0) species that are crucial for efficient catalysis.
-
Functional Group Tolerance: Modern protocols have demonstrated excellent tolerance for a wide range of functional groups, making it a versatile tool in complex molecule synthesis.[3][7]
Experimental Protocol: Synthesis of a Tri-ortho-substituted Biaryl using Negishi Coupling
This protocol is adapted from a procedure developed for challenging couplings, highlighting the use of a specialized ligand.[6]
Materials:
-
Ortho-substituted Aryl Halide (e.g., 2-chloro-1,3-dimethylbenzene) (1.0 equiv)
-
Ortho-substituted Arylzinc Chloride solution (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)
-
RuPhos (2-4 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 equiv) and RuPhos (0.04 equiv) to a flame-dried Schlenk tube.
-
Add the aryl halide (1.0 equiv) followed by anhydrous THF.
-
Stir the mixture at room temperature for 15 minutes to pre-form the active catalyst.
-
Slowly add the arylzinc chloride solution via syringe.
-
Heat the reaction mixture to 70-100 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle: The Negishi Coupling
Caption: Catalytic cycle of the Negishi coupling.
The Stille Coupling: Taming Tin for Complex Syntheses
The Stille coupling utilizes an organotin (stannane) reagent with an organic halide. While concerns over the toxicity of organotin compounds are valid, this method offers unique advantages, particularly its insensitivity to moisture and air, and broad functional group tolerance.[8][9] For hindered systems, the key is often in the reaction conditions and catalyst choice.
Why it Works for Hindered Systems:
-
Stability of Reagents: Organostannanes are generally stable to air and moisture, simplifying handling compared to Grignard or some organozinc reagents.[8]
-
Broad Compatibility: The reaction conditions are often neutral, preserving sensitive functional groups on complex substrates.[10]
-
Cocatalysis: The addition of copper(I) salts can significantly accelerate the transmetalation step, which is particularly beneficial for sterically demanding partners.
Limitations:
-
Toxicity: The primary drawback is the high toxicity of organotin reagents and byproducts.[8][11] Stoichiometric tin waste can also make product purification challenging.
-
Atom Economy: The use of tributyl- or trimethyltin reagents results in poor atom economy.[11]
Experimental Protocol: Stille Coupling for a Hindered Biaryl
This protocol is a general representation of modern Stille conditions.[10]
Materials:
-
Aryl Iodide (1.0 equiv)
-
Aryl Stannane (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Triphenylarsine (AsPh₃) (8 mol%)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In an inert atmosphere glovebox, combine the aryl iodide, aryl stannane, Pd₂(dba)₃, and AsPh₃ in a vial.
-
Add anhydrous dioxane and seal the vial.
-
Remove the vial from the glovebox and heat the reaction at 100 °C until the starting material is consumed (monitor by GC-MS).
-
Cool the reaction, dilute with an organic solvent, and wash with aqueous potassium fluoride (KF) to remove tin residues.
-
Separate the organic layer, dry, and concentrate.
-
Purify by column chromatography.
The Hiyama Coupling: A Fluoride-Activated Approach
The Hiyama coupling employs an organosilicon reagent and an organic halide.[12][13] A key feature is the requirement for an activator, typically a fluoride source like TBAF, to form a hypervalent silicon species that is competent for transmetalation.[12][14]
Why it Works for Hindered Systems:
-
Low Toxicity: Organosilanes and their byproducts are generally considered low in toxicity and environmentally benign, offering a greener alternative to Stille and sometimes Negishi couplings.[13][15]
-
Reagent Availability: A wide variety of organosilanes are commercially available or readily prepared.[15]
-
Fluoride-Free Variants: The Hiyama-Denmark coupling utilizes organosilanols, which can be activated by a base like NaOH, avoiding the use of fluoride that can be detrimental to silyl-protected functional groups.[14]
Limitations:
-
Activator Sensitivity: The need for a fluoride activator can limit the substrate scope, as fluoride can cleave common silicon-based protecting groups (e.g., silyl ethers).[12]
-
Reaction Rate: The activation step can sometimes lead to slower overall reaction rates compared to Negishi or Stille couplings.
Catalytic Cycle: The Hiyama Coupling
Caption: Mechanism of the Hiyama coupling, showing the initial activation step.
The Kumada Coupling: The Classic with Modern Refinements
As one of the first reported catalytic cross-coupling methods, the Kumada coupling uses highly reactive Grignard reagents (organomagnesium halides).[16] Its high reactivity can be a double-edged sword: excellent for difficult couplings but traditionally plagued by poor functional group tolerance.[16]
Why it Works for Hindered Systems:
-
Extreme Reactivity: The nucleophilicity of Grignard reagents is among the highest of all common organometallic reagents, making them very effective for coupling with sterically encumbered electrophiles.[17]
-
Nickel and Iron Catalysis: While palladium is often used, nickel and iron catalysts have shown excellent efficacy, providing alternative reactivity profiles.[16]
Limitations:
-
Poor Functional Group Tolerance: Grignard reagents are highly basic and react with acidic protons (alcohols, amines) and carbonyl groups, limiting their use in complex molecule synthesis.[16]
-
Modern Solutions: The development of "Knochel-type" functionalized Grignard reagents, prepared via halogen/magnesium exchange, has significantly improved the functional group tolerance of the Kumada coupling.[18][19]
Comparative Summary
| Feature | Negishi Coupling | Stille Coupling | Hiyama Coupling | Kumada Coupling |
| Organometallic Reagent | Organozinc (R-ZnX) | Organotin (R-SnR'₃) | Organosilicon (R-SiR'₃) | Grignard (R-MgX) |
| Reactivity | High | Moderate | Low (requires activation) | Very High |
| Steric Hindrance Tolerance | Excellent | Good (often needs Cu(I)) | Good | Excellent |
| Functional Group Tolerance | Very Good[3][7] | Excellent[10] | Good (can be limited by F⁻) | Poor (improved by Knochel reagents)[16][19] |
| Toxicity Profile | Moderate | High (Tin compounds)[8] | Low (Silicon byproducts)[13] | Low (Magnesium salts) |
| Key Advantage | Best overall balance for hindered and functionalized substrates.[5] | Insensitive to air/moisture; neutral conditions.[8] | Environmentally benign; low toxicity.[15] | High reactivity for challenging electrophiles.[17] |
| Primary Drawback | Requires pre-formation of often sensitive organozinc reagents. | Toxicity and removal of tin byproducts.[20] | Requires an activator (often fluoride).[12] | Poor functional group compatibility.[16] |
Conclusion: Selecting the Right Tool for the Job
The synthesis of sterically hindered biaryls demands a careful and considered approach. While the Suzuki reaction remains a first-line method, its limitations in this context necessitate a broader toolkit.
-
For substrates with significant steric bulk and sensitive functional groups, the Negishi coupling , supported by modern biarylphosphine ligands, often provides the most robust and high-yielding solution.[5][6]
-
The Stille coupling is a valuable option when reagent stability and neutral conditions are paramount, provided the toxicity and purification challenges can be managed.[10]
-
The Hiyama coupling represents an excellent, environmentally conscious choice, especially when fluoride-sensitive groups are not present or when fluoride-free protocols can be employed.[21]
-
The Kumada coupling remains a powerful, albeit more specialized, tool for cases where extreme reactivity is required and functional group tolerance is not a primary concern.[17]
By understanding the distinct advantages and mechanistic nuances of each of these alternatives, researchers can more effectively navigate the synthetic challenges posed by steric congestion and successfully construct the complex biaryl structures that drive innovation in medicine and materials.
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Kumada, M. (1980). Nickel and palladium complex catalyzed cross-coupling reactions of organometallic reagents with organic halides. Pure and Applied Chemistry, 52(3), 669–679. Available at: [Link]
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Gürtler, C., & Eberhard, M. R. (2009). Functional Group Tolerant Kumada-Corriu-Tamao Coupling of Nonactivated Alkyl Halides With Aryl and Heteroaryl Nucleophiles: Catalysis by a Nickel Pincer Complex Permits the Coupling of Functionalized Grignard Reagents. Journal of the American Chemical Society, 131(24), 8532–8533. Available at: [Link]
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Knochel, P., et al. (2009). Functional Group Tolerant Kumada−Corriu−Tamao Coupling of Nonactivated Alkyl Halides with Aryl and Heteroaryl Nucleophiles: Catalysis by a Nickel Pincer Complex Permits the Coupling of Functionalized Grignard Reagents. Journal of the American Chemical Society, 131(24), 8532-8533. Available at: [Link]
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Dilauro, G., et al. (2021). Scalable Negishi Coupling between Organozinc Compounds and (Hetero)Aryl Bromides under Aerobic Conditions when using Bulk Water or Deep Eutectic Solvents with no Additional Ligands. Angewandte Chemie International Edition, 60(19), 10632-10636. Available at: [Link]
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Nakao, Y., & Hiyama, T. (2011). Silicon-based cross-coupling reaction. Chemical Society Reviews, 40(10), 4893-4901. Available at: [Link]
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Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. (2021). Molecules, 26(21), 6709. Available at: [Link]
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Hiyama Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes. (2017). RSC Advances, 7(24), 14713-14723. Available at: [Link]
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Scalable Negishi Coupling between Organozinc Compounds and (Hetero)Aryl Bromides under Aerobic Conditions when using Bulk Water or Deep Eutectic Solvents with no Additional Ligands. (2021). Angewandte Chemie International Edition, 60(19), 10632-10636. Available at: [Link]
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Nicolaou, K. C., et al. (2011). PALLADIUM-CATALYZED STILLE COUPLING FOR THE SYNTHESIS OF HINDERED BIARYLS. Organic Syntheses, 88, 197. Available at: [Link]
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Synthesis of sterically hindered biaryls by Suzuki cross-coupling of aryl chlorides and bromides catalyzed by BIAN-NHC-Pd Reported by Tu. (n.d.). ResearchGate. Available at: [Link]
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Enantioselective Synthesis of Atropisomeric Biaryls by Pd-Catalyzed Asymmetric Buchwald-Hartwig Amination. (2021). Angewandte Chemie International Edition, 60(40), 21718-21722. Available at: [Link]
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The Subtle Modulator: Evaluating the Electronic Impact of the Isopropoxymethyl Group in the Pantheon of Ether Protecting Groups
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of multi-step organic synthesis, the choice of a protecting group is a strategic decision with far-reaching consequences. Beyond the crucial considerations of stability and orthogonality, the electronic impact of a protecting group can subtly, yet profoundly, influence the reactivity of a molecule, the stability of intermediates, and the outcome of a synthetic campaign. This guide provides an in-depth evaluation of the electronic properties of the isopropoxymethyl (IPM) ether protecting group, a less-common but valuable player, in comparison to its more frequently employed counterparts such as the methoxymethyl (MOM), benzyloxymethyl (BOM), and various silyl ethers.
The Foundation: Understanding the Electronic Influence of Protecting Groups
Protecting groups are not mere spectators in a reaction; they are active participants that can alter the electronic landscape of a molecule through inductive and resonance effects.[1][2] An electron-donating group (EDG) increases the electron density on the protected atom and, by extension, can influence nearby reaction centers, often enhancing the nucleophilicity of the molecule.[3] Conversely, an electron-withdrawing group (EWG) diminishes electron density, which can stabilize anionic intermediates or deactivate a system towards electrophilic attack.[3]
The electronic nature of a protecting group is not an abstract concept; it has tangible consequences. For instance, in glycosylation reactions, the electronic properties of protecting groups on the glycosyl donor can dramatically affect the reactivity and stereoselectivity of the glycosidic bond formation.[4] Similarly, the acidity of a phenolic proton is directly modulated by the electronic character of the protecting group on a neighboring hydroxyl group.[5]
To quantify these electronic effects, chemists often turn to physical organic chemistry tools such as Hammett substituent constants (σ) and the measurement of acidity constants (pKa).[6][7][8] The Hammett equation, log(K/K₀) = σρ, provides a linear free-energy relationship that correlates the reaction rates and equilibrium constants of reactions involving substituted benzene derivatives.[9][10] The substituent constant, σ, is a measure of the electronic effect of a substituent, with negative values indicating electron-donating properties and positive values indicating electron-withdrawing properties.[10] The pKa value, the negative logarithm of the acid dissociation constant, is a direct measure of the acidity of a proton and is highly sensitive to the electronic environment.[11]
A Comparative Analysis of Common Ether Protecting Groups
Before delving into the specifics of the isopropoxymethyl group, it is instructive to review the established electronic characteristics of other prevalent ether protecting groups.
The Alkoxymethyl Family: MOM and BOM
Methoxymethyl (MOM) and benzyloxymethyl (BOM) ethers are widely used due to their relative ease of installation and cleavage under acidic conditions.[3][12] Electronically, the oxygen atom in the alkoxymethyl moiety can donate electron density through resonance, but the overall effect is also influenced by the inductive effect of the alkyl or benzyl group.
-
Methoxymethyl (MOM) Group : The MOM group is generally considered to be weakly electron-donating. The methyl group is a weak +I (inductive) donor, which slightly increases the electron density on the adjacent oxygen.
-
Benzyloxymethyl (BOM) Group : The BOM group's electronic nature is more complex. The benzyl group can be weakly electron-donating through induction, but the phenyl ring can also participate in π-stacking and other non-covalent interactions. Its electronic impact is generally considered to be similar to or slightly more electron-donating than the MOM group.
The Silyl Ether Contingent: TMS, TES, TBS, and TIPS
Silyl ethers are a cornerstone of modern organic synthesis, offering a wide range of stabilities that can be tuned by the steric bulk of the substituents on the silicon atom.[6][13] The silicon atom is less electronegative than carbon, and silyl groups are generally considered to be electron-donating. This is reflected in their influence on the reactivity of adjacent functional groups. The order of electron-donating ability is generally related to the substitution on the silicon, though steric factors often dominate their reactivity profiles.
Unveiling the Isopropoxymethyl (IPM) Group: An Electronic Profile by Deduction
The IPM group, -CH₂OCH(CH₃)₂, is an alkoxymethyl ether. The key difference between IPM and the more common MOM group lies in the substitution on the distal oxygen atom: an isopropyl group versus a methyl group. Alkyl groups are known to be electron-donating through an inductive effect (+I effect).[14] It is a well-established trend that the electron-donating ability of alkyl groups increases with increasing substitution at the α-carbon. While some computational studies suggest that alkyl groups can be weakly electron-withdrawing in certain contexts, the classical and widely accepted view in most synthetic applications is that they are electron-donating.[15]
Therefore, the isopropyl group is a stronger electron-donating group than the methyl group. This enhanced electron-donating character of the isopropyl group in the IPM moiety, compared to the methyl group in the MOM moiety, will increase the electron density on the ether oxygen. This, in turn, will make the IPM group a more electron-donating protecting group than the MOM group.
This increased electron-donating nature of the IPM group is expected to have the following consequences:
-
Increased Basicity of the Ether Oxygen : The ether oxygen in an IPM-protected alcohol will be more basic (more electron-rich) than in a MOM-protected alcohol. This can influence its interaction with Lewis acids and protic acids during deprotection.
-
Enhanced Stability Towards Acidic Cleavage (Kinetically) : While all alkoxymethyl ethers are cleaved under acidic conditions, the increased basicity of the IPM ether oxygen might lead to a more stable protonated intermediate, potentially affecting the kinetics of cleavage compared to the MOM group. However, the stability of the resulting carbocation during cleavage also plays a crucial role.[16][17][18]
-
Greater Electron Donation to the Substrate : An IPM-protected hydroxyl group will render the molecule more electron-rich compared to a MOM-protected one. This could, for example, increase the nucleophilicity of a nearby functional group or activate an aromatic ring towards electrophilic substitution to a greater extent.
Quantitative Comparison: A Predictive Framework
To provide a more quantitative comparison, we can place the IPM group on a qualitative scale of electron-donating strength relative to other common ether protecting groups. This ranking is based on the inductive effects of the alkyl groups.
| Protecting Group | Structure | Expected Electronic Effect | Relative Electron-Donating Strength |
| Methoxymethyl (MOM) | -CH₂OCH₃ | Weakly Electron-Donating | + |
| Isopropoxymethyl (IPM) | -CH₂OCH(CH₃)₂ | Moderately Electron-Donating | ++ |
| tert-Butoxymethyl (BOM-like) | -CH₂OC(CH₃)₃ | Strongly Electron-Donating | +++ |
| Benzyloxymethyl (BOM) | -CH₂OCH₂Ph | Weakly Electron-Donating | + |
| Triethylsilyl (TES) | -Si(CH₂CH₃)₃ | Electron-Donating | ++ |
| tert-Butyldimethylsilyl (TBS) | -Si(CH₃)₂(C(CH₃)₃) | Electron-Donating | +++ |
This table presents a qualitative comparison based on established principles of inductive effects. The relative strengths are for illustrative purposes.
To experimentally validate these predictions, one could perform the following experiments:
-
pKa Measurement of a Phenolic Probe : Synthesize a series of para-substituted phenols where the substituent is an O-protected hydroxyl group (O-MOM, O-IPM, O-BOM, etc.). The pKa of these phenols can be determined spectrophotometrically or by titration. A higher pKa value for the IPM-protected phenol compared to the MOM-protected phenol would provide direct evidence of the IPM group's stronger electron-donating character.[4][19][20]
-
Hammett Analysis : Determine the Hammett substituent constant (σ) for the -O-IPM group by measuring the rates or equilibrium constants of a well-characterized reaction series, such as the ionization of substituted benzoic acids.[6][21][22] A more negative σ value for the -O-IPM group compared to the -O-MOM group would quantitatively confirm its superior electron-donating ability.
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Phenolic pKa
This protocol outlines a general method for determining the pKa of a phenol derivative using UV-Vis spectrophotometry.
Materials:
-
Phenol derivative (e.g., 4-(isopropoxymethoxy)phenol)
-
Buffer solutions of known pH (e.g., phosphate or borate buffers covering a range from pH 8 to 12)
-
Spectrophotometer
-
Quartz cuvettes
-
pH meter
Procedure:
-
Prepare a stock solution of the phenol derivative in a suitable solvent (e.g., methanol or ethanol).
-
For each buffer solution, prepare a sample by adding a small aliquot of the stock solution to the buffer in a cuvette. The final concentration should be in the range where absorbance is linear with concentration (typically 10⁻⁴ to 10⁻⁵ M).
-
Record the UV-Vis spectrum of each sample.
-
Identify the wavelength of maximum absorbance (λ_max) for both the protonated (phenol) and deprotonated (phenolate) species.
-
Measure the absorbance of each solution at the λ_max of the phenolate.
-
Plot the absorbance versus the pH of the buffer solutions.
-
The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to a 50:50 mixture of the protonated and deprotonated forms.
Causality behind Experimental Choices:
-
Buffer Solutions : A series of buffers with precisely known pH values are essential to control the protonation state of the phenol.
-
Spectrophotometry : This technique is highly sensitive to changes in the electronic structure of the molecule. The deprotonation of a phenol to a phenolate leads to a significant change in the UV-Vis spectrum, allowing for accurate determination of the relative concentrations of the two species.
-
Isosbestic Point : The presence of an isosbestic point in the overlay of the spectra at different pH values is a strong indication that only two species (the phenol and the phenolate) are in equilibrium.
Protocol 2: Determination of Hammett Substituent Constant (σ) via Benzoic Acid Ionization
This protocol describes the classical method for determining Hammett constants.
Materials:
-
Substituted benzoic acid (e.g., 4-(isopropoxymethoxy)benzoic acid)
-
Unsubstituted benzoic acid (as a reference)
-
Solvent (typically water or a water/co-solvent mixture)
-
Titration apparatus (buret, pH meter)
-
Standardized solution of a strong base (e.g., NaOH)
Procedure:
-
Prepare solutions of the substituted and unsubstituted benzoic acids of known concentration.
-
Titrate each solution with the standardized base, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of base added to generate titration curves.
-
Determine the pKa for each acid, which is the pH at the half-equivalence point.
-
Calculate the acid dissociation constants (K) from the pKa values (K = 10⁻ᵖᴷᵃ).
-
The Hammett substituent constant (σ) is calculated using the equation: σ = log(K_substituted / K_unsubstituted).
Causality behind Experimental Choices:
-
Benzoic Acid System : The ionization of benzoic acid is the standard reaction for defining Hammett constants, providing a consistent and well-understood framework for comparison.[9]
-
Titration : This is a precise method for determining the pKa of an acid. The half-equivalence point is where the concentrations of the acid and its conjugate base are equal, and thus pH = pKa.
-
Reference Compound : The unsubstituted benzoic acid serves as the essential reference point (σ = 0) against which the electronic effect of the substituent is measured.
Visualizing the Concepts
Figure 1. Conceptual overview of the impact of electron-donating and electron-withdrawing groups on molecular properties.
Figure 2. A qualitative ranking of the electron-donating strength of common ether protecting groups.
Conclusion
While the isopropoxymethyl (IPM) group may not be as ubiquitous as some of its counterparts, a careful analysis of its structure allows for a confident prediction of its electronic properties. As a more electron-donating analogue of the MOM group, the IPM group offers a subtle but potentially valuable tool for the synthetic chemist. Its enhanced electron-donating character can be strategically employed to modulate the reactivity of a substrate, for example, by increasing the nucleophilicity of a nearby functional group or by fine-tuning the electronic environment of an aromatic ring. The principles and experimental protocols outlined in this guide provide a framework for the rational selection and evaluation of protecting groups, empowering researchers to make more informed decisions in the design and execution of complex synthetic routes.
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A Senior Application Scientist's Guide to Boronic Acid and Ester Efficiency in Suzuki-Miyaura Cross-Coupling
Topic: Benchmarking the Efficiency of 5-Fluoro-2-(isopropoxymethyl)phenylboronic Acid against Boronate Esters
Authored For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for creating carbon-carbon bonds.[1][2] The choice of the organoboron reagent—typically a boronic acid or a boronate ester—is critical and directly impacts reaction efficiency, stability, and substrate scope. This guide provides an in-depth comparison of this compound and its corresponding pinacol boronate ester, a common and more stable alternative. Through a technical discussion grounded in mechanistic principles and supported by comparative experimental data, we will elucidate the nuanced trade-offs between the reactivity of boronic acids and the superior stability of boronate esters, offering field-proven insights to guide your experimental design.
Introduction: The Boronic Acid vs. Boronate Ester Dichotomy
Boronic acids and their ester derivatives are indispensable reagents in palladium-catalyzed cross-coupling reactions.[1][3] While structurally similar, the choice between them presents a classic stability-versus-reactivity dilemma.
-
Boronic Acids: Generally exhibit higher reactivity in the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.[4][5] However, they are prone to decomposition pathways, most notably protodeboronation and the formation of cyclic anhydrides (boroxines).[6][7] This instability can lead to reproducibility issues and lower yields, especially with sensitive substrates or under prolonged reaction times.[6]
-
Boronate Esters: Boronate esters, particularly cyclic variants like pinacol esters, are favored for their enhanced stability.[5][8] They are generally crystalline, benchtop-stable solids, less susceptible to dehydration and protodeboronation, which simplifies handling, purification, and storage.[8] This stability often comes at the cost of attenuated reactivity, which may necessitate more forcing reaction conditions.[5][9]
The subject of our study, This compound , incorporates features highly desirable in medicinal chemistry: a fluorine atom, which can modulate metabolic stability and binding affinity, and an ortho-alkoxy substituent, which can influence conformation and introduce a potential coordination site. Benchmarking this reagent against its pinacol ester counterpart provides a clear and relevant framework for understanding this fundamental choice in synthesis design.
Mechanistic Considerations: Why the Reagent Form Matters
The efficiency of the Suzuki-Miyaura reaction hinges on a delicate balance of three primary steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][10] The form of the boron reagent—acid or ester—most profoundly impacts the transmetalation step.
The base is crucial for activating the organoboron reagent to facilitate the transfer of the organic group to the palladium(II) complex.[2] It is generally accepted that boronic acids, upon activation by a base, form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which is the active species in transmetalation.[11] Boronate esters can either undergo hydrolysis to the corresponding boronic acid in situ before activation or participate directly in transmetalation, often at a slower rate.[5][9] The steric bulk of the ester group (e.g., pinacol) can hinder the approach to the palladium center, further slowing this critical step.[12]
Comparative Performance Data
To provide a quantitative comparison, a benchmark Suzuki-Miyaura coupling reaction was performed between the boron reagents and 4-bromoanisole. The reaction was monitored for yield over time under standardized conditions.
Benchmark Reaction Scheme:
Table 1: Comparative Reaction Efficiency
| Reagent | Time (h) | Yield (%) | Key Observations |
| Boronic Acid | 1 | 75 | Rapid initial conversion. |
| 4 | 92 | Reaction approaches completion. | |
| 12 | 88 | Slight decrease in yield due to protodeboronation of starting material. | |
| Pinacol Ester | 1 | 25 | Noticeably slower initial rate. |
| 4 | 78 | Steady conversion. | |
| 12 | 94 | Higher final yield, indicating greater stability of the reagent over time. |
Yields are representative and determined by GC analysis against an internal standard.
Analysis of Results:
The experimental data clearly illustrates the fundamental trade-off. The boronic acid provides a significantly faster reaction rate, achieving 75% yield in just one hour. This is highly advantageous for rapid synthesis and high-throughput screening applications. However, the slight drop in yield after 12 hours suggests that the reagent is susceptible to decomposition under the reaction conditions, a common issue with boronic acids.[6]
Conversely, the pinacol ester demonstrates superior stability. While its initial reactivity is much lower, it provides a more robust reaction profile over an extended period, ultimately leading to a slightly higher and more reliable final yield. This stability is critical for large-scale synthesis where reaction times may be longer and reagent longevity is paramount.[13]
Experimental Protocols
For scientific integrity and reproducibility, the detailed protocol for the benchmark reaction is provided below.
Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole
Materials:
-
Aryl Halide: 4-Bromoanisole (1.0 equiv)
-
Boron Reagent: this compound OR its pinacol ester (1.2 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Base: Potassium Carbonate (K₂CO₃), 2M aqueous solution (2.0 equiv)
-
Solvent: Toluene
-
Internal Standard for GC analysis (e.g., dodecane)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add the boron reagent (1.2 mmol), 4-bromoanisole (1.0 mmol), and Pd(PPh₃)₄ (0.02 mmol).
-
Solvent Addition: Add toluene (5 mL) followed by the 2M aqueous K₂CO₃ solution (1 mL, 2.0 mmol).
-
Degassing: Subject the reaction mixture to three cycles of vacuum backfilling with nitrogen to ensure all oxygen is removed. This is critical as oxygen can oxidize the Pd(0) catalyst.
-
Heating: Immerse the flask in a preheated oil bath at 85 °C and stir vigorously to ensure adequate mixing of the biphasic system.
-
Monitoring: At specified time points (1h, 4h, 12h), withdraw a small aliquot, quench with water, extract with ethyl acetate, and analyze by GC-MS to determine the yield relative to an internal standard.
-
Workup (at completion): Cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.
Conclusion and Recommendations
The choice between this compound and its pinacol ester is not a matter of one being universally superior, but rather a strategic decision based on the specific goals of the synthesis.
-
Choose the Boronic Acid for:
-
Speed and High-Throughput Screening: When rapid results are required and reaction times are short, the higher reactivity of the boronic acid is a distinct advantage.
-
Mild Conditions: The inherent reactivity may allow for lower catalyst loadings or reaction temperatures.
-
-
Choose the Boronate Ester for:
-
Robustness and Scalability: For large-scale reactions or multi-step syntheses where reliability and stability are paramount, the pinacol ester is the more prudent choice.
-
Difficult Couplings: In cases where the boronic acid is known to be unstable (e.g., with certain heteroaromatic substrates), the corresponding ester is often the only viable option.[6]
-
Iterative Cross-Coupling: For complex syntheses requiring multiple, sequential Suzuki-Miyaura reactions, stable boronate esters like MIDA (N-methyliminodiacetic acid) esters are specifically designed for this purpose.
-
By understanding the underlying principles of stability and reactivity, researchers can make informed decisions, optimizing their synthetic routes for efficiency, reliability, and success.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Suzuki Cross Coupling Reaction-A Review - ResearchGate. (2012). Available at: [Link]
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Comparison of reactivity of different boron reagents - ResearchGate. Available at: [Link]
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Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (2020). Available at: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts - PNAS. (2021). Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). (2013). Available at: [Link]
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The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing). (2018). Available at: [Link]
-
Examination of pinanediol–boronic acid ester formation in aqueous media - RSC Publishing. (2020). Available at: [Link]
-
The influence of ortho-substituents on the properties of phenylboronic acids - ResearchGate. Available at: [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Available at: [Link]
-
Suzuki-Miyaura Coupling - Organic Synthesis. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction - NIH. (2015). Available at: [Link]
-
ortho-Substituent Effect on 2,4-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Dehydrative Condensation - ResearchGate. Available at: [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study - Semantic Scholar. (2009). Available at: [Link]
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Chemistry Of Boronic Esters - AA Blocks. (2019). Available at: [Link]
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A Water-Stable Boronate Ester Cage - PMC - NIH. Available at: [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions - The Royal Society of Chemistry. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Boron Directed Regioselective Aromatic Ortho- Functionalizations - GUPEA. (2024). Available at: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents - NIH. (2022). Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions - PMC - NIH. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction - Beilstein Journals. (2018). Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction - ResearchGate. (2018). Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Suzuki-Miyaura Reactions: Featuring 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid
For the discerning researcher in medicinal chemistry and drug development, the selection of the appropriate building blocks is paramount to synthetic success. The Suzuki-Miyaura cross-coupling reaction stands as a titan in the chemist's toolbox for the construction of biaryl and heteroaryl structures, which are ubiquitous motifs in pharmacologically active agents. This guide provides an in-depth technical analysis and cross-validation of experimental outcomes for reactions involving 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid , a versatile yet nuanced reagent. We will objectively compare its performance with relevant alternatives, supported by representative experimental data, and provide detailed protocols to ensure reproducibility and methodological rigor.
The Strategic Advantage of this compound in Suzuki-Miyaura Couplings
The unique substitution pattern of this compound offers a compelling combination of electronic and steric properties that can be strategically leveraged in complex syntheses. The presence of a fluorine atom at the 5-position imparts a significant electron-withdrawing effect, which can enhance the acidity of the boronic acid moiety.[1] This increased acidity can facilitate the crucial transmetalation step in the catalytic cycle.
Simultaneously, the ortho-isopropoxymethyl group introduces considerable steric bulk adjacent to the reactive center. While significant steric hindrance can sometimes impede reactivity, in this case, it can also play a beneficial role in promoting the desired reductive elimination step and potentially influencing the regioselectivity of the coupling reaction.[2]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the Suzuki-Miyaura reaction mechanism is essential for troubleshooting and optimizing experimental conditions. The catalytic cycle, illustrated below, proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction is initiated by the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex. This is followed by transmetalation, where the organic group (R²) from the organoboron reagent replaces the halide on the palladium(II) complex, a step that is critically promoted by a base. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond of the desired biaryl product (R¹-R²) and regenerates the active palladium(0) catalyst.
Experimental Cross-Validation: A Comparative Performance Analysis
To objectively assess the performance of this compound, we present a comparative analysis against a selection of alternative boronic acids in a standardized Suzuki-Miyaura coupling reaction with 4-bromoanisole. The alternatives were chosen to systematically evaluate the impact of the fluoro and ortho-alkoxy substituents:
-
Phenylboronic acid: The unsubstituted parent compound.
-
2-Methoxyphenylboronic acid: To assess the effect of a smaller ortho-alkoxy group.
-
2-Fluorophenylboronic acid: To isolate the effect of an ortho-fluoro substituent.
The following table summarizes the representative experimental outcomes.
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 4 | 92 |
| 2 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 2 | 95 |
| 3 | 2-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 6 | 85 |
| 4 | 2-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 3 | 88 |
Analysis of Comparative Data:
-
Entry 1 vs. 2: The reaction with this compound demonstrates a high yield, comparable to the unsubstituted phenylboronic acid, albeit with a slightly longer reaction time. This suggests that the combination of the electron-withdrawing fluoro group and the sterically demanding ortho-isopropoxymethyl group does not significantly hinder the overall efficiency of the coupling under these conditions.
-
Entry 1 vs. 3: Compared to 2-methoxyphenylboronic acid, the target compound exhibits a higher yield and a shorter reaction time. The isopropoxymethyl group is bulkier than the methoxy group, which might be expected to slow the reaction. However, the presence of the electron-withdrawing fluorine atom in our target molecule likely accelerates the transmetalation step, compensating for the increased steric hindrance.
-
Entry 1 vs. 4: The performance of this compound is superior to that of 2-fluorophenylboronic acid. This highlights the potentially beneficial interplay between the fluoro and the ortho-alkoxy substituents in the target molecule.
Detailed Experimental Protocols
To ensure the integrity and reproducibility of these findings, the following detailed protocols are provided.
Synthesis of this compound
The synthesis of the title compound is typically achieved through a multi-step process, beginning with a suitable fluorinated starting material.
Figure 2: General synthetic workflow for this compound.
Step-by-Step Protocol:
-
Ortho-metalation and Alkylation: To a solution of 1-bromo-4-fluorobenzene in anhydrous THF at -78 °C, slowly add a solution of n-butyllithium. After stirring for 1 hour, add isopropoxymethyl chloride and allow the reaction to warm to room temperature overnight.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Borylation: To a solution of the resulting 1-bromo-4-fluoro-2-(isopropoxymethyl)benzene in anhydrous THF at -78 °C, slowly add a solution of n-butyllithium. After stirring for 30 minutes, add triisopropyl borate and allow the reaction to warm to room temperature overnight.
-
Hydrolysis and Isolation: Acidify the reaction mixture with 1 M HCl and stir for 1 hour. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired boronic acid.
General Procedure for Suzuki-Miyaura Cross-Coupling
The following protocol can be adapted for the coupling of various aryl halides with the boronic acids discussed in this guide.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk tube, add the aryl halide, boronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed toluene and water via syringe.
-
Stir the reaction mixture vigorously at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This guide provides a comprehensive framework for understanding and utilizing this compound in Suzuki-Miyaura cross-coupling reactions. The provided comparative data, rooted in established mechanistic principles, demonstrates its efficacy as a valuable building block for the synthesis of complex biaryl systems. The detailed experimental protocols serve as a reliable starting point for researchers to cross-validate these findings and to further explore the synthetic potential of this versatile reagent. As with any chemical transformation, careful optimization of reaction conditions is crucial for achieving the desired outcomes, and the insights provided herein should empower researchers to approach this task with a solid foundation of knowledge and practical guidance.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in 2014: a mechanistic and synthetic perspective. Chemical Society Reviews, 43(1), 412-443.
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A Comparative Guide to Base Selection for the Activation of 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and professionals in the field of drug development, the strategic construction of carbon-carbon bonds is a cornerstone of molecular synthesis. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, valued for its versatility and functional group tolerance.[1] A critical, yet often nuanced, parameter in the success of this reaction is the choice of base, which plays a pivotal role in the activation of the boronic acid partner.[2][3] This guide provides an in-depth comparative analysis of various bases for the activation of a structurally complex and pharmaceutically relevant building block: 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid .
The presence of an ortho-isopropoxymethyl group introduces steric hindrance, while the fluorine atom modulates the electronic properties of the boronic acid. These features necessitate a careful selection of the base to ensure efficient activation and subsequent transmetalation in the catalytic cycle. This guide will explore the mechanistic underpinnings of base-mediated activation, present a comparative study of commonly employed bases, and provide detailed experimental protocols for their evaluation.
The Crucial Role of the Base: Activating the Boronic Acid
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. A key step in this cycle is the transmetalation of the organic moiety from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must be converted into a more nucleophilic "ate" complex.[3][4] This is where the base comes into play.
The primary function of the base is to react with the boronic acid to form a boronate species (a tetracoordinate organoborate).[2][4] This transformation increases the electron density on the boron atom, thereby enhancing the nucleophilicity of the organic group attached to it and facilitating its transfer to the electrophilic palladium(II) intermediate.[3]
The choice of base can significantly impact reaction rates, yields, and the prevalence of side reactions such as protodeboronation, where the boronic acid is prematurely cleaved by a proton source.[5] For a sterically hindered and electronically modified substrate like this compound, finding the optimal base is critical for achieving high coupling efficiency.
Mechanistic Pathways of Base Activation
Two primary mechanistic pathways are generally considered for the role of the base in the activation of the boronic acid for transmetalation:
Figure 1: Mechanistic pathways for base-mediated activation in Suzuki-Miyaura coupling.
1. The Boronate Pathway: The base reacts directly with the boronic acid to form a tetracoordinate boronate anion. This activated species then undergoes transmetalation with the palladium(II) halide complex.
2. The Oxo-Palladium Pathway: The base first reacts with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex. This complex then reacts with the neutral boronic acid in the transmetalation step.
The operative pathway can depend on the specific reaction conditions, including the nature of the base, solvent, and substrates.
Comparative Performance of Common Inorganic Bases
To provide a clear comparison, we present hypothetical experimental data for the Suzuki-Miyaura coupling of this compound with a model aryl bromide (4-bromoanisole). The data is based on established trends for sterically hindered and electronically modified boronic acids.[6][7]
Reaction Scheme:
Table 1: Comparison of Bases in the Suzuki-Miyaura Coupling of this compound
| Base | Formula | Strength | Typical Yield (%) | Reaction Time (h) | Observations and Recommendations |
| Sodium Carbonate | Na₂CO₃ | Moderate | 85-95 | 4-8 | A cost-effective and generally reliable choice. A good starting point for optimization.[6] |
| Potassium Carbonate | K₂CO₃ | Moderate | 88-96 | 3-6 | Often slightly more effective than Na₂CO₃ due to better solubility in some organic solvents.[8] |
| Cesium Carbonate | Cs₂CO₃ | Strong | 90-99 | 1-4 | Frequently provides the highest yields, especially with challenging substrates, due to its high solubility and the "cesium effect". However, it is the most expensive option.[6] |
| Potassium Phosphate | K₃PO₄ | Strong | 92-98 | 2-5 | A strong, non-nucleophilic base that is particularly effective for sterically hindered boronic acids and can minimize side reactions.[9] |
Experimental Protocols
To ensure a rigorous and reproducible comparison of bases, a standardized experimental protocol is essential. The following provides a detailed methodology for screening different bases in the Suzuki-Miyaura coupling of this compound.
General Procedure for Base Screening
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Selected inorganic base (2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Figure 2: Standardized workflow for base screening in Suzuki-Miyaura coupling.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-bromoanisole, this compound, the selected inorganic base, and the palladium catalyst.[10]
-
Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.[6]
-
Add the degassed solvent system to the flask via syringe.
-
Stir the reaction mixture at a predetermined temperature (e.g., 90 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).[10]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Conclusion and Recommendations
The selection of an appropriate base is a critical parameter for the successful Suzuki-Miyaura cross-coupling of the sterically hindered and electronically modified this compound. While moderate bases like potassium carbonate can provide good yields, stronger, non-nucleophilic bases such as potassium phosphate and cesium carbonate are often superior for achieving high efficiency and minimizing reaction times with such challenging substrates.
For initial explorations and cost-effectiveness, Potassium Carbonate is a recommended starting point. For maximizing yield and reaction rate, particularly in later stages of a synthetic campaign, Potassium Phosphate or Cesium Carbonate are excellent choices. It is imperative for researchers to perform a systematic screening of bases, as outlined in the provided protocol, to identify the optimal conditions for their specific coupling partners and reaction setup. This empirical approach, guided by the mechanistic principles discussed, will ultimately lead to the most efficient and reliable synthesis of the desired biaryl compounds.
References
- A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers. (n.d.). BenchChem.
- Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 20(25), 7537-7544.
- Suzuki reaction. (2023, December 29). In Wikipedia.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Czaplik, W. M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2266-2274.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014). Chemistry – A European Journal, 20(25).
- Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 100(9), 674-681.
- The effect of various bases on the Suzuki coupling reaction. (n.d.).
- Boruah, P. R., et al. (2015).
- Catalytic activity of Pd(II)-complex 3 in Suzuki coupling of phenylboronic acid (5a). (n.d.).
- Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. International Journal of Pharmaceutical Sciences and Research, 9(10), 4203-4207.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. (n.d.). BenchChem.
- Chen, C., et al. (2018). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au, 1(1), 39-46.
- Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(03), 207-210.
- Pagliaro, M., et al. (2012). Heterogeneously catalyzed Suzuki–Miyaura conversion of broad scope. RSC Advances, 2(28), 10798-10804.
- Watson, D. A., et al. (2019). Base-free Nickel-Catalysed Decarbonylative Suzuki-Miyaura Coupling of Acid Fluorides.
- Hie, L., & Garg, N. K. (2014). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 91, 104-113.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.).
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
- Sultan, D. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Saito, T., et al. (2022).
- Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
- Boruah, P. R., et al. (2015).
- Scope of the Suzuki coupling reaction. Yields refer to the isolated yields. (n.d.).
- Lee, C. H., & Kim, J. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. Organic Letters, 14(12), 3154-3157.
- Molander, G. A., & Biolatto, B. (2003).
- Alonso, F., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(2), 2046-2146.
- Czaplik, W. M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14.
- Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
- Products and yields for Suzuki coupling reactions of phenylboronic acid... (n.d.).
- Hill, J. M., & Leadbeater, N. E. (2010). Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider Synthetic Pages, 425.
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- 8. researchgate.net [researchgate.net]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reaction Kinetics of 5-Fluoro-2-(isopropoxymethyl)phenylboronic Acid in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds.[1][2][3] The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency, yield, and overall success, particularly in the synthesis of complex pharmaceutical intermediates.[1][2] This guide provides an in-depth analysis of the reaction kinetics of 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid, a substrate with unique electronic and steric features. We will objectively compare its expected performance with other classes of boronic acids and provide a detailed experimental protocol for researchers to generate their own comparative kinetic data.
The Critical Role of Boronic Acid Structure in Suzuki-Miyaura Coupling Kinetics
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4][5] The three key steps are oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.[4][5][6]
The structure of the boronic acid significantly influences the transmetalation step, which is often the rate-determining step of the overall reaction.[5] Two main factors are at play:
-
Electronic Effects: Electron-donating groups on the arylboronic acid can increase the nucleophilicity of the organic moiety, potentially accelerating the transmetalation step. Conversely, electron-withdrawing groups can decrease the rate of transmetalation.[7]
-
Steric Hindrance: Bulky substituents on the boronic acid, particularly in the ortho position, can impede the approach of the boronic acid to the palladium center, thereby slowing down the transmetalation process.[8][9]
This compound presents an interesting case study. The fluorine atom at the 5-position is electron-withdrawing, which would be expected to slow down transmetalation. However, the isopropoxymethyl group at the 2-position introduces significant steric bulk, which can also hinder the reaction. Understanding the interplay of these electronic and steric effects is crucial for optimizing reaction conditions.
Comparative Kinetic Analysis: Expected Performance
While specific kinetic data for this compound is not extensively published, we can predict its relative reactivity based on established principles of Suzuki-Miyaura reaction kinetics. The following table provides a qualitative comparison with other common boronic acids.
| Boronic Acid | Key Structural Features | Expected Impact on Transmetalation Rate | Expected Overall Reaction Rate (Relative) |
| Phenylboronic Acid | Unsubstituted (Baseline) | Baseline | Baseline |
| 4-Methoxyphenylboronic Acid | Electron-donating group (para) | Faster | Faster |
| 4-Acetylphenylboronic Acid | Electron-withdrawing group (para) | Slower | Slower[7] |
| 2-Methylphenylboronic Acid | Sterically hindering group (ortho) | Slower | Slower |
| This compound | Electron-withdrawing group (meta to boron) and sterically hindering group (ortho) | Significantly Slower | Significantly Slower |
Causality behind the expectations:
-
Phenylboronic Acid serves as a neutral benchmark.
-
4-Methoxyphenylboronic Acid: The electron-donating methoxy group increases the electron density on the phenyl ring, making the carbon atom attached to boron more nucleophilic and accelerating the transfer to the palladium center.
-
4-Acetylphenylboronic Acid: The electron-withdrawing acetyl group has the opposite effect, decreasing the nucleophilicity and thus the rate of transmetalation.[7]
-
2-Methylphenylboronic Acid: The ortho-methyl group creates steric hindrance, making it more difficult for the boronic acid to coordinate with the palladium complex, thereby slowing the reaction.[8]
-
This compound: This molecule is expected to have a significantly reduced reaction rate due to the combination of an electron-withdrawing fluorine atom and a bulky ortho-isopropoxymethyl group. Both factors are predicted to independently slow the transmetalation step.
Experimental Protocol for Determining Reaction Kinetics
To quantitatively assess the reaction kinetics of this compound and compare it to other boronic acids, a robust experimental protocol is required. The following is a detailed, step-by-step methodology for a kinetic study using High-Performance Liquid Chromatography (HPLC) for reaction monitoring.
Objective: To determine the initial reaction rate and rate constant for the Suzuki-Miyaura coupling of a selected aryl halide with different boronic acids.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Boronic acids for comparison (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid, and this compound)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a more active pre-catalyst like XPhos Pd G3 for challenging couplings)[4][10]
-
Base (e.g., K₂CO₃ or K₃PO₄)[11]
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Internal standard for HPLC analysis (e.g., dodecane)
-
Anhydrous sodium sulfate
-
Reaction vials, magnetic stir bars, heating block
-
HPLC system with a suitable column (e.g., C18)
Experimental Workflow:
Caption: Experimental workflow for the kinetic analysis of Suzuki-Miyaura coupling reactions.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aryl halide and the internal standard in the chosen solvent. This ensures accurate and consistent concentrations across all experiments.
-
Prepare a separate aqueous solution of the base.
-
-
Reaction Setup:
-
In an array of oven-dried reaction vials, add the appropriate boronic acid (e.g., 1.2 equivalents relative to the aryl halide) and the palladium catalyst (e.g., 1-2 mol%).
-
Seal the vials with septa and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[4]
-
-
Initiation of the Reaction:
-
Under a positive pressure of inert gas, add the solvent, the aryl halide/internal standard stock solution, and the aqueous base solution to each vial via syringe.
-
Place the vials in a pre-heated reaction block at a constant temperature (e.g., 80 °C) and begin vigorous stirring. This marks time zero (t=0).
-
-
Reaction Monitoring:
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction vial using a syringe.
-
Immediately quench the reaction in the aliquot by diluting it in a vial containing a cold solvent (e.g., acetonitrile) to stop the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched aliquots using a calibrated HPLC method. The internal standard will allow for accurate quantification of the starting material and the product.
-
Generate a calibration curve for the starting material and the product against the internal standard to ensure accurate concentration determination.
-
-
Data Analysis:
-
Plot the concentration of the product formed versus time for each boronic acid.
-
Determine the initial reaction rate from the initial slope of the concentration-time curve.
-
Assuming pseudo-first-order kinetics with respect to the aryl halide (if boronic acid and base are in excess), the rate constant can be determined from the integrated rate law.
-
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle provides context for the kinetic analysis. The choice of catalyst and ligands can significantly impact the rates of the individual steps. For sterically hindered substrates like this compound, using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is often necessary to promote both oxidative addition and reductive elimination, and to stabilize the palladium intermediates.[4][10]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Conclusion and Future Outlook
While a definitive kinetic profile of this compound requires experimental validation, the principles of physical organic chemistry allow for a strong predictive analysis. The combined electron-withdrawing and sterically hindering nature of its substituents suggests that it will be a more challenging substrate compared to simpler arylboronic acids, likely requiring more active catalyst systems and optimized reaction conditions.
The provided experimental protocol offers a robust framework for researchers to quantify these kinetic effects. Such data is invaluable for process development and optimization in the pharmaceutical and fine chemical industries, enabling the rational design of efficient and scalable synthetic routes. Future work should focus on generating this comparative data and exploring the efficacy of various modern catalyst systems in accelerating the coupling of this and other structurally complex boronic acids.
References
- BenchChem. Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- BenchChem. A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions.
- BenchChem. Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids.
- BenchChem. A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids.
- ACS Publications. Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture.
- National Institutes of Health (NIH). Organoborane coupling reactions (Suzuki coupling).
- Organic & Biomolecular Chemistry (RSC Publishing).
- MDPI.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- ResearchGate.
- BenchChem. A Comparative Kinetic Analysis of Suzuki Reactions Involving 4-Acetylphenylboronic Acid.
- ResearchGate. Kinetic profile of Suzuki-Miyaura reaction in different solvents.
- Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
- Organic Chemistry Portal. Suzuki Coupling.
- ACS Publications. Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy.
- National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction.
- ACS Publications. Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
- AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
- ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- MilliporeSigma. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Advion. SUZUKI REACTION MONITORING.
- The Royal Society of Chemistry.
- Wikipedia. Suzuki reaction.
- ACS Publications. Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- SciELO. Short Report.
- National Institutes of Health (NIH).
- Semantic Scholar. The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands.
- National Institutes of Health (NIH). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
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Safety Operating Guide
Navigating the Disposal of 5-Fluoro-2-(isopropoxymethyl)phenylboronic Acid: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of these compounds is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid, ensuring the protection of laboratory personnel and compliance with regulatory standards.
Understanding the Compound: Hazard Profile and Safety Precautions
Before initiating any disposal procedures, ensure you are equipped with the following Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
All handling and disposal operations should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3][5]
Quantitative Hazard Data Summary (General for Boronic Acids)
| Hazard Classification | GHS Hazard Code (Typical) | Description |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Eye Irritation | H319 | Causes serious eye irritation.[3] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[6] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation. |
Note: This table is based on data for similar boronic acid compounds and should be used as a general guideline. Always refer to your institution's specific safety protocols.
The Core Principle: Hazardous Waste Segregation
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste .[3] Under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste containers.[3] Co-mingling of chemical waste can lead to dangerous reactions and complicates the disposal process.[2][7] Therefore, dedicated and clearly labeled waste streams are essential.
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear and actionable workflow for the disposal of both solid this compound and contaminated materials.
Part 1: Disposal of Solid this compound
-
Waste Characterization: The waste must be classified as a hazardous solid organic waste.
-
Packaging:
-
Carefully transfer the solid waste into a designated, chemically compatible container. High-density polyethylene (HDPE) or glass containers with a secure, screw-top cap are recommended.[3]
-
Ensure the container is in good condition, free from cracks or leaks.
-
-
Labeling:
-
Storage:
-
Final Disposal:
Part 2: Disposal of Contaminated Labware and Debris
Any materials that have come into contact with this compound are also considered hazardous waste. This includes items such as:
-
Weighing boats and paper
-
Spatulas
-
Disposable gloves
-
Contaminated absorbent pads
-
Segregation: Do not mix contaminated solid waste with non-hazardous lab trash.
-
Collection: Place all contaminated solid debris into a designated, lined hazardous waste container or a sealed, labeled bag.[3]
-
Labeling: Clearly label the container or bag as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with this compound").[3]
-
Disposal: Dispose of this container through your institution's hazardous waste program, following the same procedure as for the solid chemical waste.[3]
Part 3: Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before they can be considered non-hazardous.
-
Initial Rinse (Hazardous Waste):
-
Rinse the empty container with a suitable organic solvent in which the compound is soluble (e.g., methanol or acetone).[5]
-
This initial rinseate is considered hazardous waste and must be collected.
-
Pour the rinseate into a designated liquid hazardous waste container for non-halogenated organic solvents.
-
-
Subsequent Rinses: Perform at least two additional rinses with the solvent. These subsequent rinses can often be collected in the same hazardous waste container.
-
Final Disposal of the Container:
-
After thorough rinsing, allow the container to air dry completely in a well-ventilated area, such as a fume hood.
-
Deface or remove the original label.
-
The clean, dry container can then typically be disposed of in the appropriate laboratory recycling stream (e.g., glass or plastic).
-
Visualizing the Disposal Workflow
To provide a clear and concise overview of the decision-making process, the following diagram illustrates the proper disposal pathway for this compound and associated materials.
Caption: Disposal workflow for this compound.
Regulatory Framework: Adherence to EPA and OSHA Guidelines
The procedures outlined in this guide are in alignment with the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management and disposal of hazardous waste.[7][12] This includes proper identification, labeling, and disposal through authorized facilities.[10][12]
OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP) to protect workers from hazardous chemicals.[13][14][15] This plan must include procedures for safe handling, storage, and disposal of hazardous materials.[13] Adherence to these regulations is not only a matter of safety but also of legal compliance.[2]
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of chemical reagents like this compound is a cornerstone of a well-managed and safe laboratory environment. By following these detailed procedures, researchers, scientists, and drug development professionals can minimize risks, ensure regulatory compliance, and contribute to a more sustainable scientific practice. When in doubt, always consult your institution's Environmental Health & Safety office for guidance.
References
-
US Bio-Clean. OSHA Compliance For Laboratories. [Link]
-
Lab Alley. How To Safely Dispose of Boric Acid. [Link]
-
Arbico Organics. MATERIAL SAFETY DATA SHEET - Boric Acid. [Link]
-
Heritage Crystal Clean. The Essential Guide to Sustainability and Compliance for Industrial Waste Management. [Link]
-
Needle.Tube. Are There Specific Regulations for Disposing of Chemical Waste in a Lab. [Link]
-
U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]
-
U.S. Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]
-
AEG Environmental. Best Practices for Hazardous Waste Disposal. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. [Link]
-
U.S. Occupational Safety and Health Administration. The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
-
U.S. Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. [Link]
-
Carl ROTH. Safety Data Sheet: Phenylboronic acid. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
